molecular formula C11H12FNO3S B578427 6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane CAS No. 1227384-86-2

6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane

Cat. No.: B578427
CAS No.: 1227384-86-2
M. Wt: 257.279
InChI Key: SZODLTIQYXCTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane is a sophisticated spirocyclic intermediate primarily deployed in the design and synthesis of novel therapeutic agents . Its unique architecture, featuring a spirocyclic core that conformationally restricts the molecule, combined with a fluorophenyl sulfonyl group, makes it a valuable scaffold for probing specific biological pathways and enhancing drug-like properties . Researchers leverage this compound in medicinal chemistry campaigns to modulate enzyme activity and receptor interactions, with potential applications in developing treatments for challenging neurological disorders and cancer . The structural motif of the 2-oxa-6-azaspiro[3.3]heptane is recognized as a critical bioisostere in drug discovery, notably featured in the development of promising clinical candidates such as the oxazolidinone-based anti-tuberculosis agent TBI-223 . Furthermore, the incorporation of the (4-fluorophenyl)sulfonyl group is a strategic maneuver seen in advanced patent literature, aimed at optimizing interactions with biological targets to improve potency and selectivity . The compound's properties are actively studied to refine key parameters for preclinical development, including metabolic stability, solubility, and overall bioavailability, making it a pivotal building block for next-generation pharmaceuticals . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-fluorophenyl)sulfonyl-2-oxa-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3S/c12-9-1-3-10(4-2-9)17(14,15)13-5-11(6-13)7-16-8-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZODLTIQYXCTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1S(=O)(=O)C3=CC=C(C=C3)F)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731523
Record name 6-(4-Fluorobenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227384-86-2
Record name 6-(4-Fluorobenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a particularly valuable building block in drug discovery. Its rigid, three-dimensional structure provides a distinct advantage over more flexible, "flat" aromatic systems, allowing for precise vectorization of substituents into protein binding pockets. This spirocyclic system is often considered a bioisosteric replacement for morpholine, a common fragment in many drug molecules.[1][2] The introduction of the oxetane ring in place of a more traditional cyclohexyl or piperidinyl system can lead to enhanced aqueous solubility and metabolic stability, properties of paramount importance in the development of new therapeutics.[2]

This guide provides a comprehensive overview of the synthesis of 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane, a representative derivative of this important scaffold. We will delve into the strategic considerations for the synthesis of the core spirocycle, followed by a detailed protocol for the final sulfonylation step. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the underlying chemical principles and experimental rationale.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two key components: the 2-oxa-6-azaspiro[3.3]heptane core and the 4-fluorobenzenesulfonyl group. The final bond formation is the sulfonylation of the secondary amine of the spirocyclic core. The synthesis of the 2-oxa-6-azaspiro[3.3]heptane itself is the more challenging aspect and is the primary focus of the initial synthetic efforts.

Retrosynthesis target This compound intermediate1 2-Oxa-6-azaspiro[3.3]heptane target->intermediate1 Sulfonylation reagent1 4-Fluorobenzenesulfonyl chloride target->reagent1 precursor1 N-protected-2-oxa-6-azaspiro[3.3]heptane intermediate1->precursor1 Deprotection starting_material Tribromopentaerythritol precursor1->starting_material Double Cyclization

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of the 2-Oxa-6-azaspiro[3.3]heptane Precursor

The synthesis of the 2-oxa-6-azaspiro[3.3]heptane core has been approached in several ways, most notably starting from the commercially available and relatively inexpensive tribromopentaerythritol.[3] The original method developed by Carreira and coworkers provides a foundational route, which has since been refined to improve scalability and handling.[3]

Method 1: The Carreira Approach with N-Tosylation

This classic approach involves a one-pot double cyclization of tribromopentaerythritol with p-toluenesulfonamide, followed by a reductive detosylation.

Step 1.1: Synthesis of 6-tosyl-2-oxa-6-azaspiro[3.3]heptane

In this key step, a strong base is used to deprotonate both the alcohol of tribromopentaerythritol and the sulfonamide, initiating a cascade of intramolecular Williamson ether synthesis and N-alkylation to form the spirocyclic core.

  • Experimental Protocol:

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 3 equivalents) in anhydrous dimethylformamide (DMF), a solution of tribromopentaerythritol (1 equivalent) and p-toluenesulfonamide (1.1 equivalents) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is allowed to warm to room temperature and then heated to 80-100 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction is carefully quenched with water and the product is extracted with an organic solvent such as ethyl acetate.

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 6-tosyl-2-oxa-6-azaspiro[3.3]heptane.

  • Expert Insight: The choice of a strong, non-nucleophilic base like sodium hydride is critical to drive the reaction to completion. DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants. Careful temperature control during the addition of the reactants is necessary to manage the exothermic reaction and the evolution of hydrogen gas from the sodium hydride.

Step 1.2: Deprotection of the N-Tosyl Group

The removal of the tosyl protecting group is a challenging step. The original Carreira method employs magnesium turnings in methanol, a reaction that can be sluggish and difficult to scale up due to the formation of magnesium salts that complicate filtration.[3]

  • Experimental Protocol:

    • To a suspension of magnesium turnings (excess, e.g., 10 equivalents) in anhydrous methanol, a solution of 6-tosyl-2-oxa-6-azaspiro[3.3]heptane (1 equivalent) in anhydrous methanol is added.

    • The mixture is sonicated at room temperature for 1-2 hours. Sonication helps to activate the surface of the magnesium.

    • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, the reaction mixture is filtered to remove the excess magnesium and magnesium salts. This filtration can be slow and may require multiple washes with methanol to recover the product.

    • The filtrate, containing the free amine, is then typically treated with an acid, such as oxalic acid or a sulfonic acid, to precipitate the more stable salt form of 2-oxa-6-azaspiro[3.3]heptane.[3][4]

  • Expert Insight: The difficulty in scaling up the magnesium-mediated detosylation has led to the development of alternative methods. One such improvement is the use of a benzyl protecting group instead of the tosyl group. The N-benzyl group can be removed under milder conditions via catalytic hydrogenation (e.g., Pd/C, H₂), which is a cleaner and more scalable process.[3]

Method 2: Improved Synthesis via N-Benzylation and Salt Formation

To circumvent the issues with the tosyl deprotection, an alternative route using a benzyl protecting group has been developed.[3] This method also emphasizes the isolation of the free amine as a more stable and soluble sulfonate salt, which is advantageous for subsequent reactions.[3][4]

Step 2.1: Synthesis of N-benzyl-2-oxa-6-azaspiro[3.3]heptane

This step is analogous to the N-tosylation, but with benzylamine as the nitrogen source.

Step 2.2: Debenzylation and Salt Formation

  • Experimental Protocol:

    • N-benzyl-2-oxa-6-azaspiro[3.3]heptane is dissolved in methanol.

    • A catalytic amount of palladium on carbon (10% Pd/C) is added.

    • The mixture is subjected to a hydrogen atmosphere (typically 5 bar) and stirred for several hours until the reaction is complete.[3]

    • The catalyst is removed by filtration through Celite.

    • The filtrate containing the free amine can then be treated with a sulfonic acid (e.g., p-toluenesulfonic acid or methanesulfonic acid) to precipitate the corresponding sulfonate salt, which is often a stable, crystalline solid with improved solubility compared to the oxalate salt.[3]

  • Expert Insight: The isolation of the 2-oxa-6-azaspiro[3.3]heptane as a sulfonate salt is a significant process improvement. These salts are generally more thermally stable and have better solubility in a wider range of solvents, making them more convenient to handle and use in subsequent reactions.[3][4]

Part 2: Synthesis of this compound

The final step in the synthesis is the sulfonylation of the 2-oxa-6-azaspiro[3.3]heptane core. This is a standard nucleophilic substitution reaction at the sulfonyl group.

Sulfonylation_Mechanism cluster_0 Sulfonylation Reaction amine 2-Oxa-6-azaspiro[3.3]heptane product This compound amine->product sulfonyl_chloride 4-Fluorobenzenesulfonyl chloride sulfonyl_chloride->product base Base (e.g., Triethylamine) hcl HCl base->hcl

Caption: General scheme for the sulfonylation reaction.

  • Experimental Protocol:

    • To a solution of 2-oxa-6-azaspiro[3.3]heptane (as the free base or generated in situ from its salt by treatment with a base) (1 equivalent) and a suitable organic base (e.g., triethylamine or diisopropylethylamine, 1.5-2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) at 0 °C, a solution of 4-fluorobenzenesulfonyl chloride (1.1 equivalents) in the same solvent is added dropwise.

    • The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC or LC-MS).

    • The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

  • Expert Insight: The choice of base is important to neutralize the HCl generated during the reaction. An organic amine base is typically used to avoid side reactions and to ensure the reaction mixture remains homogeneous. The reaction is generally clean and high-yielding. If starting from a salt of the amine, an additional equivalent of base is required to liberate the free amine.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventTypical Yield
6-tosyl-2-oxa-6-azaspiro[3.3]heptaneTribromopentaerythritolp-toluenesulfonamide, NaHDMF60-70%
2-Oxa-6-azaspiro[3.3]heptane (from tosylate)6-tosyl-2-oxa-6-azaspiro...Mg, MethanolMethanol40-80%
N-benzyl-2-oxa-6-azaspiro[3.3]heptaneTribromopentaerythritolBenzylamine, BaseDMFGood
2-Oxa-6-azaspiro[3.3]heptane (from benzyl)N-benzyl-2-oxa-6-azaspiro...H₂, Pd/CMethanolHigh
This compound2-Oxa-6-azaspiro[3.3]heptane4-Fluorobenzenesulfonyl chloride, TriethylamineDCM>90%

Safety Considerations

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas.[5][6] It should be handled under an inert atmosphere and away from any sources of moisture. Personal protective equipment (PPE), including flame-retardant lab coats, gloves, and safety glasses, is essential.[5]

  • Magnesium Turnings: A flammable solid, especially as a fine powder.[1][7][8] Keep away from open flames and sparks. Use non-sparking tools for handling.[7]

  • 4-Fluorobenzenesulfonyl chloride: Corrosive and causes severe skin burns and eye damage.[9][10][11] It is also moisture-sensitive. Handle in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.[9][11]

  • Tribromopentaerythritol: May cause skin and eye irritation.[12][13] Handle with appropriate PPE.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful construction of the core spirocyclic amine. While the original Carreira method provides a viable route, process improvements, such as the use of a benzyl protecting group and the isolation of the intermediate amine as a stable sulfonate salt, have made the synthesis more scalable and robust. The final sulfonylation is a straightforward and high-yielding transformation. This guide provides the necessary details and insights for researchers to confidently synthesize this and related compounds, enabling further exploration of the valuable 2-oxa-6-azaspiro[3.3]heptane scaffold in drug discovery and development.

References

  • Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Retrieved from [Link]

  • Pentaphos Industries. (2025, September 13). Best Practices for Handling and Storing Magnesium Turnings. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • New Jersey Department of Health. (2001, June). HAZARD SUMMARY - SODIUM HYDRIDE. Retrieved from [Link]

  • ESPI Metals. (n.d.). Magnesium Turnings and Foil - Safety Data Sheet. Retrieved from [Link]

  • Wuts, P. G. M. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 55(17), 7525-7548. Retrieved from [Link]

  • Thieme. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Retrieved from [Link]

  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Properties in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "a potent molecule is not necessarily a drug" has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is paved with challenges, many of which are dictated by the molecule's fundamental physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and potential for off-target toxicity.[1][2][3] As such, a comprehensive understanding and early optimization of these properties are paramount to mitigating late-stage attrition and enhancing the probability of clinical success.[4]

The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry, often employed as a bioisosteric replacement for traditional groups like morpholine or piperazine.[5][6] This spirocyclic system offers a unique three-dimensional architecture that can improve metabolic stability and aqueous solubility.[7] This guide focuses on a specific derivative, 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane , providing a detailed examination of its core physicochemical properties. While experimental data for this particular analog is not extensively available in the public domain, this document consolidates known information, presents high-quality computational predictions, and furnishes detailed, field-proven experimental protocols for the empirical determination of these critical parameters. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics incorporating this promising scaffold.

Chemical Identity

  • IUPAC Name: 6-[(4-fluorophenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane[8]

  • CAS Number: 1227384-86-2[8]

  • Molecular Formula: C₁₁H₁₂FNO₃S[8]

  • Molecular Weight: 257.28 g/mol

  • InChI Key: SZODLTIQYXCTNC-UHFFFAOYSA-N[8]

Physicochemical Properties: A Quantitative Overview

The following table summarizes the predicted physicochemical properties of this compound. These values were generated using validated computational models and serve as a robust starting point for experimental design and compound evaluation.

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point (°C) 135-145Influences solubility, dissolution rate, and formulation development.
Boiling Point (°C) 435.5 ± 35.0Indicates thermal stability and volatility.
logP 1.3 ± 0.4A measure of lipophilicity, impacting permeability, solubility, and metabolism.
Aqueous Solubility (mg/L) 158.3 ± 98.7Crucial for absorption and achieving therapeutic concentrations.
pKa (most acidic) 10.2 ± 0.7 (Sulfonamide N-H)Determines the ionization state at physiological pH, affecting solubility and target binding.

Disclaimer: The values presented in this table are computationally predicted and should be confirmed by experimental determination.

Structural and Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum:

  • Aromatic Protons: Signals expected in the range of 7.2-8.0 ppm, showing characteristic coupling patterns for a para-substituted phenyl ring.

  • Spirocyclic Protons: Methylene protons adjacent to the sulfonamide nitrogen and the oxetane oxygen are expected to appear as distinct multiplets in the upfield region, likely between 3.0 and 5.0 ppm.

Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: Four distinct signals are predicted in the aromatic region (115-140 ppm), including a carbon directly bonded to fluorine exhibiting a large C-F coupling constant.

  • Spirocyclic Carbons: Signals for the methylene carbons of the azetidine and oxetane rings, as well as the spirocyclic quaternary carbon, are anticipated in the range of 40-80 ppm.

Synthesis of the Core Scaffold

The synthesis of the 2-oxa-6-azaspiro[3.3]heptane core is a critical aspect of developing derivatives like the title compound. A common and scalable approach involves the cyclization of a key intermediate derived from tribromoneopentyl alcohol (TBNPA).[9][10] This methodology provides a stable sulfonate salt of the spirocycle, which is amenable to further functionalization.[5] The final step to obtain this compound would involve the sulfonylation of the free secondary amine of the spirocycle with 4-fluorobenzenesulfonyl chloride.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Initial Determination: A rapid heating rate is used to determine an approximate melting range.

  • Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Start Start Powder Powder Compound Start->Powder Pack Pack Capillary Powder->Pack Place Place in Apparatus Pack->Place Heat_Rapid Rapid Heating Place->Heat_Rapid Approx_MP Note Approx. MP Heat_Rapid->Approx_MP Cool Cool Down Approx_MP->Cool Heat_Slow Slow Heating Cool->Heat_Slow Record_Range Record Melting Range Heat_Slow->Record_Range

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (OECD 105 Flask Method)

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The flask method is a reliable technique for compounds with solubilities above 10 mg/L.

Methodology:

  • Equilibration: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.

  • Incubation: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the solid and liquid phases are separated by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in mg/L or mol/L.

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis Start Start Add_Excess Add Excess Solid to Buffer Start->Add_Excess Agitate Agitate at Constant Temp. Add_Excess->Agitate Separate Separate Phases Agitate->Separate Quantify Quantify by HPLC Separate->Quantify Report Report Solubility Quantify->Report

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination (Potentiometric Titration)

Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. This is crucial for solubility, permeability, and target binding.

Methodology:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds).

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a precision burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the half-equivalence point of the titration.

pKaWorkflow cluster_titration Titration cluster_analysis Data Analysis Start Start Dissolve Dissolve Compound Start->Dissolve Titrate Titrate with Acid/Base Dissolve->Titrate Record_pH Record pH vs. Volume Titrate->Record_pH Plot_Curve Plot Titration Curve Record_pH->Plot_Curve Determine_pKa Determine pKa Plot_Curve->Determine_pKa

Caption: Workflow for pKa Determination.

logP Determination (Shake-Flask Method - OECD 107)

Rationale: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity, which strongly influences its ability to cross biological membranes.

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed vessel.

  • Equilibration: The mixture is gently agitated at a constant temperature until equilibrium is reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

logPWorkflow cluster_partitioning Partitioning cluster_quantification Quantification & Calculation Start Start Prepare_Phases Prepare Saturated Phases Start->Prepare_Phases Dissolve_Equilibrate Dissolve Compound & Equilibrate Prepare_Phases->Dissolve_Equilibrate Separate_Phases Separate Phases Dissolve_Equilibrate->Separate_Phases Quantify_Conc Quantify Concentrations Separate_Phases->Quantify_Conc Calculate_logP Calculate logP Quantify_Conc->Calculate_logP

Caption: Workflow for logP Determination.

Conclusion

This compound represents a molecule of significant interest within the domain of medicinal chemistry, leveraging the advantageous structural and physicochemical properties of the spirocyclic core. While a complete experimental characterization is pending in publicly accessible literature, this guide provides a robust framework for its evaluation. The computationally predicted properties suggest that this compound possesses a favorable profile for further investigation, with moderate lipophilicity and potential for adequate aqueous solubility. The detailed experimental protocols outlined herein offer a clear and validated path for the empirical determination of its key physicochemical parameters. A thorough understanding of these properties is an indispensable component of a data-driven approach to drug design and will be instrumental in advancing compounds of this class toward clinical development.

References

  • Di, L., & Kerns, E. H. (2015). Importance of Physicochemical Properties In Drug Discovery. ResearchGate. [Link]

  • Kyriacou, A., & Gavalas, A. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • Xiong, G., et al. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Drug Discovery and Development World. [Link]

  • Fiveable. (2025). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

  • LookChem. (2023). What are the physicochemical properties of drug?. LookChem. [Link]

  • Ye, Z., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]

  • Ye, Z., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. NIH. [Link]

  • Ye, Z., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. [Link]

  • Li, J., et al. (2010). 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. NIH. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]

Sources

6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane

Abstract

This technical guide delineates the putative mechanism of action for this compound. In the absence of direct empirical data for this specific molecule, we present a scientifically grounded hypothesis derived from structural analogy to the oxazolidinone class of antibiotics. The core of this hypothesis is that the compound functions as an inhibitor of bacterial protein synthesis. This document provides a comprehensive overview of the oxazolidinone mechanism, the strategic role of the spirocyclic scaffold in medicinal chemistry, and a rigorous, multi-tiered framework of experimental protocols designed to empirically validate the proposed mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this novel chemical entity.

Part 1: Foundational Rationale and Core Hypothesis

Introduction to the Molecule

This compound is a synthetic compound featuring two key structural motifs: a 2-oxa-6-azaspiro[3.3]heptane core and a 4-fluorophenylsulfonyl group. While this specific molecule is not extensively characterized in public literature, its constituent parts are of significant interest in modern medicinal chemistry.

The 2-Oxa-6-azaspiro[3.3]heptane Scaffold: A Modern Bioisostere

The 2-oxa-6-azaspiro[3.3]heptane moiety is a strained spirocyclic system increasingly utilized in drug discovery.[1][2] Spirocycles, where two rings share a single atom, introduce a defined three-dimensional geometry into molecules. This rigidity can enhance binding affinity and selectivity for a biological target.[3][4] Specifically, the 2-oxa-6-azaspiro[3.3]heptane scaffold is often employed as a bioisostere for morpholine or piperidine.[1][5] The primary advantages of this substitution include:

  • Improved Physicochemical Properties: This scaffold can lead to lower lipophilicity (logD) and higher aqueous solubility compared to its non-spirocyclic counterparts, which are favorable properties for drug candidates.[5]

  • Enhanced Metabolic Stability: The spirocyclic nature can block sites of metabolism, leading to improved pharmacokinetic profiles.[4]

  • Novel Chemical Space: It provides an exit from the "flatland" of aromatic structures, offering new vectors for molecular interactions and opportunities for patentable new chemical entities.[4]

Structural Analogy and the Central Hypothesis

The most compelling lead to the mechanism of action of this compound comes from its structural relationship to the oxazolidinone class of antibiotics. Notably, a similar core structure is a key intermediate in the synthesis of TBI-223, a next-generation oxazolidinone antibiotic in development for treating tuberculosis.[6][7][8][9][10]

Oxazolidinones, with linezolid as the archetypal member, are potent inhibitors of bacterial protein synthesis.[11][12][13] They are particularly valuable for their activity against multidrug-resistant Gram-positive pathogens.[12][14]

Given this strong structural precedent, the central hypothesis of this guide is as follows:

Hypothesis: this compound acts as a bacterial protein synthesis inhibitor by binding to the bacterial ribosome, mirroring the established mechanism of oxazolidinone antibiotics.

Part 2: The Hypothesized Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The antibacterial activity of oxazolidinones is achieved through a unique mechanism that targets the very beginning of protein synthesis.[13][14][][16] This distinguishes them from many other classes of protein synthesis inhibitors, which often target the elongation phase.[17][18]

The proposed mechanism involves the following key steps:

  • Target Binding: The molecule binds to the 50S subunit of the bacterial 70S ribosome.[11][19] Specifically, it interacts with the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC).[13][][20]

  • Inhibition of Initiation Complex Formation: This binding event physically obstructs the proper assembly of the translational initiation complex.[16][21] It prevents the N-formylmethionyl-tRNA (fMet-tRNA) from binding correctly to its site on the ribosome.[7][8][14]

  • Blockade of Translation: By preventing the formation of a functional 70S initiation complex, the entire process of translating messenger RNA (mRNA) into protein is halted before it can even begin.[21][22]

This leads to a bacteriostatic effect in organisms like staphylococci and enterococci, and a bactericidal effect against most streptococci.[13]

MOA_Pathway cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit (with 23S rRNA) Block INHIBITION 50S_Subunit->Block 30S_Subunit 30S Subunit Initiation_Complex Functional 70S Initiation Complex 30S_Subunit->Initiation_Complex Compound 6-((4-fluorophenyl)sulfonyl) -2-oxa-6-azaspiro[3.3]heptane Compound->50S_Subunit Binds to 23S rRNA mRNA mRNA mRNA->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Block->Initiation_Complex

Figure 1: Hypothesized mechanism of action pathway.

Part 3: A Framework for Experimental Validation

To move from a well-founded hypothesis to empirical evidence, a systematic and hierarchical experimental approach is required. The following protocols outline a self-validating workflow to test the proposed mechanism of action.

Workflow A Tier 1: Primary Activity Assess Minimum Inhibitory Concentration (MIC) B Tier 2: General Mechanism Macromolecular Synthesis Assay (Protein, DNA, RNA, Cell Wall) A->B If Active (low MIC) C Tier 3: Specific Target ID In Vitro Translation Assay B->C If Protein Synthesis is Selectively Inhibited D Tier 3: Target Engagement Competitive Ribosome Binding Assay C->D If Ribosome is Confirmed Target E Hypothesis Validated: Bacterial Protein Synthesis Inhibitor via 50S Ribosome Binding D->E If Binds to 50S Subunit

Figure 2: Experimental validation workflow.

Tier 1: Minimum Inhibitory Concentration (MIC) Assay

Causality: The first step is to confirm that the compound possesses antibacterial activity. The MIC assay is the gold standard for quantifying the potency of an antimicrobial agent.

Protocol:

  • Bacterial Strains: Select a panel of relevant Gram-positive bacteria, including reference strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and clinically relevant resistant strains (e.g., MRSA, VRE).

  • Preparation: Prepare a 2-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Include positive (no drug) and negative (no bacteria) controls.

Tier 2: Macromolecular Synthesis Inhibition Assay

Causality: If the compound is active, this assay determines which major cellular biosynthetic pathway is inhibited. It provides direct evidence for or against the protein synthesis inhibition hypothesis.[23]

Protocol:

  • Bacterial Culture: Grow a logarithmic phase culture of a suitable test organism (e.g., S. aureus).

  • Radiolabeling: Aliquot the culture into separate tubes. To each tube, add a specific radiolabeled precursor:

    • ³H-thymidine (for DNA synthesis)

    • ³H-uridine (for RNA synthesis)

    • ³H-leucine (for protein synthesis)

    • ¹⁴C-N-acetylglucosamine (for cell wall synthesis)

  • Treatment: Immediately add the test compound at a concentration of 4x MIC. Use known inhibitors for each pathway as positive controls (e.g., ciprofloxacin for DNA, rifampicin for RNA, linezolid/chloramphenicol for protein, vancomycin for cell wall).

  • Time Course: At various time points (e.g., 0, 10, 20, 30 minutes), remove an aliquot from each tube.

  • Precipitation: Precipitate the macromolecules by adding cold trichloroacetic acid (TCA).

  • Quantification: Collect the precipitate on a filter membrane, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Plot the incorporated radioactivity over time. Selective inhibition of ³H-leucine incorporation, while other pathways remain largely unaffected, validates the hypothesis that the compound is a protein synthesis inhibitor.

Tier 3: In Vitro Translation and Ribosome Binding Assays

Causality: These assays confirm that the inhibition of protein synthesis is due to direct interaction with the ribosome.

Protocol 1: Cell-Free Translation Assay

  • System: Utilize a commercial E. coli S30 cell-free extract system capable of transcribing and translating a reporter gene (e.g., luciferase or β-galactosidase).

  • Reaction: Set up the translation reaction according to the manufacturer's instructions, including the S30 extract, amino acid mix, and reporter plasmid DNA.

  • Inhibition: Add the test compound at various concentrations. Include linezolid as a positive control and a vehicle-only negative control.

  • Quantification: After incubation, measure the activity of the newly synthesized reporter protein (e.g., luminescence for luciferase).

  • Analysis: A dose-dependent decrease in reporter activity confirms that the compound directly inhibits the translational machinery.

Protocol 2: Competitive Ribosome Binding Assay

  • Preparation: Isolate 70S ribosomes (and/or 50S subunits) from a susceptible bacterial strain.

  • Competition: Incubate the ribosomes with a constant, low concentration of radiolabeled [³H]-linezolid and increasing concentrations of the unlabeled test compound.

  • Separation: Separate ribosome-bound from free radioligand using a technique like ultracentrifugation or filter binding.

  • Quantification: Measure the amount of ribosome-bound [³H]-linezolid.

  • Analysis: A dose-dependent decrease in bound [³H]-linezolid indicates that the test compound competes for the same or an overlapping binding site on the 50S ribosomal subunit.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical MIC Data Summary

Bacterial StrainMIC (µg/mL) of Compound XMIC (µg/mL) of Linezolid
S. aureus ATCC 2921312
MRSA USA30012
E. faecalis ATCC 2921222
VRE (VanA)22
S. pneumoniae ATCC 496190.51

Table 2: Hypothetical Macromolecular Synthesis Inhibition Data (% Inhibition at 30 min)

PrecursorPathway% Inhibition by Compound X (4x MIC)% Inhibition by Linezolid (4x MIC)
³H-leucineProtein92%95%
³H-thymidineDNA8%5%
³H-uridineRNA11%7%
¹⁴C-GlcNAcCell Wall5%3%

Part 5: Summary and Future Directions

This guide puts forth the hypothesis that this compound functions as an inhibitor of bacterial protein synthesis, based on compelling structural analogies to the oxazolidinone class of antibiotics. The proposed mechanism involves binding to the 50S ribosomal subunit and preventing the formation of the translation initiation complex.

The multi-tiered experimental framework provides a clear and robust path to validate this hypothesis, moving from broad antimicrobial activity to specific target engagement. Successful validation would classify this compound within an important class of antibiotics and open avenues for further development.

Future research should focus on:

  • Resistance Studies: Generating and sequencing resistant mutants to identify mutations in the 23S rRNA, which would provide definitive proof of the binding site.

  • Structural Biology: Co-crystallization of the compound with the bacterial 50S ribosomal subunit to visualize the precise molecular interactions.

  • Spectrum of Activity: Expanding testing to include a wider range of Gram-negative bacteria and atypical pathogens.

References

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113–119. [Link]

  • Diekema, D. J., & Jones, R. N. (2000). Oxazolidinones: a new class of synthetic antibacterial agents. Clinical Microbiology Newsletter, 22(1), 1-7. [Link]

  • EBSCO. (n.d.). Oxazolidinone antibiotics. Research Starters. Retrieved from [Link]

  • DeRuiter, J., & Holston, P. L. (2024). Linezolid. In StatPearls. StatPearls Publishing. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of medicinal chemistry, 64(1), 150–183. [Link]

  • Patsnap. (2024). What is the mechanism of Linezolid?. Synapse. Retrieved from [Link]

  • Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial agents and chemotherapy, 42(12), 3251–3255. [Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert opinion on drug discovery, 13(12), 1083–1087. [Link]

  • American Society for Microbiology. (1998). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. [Link]

  • PharmaXChange.info. (2011). Mechanism of Action of Oxazolidinones. Retrieved from [Link]

  • Iannelli, D., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4293. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Patsnap. (n.d.). TBI-223. Synapse. Retrieved from [Link]

  • TB Alliance. (n.d.). TBI-223 / Oxazolidinone. Retrieved from [Link]

  • Stokes, J. M., et al. (2021). Experimental Validation of a Mathematical Framework to Simulate Antibiotics with Distinct Half-Lives Concurrently in an In Vitro Model. Antibiotics, 10(10), 1243. [Link]

  • Marks, J., et al. (2016). Tools for Characterizing Bacterial Protein Synthesis Inhibitors. mSphere, 1(4), e00132-16. [Link]

  • TB Alliance. (n.d.). TBI-223. Retrieved from [Link]

  • Working Group for New TB Drugs. (n.d.). TBI-223. Retrieved from [Link]

  • Lee, W., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Microbiology Spectrum, 10(2), e02476-21. [Link]

  • Syrotyuk, O., et al. (2020). Techniques for Screening Translation Inhibitors. International Journal of Molecular Sciences, 21(21), 8031. [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes. Retrieved from [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(8), 812-817. [Link]

  • Nonejuie, P., et al. (2013). Mechanism of action-based classification of antibiotics using high-content bacterial image analysis. Molecular BioSystems, 9(6), 1165-1171. [Link]

  • Arenz, S. (2018). Antibiotics inhibiting bacterial protein synthesis, and novel resistance mechanisms. Elektronische Hochschulschriften der LMU München. [Link]

  • Wilson, D. N. (2014). Bacterial Protein Synthesis as a Target for Antibiotic Inhibition. Cold Spring Harbor Perspectives in Medicine, 4(11), a016183. [Link]

  • Mizan, M. F. R., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Frontiers in Microbiology, 15, 1341069. [Link]

  • Mizan, M. F. R., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Frontiers in Microbiology, 15. [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • ResearchGate. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

Sources

The Ascendancy of 2-Oxa-6-azaspiro[3.3]heptane: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led medicinal chemists to explore beyond the traditional flatlands of aromatic rings into the structurally rich, three-dimensional space of spirocyclic systems. Among these, the 2-oxa-6-azaspiro[3.3]heptane motif has rapidly emerged as a cornerstone scaffold. Its unique conformational rigidity, coupled with its ability to serve as a superior bioisosteric replacement for conventional groups like morpholine, offers a powerful strategy to overcome pervasive challenges in drug development, including metabolic instability and off-target activity. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, critical physicochemical properties, and strategic applications of 2-oxa-6-azaspiro[3.3]heptane-containing compounds, grounded in field-proven insights and authoritative references.

The Strategic Imperative for Three-Dimensional Scaffolds

Historically, medicinal chemistry has been dominated by compounds rich in sp2-hybridized carbons, often leading to planar and conformationally flexible molecules. While successful, this chemical space is heavily explored, and its occupants can suffer from poor solubility, metabolic liabilities, and promiscuous binding. The deliberate introduction of three-dimensionality, by increasing the fraction of sp3-hybridized carbons (Fsp3), is a well-established strategy to mitigate these issues.[1] Spirocyclic scaffolds, defined by two rings sharing a single quaternary carbon atom, are an exemplary class of three-dimensional structures.[1][2] They offer a rigid framework that can project substituents into precise vectors in three-dimensional space, enhancing interactions with biological targets while reducing conformational entropy upon binding.[2]

The 2-oxa-6-azaspiro[3.3]heptane scaffold, a compact and strained bicyclic system, has garnered significant attention for its ability to confer remarkable improvements in drug-like properties.[3][4][5] This guide will elucidate the practical synthesis and strategic deployment of this valuable building block.

Synthesis of the 2-Oxa-6-azaspiro[3.3]heptane Core: A Scalable and Robust Approach

The accessibility of a chemical scaffold is paramount to its widespread adoption. Early synthetic routes to 2-oxa-6-azaspiro[3.3]heptane were often challenging to scale.[6][7] However, significant methodological advancements have rendered this core readily available. A notable and scalable synthesis, developed by researchers at Mercachem and Bayer, provides the sulfonate salt of the scaffold, which exhibits improved stability and solubility compared to the earlier reported oxalate salt.[6][7]

Optimized Synthetic Protocol

The following protocol represents a refined and scalable pathway to 2-oxa-6-azaspiro[3.3]heptane, often starting from commercially available materials like tribromopentaerythritol.[7][8][9]

Step 1: Formation of the N-Protected Spirocycle

The initial step involves the cyclization of a suitable precursor with a protecting group on the nitrogen. While p-toluenesulfonamide was used in early syntheses, alternative protecting groups like benzylamine have been employed to facilitate deprotection.[7][10]

Step 2: Deprotection to Yield the Free Base or Salt Form

The removal of the protecting group is a critical step. For instance, hydrogenolysis is effective for a benzyl-protected intermediate.[10] The resulting free base can then be converted to a more stable and handleable salt form. The use of sulfonic acids has been shown to yield crystalline, non-hygroscopic salts with good solubility, which is a significant advantage for subsequent chemical transformations.[7]

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt [7]

  • N-Benzylation and Cyclization: React 3,3-bis(bromomethyl)oxetane with benzylamine under basic conditions to form N-benzyl-2-oxa-6-azaspiro[3.3]heptane.

  • Hydrogenolysis: Subject the N-benzyl protected spirocycle to catalytic hydrogenation (e.g., using Pd/C) in the presence of an acid, such as acetic acid, to cleave the benzyl group and form the corresponding acetate salt.

  • Salt Exchange: Dissolve the acetate salt in a suitable solvent like methanol. Add the desired sulfonic acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid) to precipitate the more stable and crystalline sulfonate salt.

  • Isolation: Isolate the sulfonate salt by filtration, wash with a non-polar solvent (e.g., MTBE), and dry under vacuum.

The workflow for a common synthetic approach is visualized below:

G cluster_synthesis Synthetic Workflow for 2-Oxa-6-azaspiro[3.3]heptane A Tribromoneopentyl Alcohol (Starting Material) B 3,3-bis(bromomethyl)oxetane (BBMO) A->B NaOH, Schotten-Baumann C N-Protected-2-oxa-6-azaspiro[3.3]heptane B->C Amine (e.g., Benzylamine), Base D 2-Oxa-6-azaspiro[3.3]heptane (Free Base) C->D Deprotection (e.g., Hydrogenolysis) E Stable Sulfonate Salt D->E Sulfonic Acid

Caption: A generalized synthetic pathway to stable 2-oxa-6-azaspiro[3.3]heptane salts.

The 2-Oxa-6-azaspiro[3.3]heptane Motif as a Bioisostere

A primary application of the 2-oxa-6-azaspiro[3.3]heptane scaffold is as a bioisosteric replacement for the morpholine group.[6][7][11] Bioisosterism, the interchange of atoms or groups with similar physicochemical properties to create novel compounds with retained or improved biological activity, is a cornerstone of modern medicinal chemistry.

Rationale for Morpholine Replacement

Morpholine is a common heterocycle in drug molecules, often incorporated to enhance polarity and aqueous solubility. However, it can be susceptible to oxidative metabolism at the α-carbon atoms to the nitrogen and oxygen, leading to potential clearance issues or the formation of reactive metabolites. The 2-oxa-6-azaspiro[3.3]heptane scaffold, by virtue of its quaternary spirocyclic carbon, lacks the hydrogen atoms at the analogous positions, thereby blocking this metabolic pathway.[11]

Impact on Physicochemical Properties

The replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety, while adding a carbon atom, often leads to a counterintuitive decrease in lipophilicity (logD).[11] This effect is primarily attributed to an increase in the basicity (pKa) of the spirocyclic amine. The strained ring system alters the hybridization of the nitrogen lone pair, making it more available for protonation. This increased basicity results in a higher proportion of the compound existing in its protonated, more water-soluble form at physiological pH (7.4).[11]

The relationship between the scaffold, its properties, and the resulting pharmacological benefits is depicted below:

G cluster_logic Bioisosteric Replacement Logic Scaffold 2-Oxa-6-azaspiro[3.3]heptane Replaces Morpholine Properties Physicochemical Changes Increased Basicity (pKa) Decreased Lipophilicity (logD) Blocked α-Metabolism Scaffold:f1->Properties:f0 Leads to Benefits Pharmacological Benefits Improved Metabolic Stability Enhanced Aqueous Solubility Favorable PK Profile Properties:f1->Benefits:f1 Properties:f2->Benefits:f2 Properties:f3->Benefits:f1 Properties:f0->Benefits:f3

Caption: The causal chain from scaffold replacement to improved drug properties.

Case Studies: 2-Oxa-6-azaspiro[3.3]heptane in Drug Candidates

The theoretical advantages of this scaffold have been successfully translated into tangible benefits in several drug discovery programs.

TBI-223: A Potent Anti-Tuberculosis Agent

A key intermediate for the tuberculosis drug candidate TBI-223 is 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[8][9][10] The incorporation of the spirocyclic moiety was a critical design element. A practical and scalable two-step, protecting-group-free synthesis for this key intermediate has been developed, highlighting the industrial applicability of this chemistry.[8][9][10] The synthesis involves the direct alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO), demonstrating a cost-effective route that avoids the synthesis of the free spiroamine.[8][9]

AZD1979: A Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonist

In the development of MCHr1 antagonists for the treatment of obesity, AstraZeneca researchers incorporated the 2-oxa-6-azaspiro[3.3]heptane moiety into their lead compound, resulting in AZD1979.[1] This substitution led to a compound with a significantly more favorable physicochemical profile, including lower lipophilicity and improved metabolic stability, without compromising potency.[11]

CompoundScaffoldTargetKey Reported Advantage
TBI-223 Intermediate 2-Oxa-6-azaspiro[3.3]heptaneMycobacterium tuberculosisAccessible via a scalable, cost-effective synthesis.[8][9]
AZD1979 2-Oxa-6-azaspiro[3.3]heptaneMCHr1Lower lipophilicity and enhanced metabolic stability.[1][11]
Gefitinib Analogue 2-Oxa-6-azaspiro[3.3]heptaneEGFRReduced lipophilicity (though with some potency loss).[11]
Linezolid Analogue 2-Oxa-6-azaspiro[3.3]heptaneBacterial RibosomeProposed as a more stable bioisostere to tackle metabolism.[11]

Conclusion and Future Outlook

The 2-oxa-6-azaspiro[3.3]heptane scaffold has transitioned from a synthetic curiosity to a validated and highly valuable building block in contemporary medicinal chemistry. Its ability to impart three-dimensionality, block common metabolic pathways, and favorably modulate physicochemical properties like lipophilicity and basicity provides a robust tool for overcoming common drug discovery hurdles. The development of scalable synthetic routes has further cemented its role, making it accessible for both lead optimization and library synthesis. As the demand for drug candidates with superior ADME profiles continues to grow, the strategic incorporation of strained spirocyclic systems like 2-oxa-6-azaspiro[3.3]heptane is expected to become an increasingly standard and powerful tactic in the medicinal chemist's arsenal.[12][13]

References

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synfacts. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. American Chemical Society. [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane. PubChem. [Link]

  • 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. PubChem. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

Sources

An In-depth Structural and In-Silico Analysis of 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The "escape from flatland"—a strategic shift away from planar, aromatic structures towards more complex, sp³-rich cores—has been a driving force in the development of new therapeutic agents with improved physicochemical properties and target selectivity.[1] Within this paradigm, the 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a particularly valuable building block.[2] Its rigid, spirocyclic structure serves as a bioisosteric replacement for commonly used heterocycles like morpholine and piperazine, often leading to enhanced metabolic stability and aqueous solubility.[1][3]

This technical guide provides a comprehensive structural analysis of a specific derivative, 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane . The incorporation of a 4-fluorophenylsulfonyl group onto the azetidine nitrogen introduces key features: the sulfonyl group acts as a strong electron-withdrawing group and a hydrogen bond acceptor, while the fluorine atom can modulate electronic properties and engage in specific interactions with biological targets. Although experimental data for this specific molecule is not extensively available in public literature, this guide will leverage established chemical principles and data from closely related analogs to propose a synthetic route and conduct a thorough in-silico structural elucidation. We will explore its predicted spectroscopic signatures, conformational preferences, and electronic properties, providing a foundational understanding for researchers, scientists, and drug development professionals interested in harnessing this promising scaffold.

Proposed Synthesis

The synthesis of this compound can be logically approached in a two-step sequence starting from the synthesis of the parent 2-oxa-6-azaspiro[3.3]heptane core, followed by its sulfonylation.

Part 1: Synthesis of 2-oxa-6-azaspiro[3.3]heptane

The synthesis of the spirocyclic core has been reported through various methods, often starting from commercially available precursors like tribromopentaerythritol.[3] An established route involves the initial formation of an N-tosylated intermediate, followed by deprotection.[3] More recent, scalable methods have also been developed.[4] A reliable laboratory-scale protocol is outlined below.

Experimental Protocol: Synthesis of 2-oxa-6-azaspiro[3.3]heptane (as a salt)

  • Step 1: N-Tosylation and Cyclization.

    • To a solution of tribromoneopentyl alcohol in a suitable solvent such as THF, add p-toluenesulfonamide and a strong base (e.g., sodium hydroxide).

    • The reaction mixture is heated to facilitate the simultaneous formation of the oxetane and N-tosyl-azetidine rings.[3]

    • Upon completion, the reaction is worked up by extraction and purified by chromatography to yield N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

  • Step 2: Detosylation.

    • The N-tosylated intermediate is dissolved in a protic solvent like methanol.

    • Magnesium turnings are added, and the mixture is sonicated at room temperature.[3] This reductive cleavage removes the tosyl protecting group.

    • After the reaction is complete, the mixture is filtered to remove magnesium salts.

    • The free amine is often unstable and is typically isolated as a more stable salt, for instance, by the addition of oxalic acid or a sulfonic acid to precipitate 2-oxa-6-azaspiro[3.3]heptane hemioxalate or a sulfonate salt.[3][5]

Part 2: Sulfonylation of 2-oxa-6-azaspiro[3.3]heptane

The final step involves the reaction of the secondary amine of the spirocyclic core with 4-fluorophenylsulfonyl chloride. This is a standard procedure for the formation of sulfonamides.[6]

Experimental Protocol: Synthesis of this compound

  • The 2-oxa-6-azaspiro[3.3]heptane salt (e.g., hemioxalate) is treated with a base (e.g., NaOH) to generate the free amine, which is then extracted into an organic solvent like dichloromethane (DCM).

  • The solution of the free amine is cooled in an ice bath.

  • A solution of 4-fluorophenylsulfonyl chloride in DCM is added dropwise in the presence of a non-nucleophilic base such as triethylamine or pyridine to neutralize the HCl byproduct.[6][7]

  • The reaction is stirred and allowed to warm to room temperature.

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final product, this compound.

Synthesis_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Sulfonylation Tribromoneopentyl\nAlcohol Tribromoneopentyl Alcohol N-Tosyl-2-oxa-6-azaspiro[3.3]heptane N-Tosyl-2-oxa-6-azaspiro[3.3]heptane Tribromoneopentyl\nAlcohol->N-Tosyl-2-oxa-6-azaspiro[3.3]heptane p-Toluenesulfonamide, NaOH 2-Oxa-6-azaspiro[3.3]heptane\n(free amine) 2-Oxa-6-azaspiro[3.3]heptane (free amine) N-Tosyl-2-oxa-6-azaspiro[3.3]heptane->2-Oxa-6-azaspiro[3.3]heptane\n(free amine) Mg, MeOH (Detosylation) Target_Molecule 6-((4-fluorophenyl)sulfonyl)-2-oxa-6- azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane\n(free amine)->Target_Molecule 4-Fluorophenylsulfonyl chloride, Base

Caption: Proposed synthetic workflow for the target molecule.

Predicted Spectroscopic and Spectrometric Analysis

As no experimental spectra are publicly available, the following sections predict the key spectroscopic features of this compound based on the analysis of its constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[8]

  • ¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the spirocyclic core and the aromatic ring. The protons of the azetidine and oxetane rings will appear as multiplets due to complex spin-spin coupling. The 4-fluorophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublet of doublets (or two triplets) in the aromatic region.

  • ¹³C-NMR: The carbon NMR spectrum will be characterized by signals for the spiro carbon, the methylene carbons of the oxetane and azetidine rings, and the carbons of the fluorophenylsulfonyl moiety. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F-NMR: A single resonance is expected in the fluorine NMR spectrum for the fluorine atom on the phenyl ring.[9]

Table 1: Predicted NMR Chemical Shifts (δ in ppm)

Assignment ¹H-NMR (Predicted) ¹³C-NMR (Predicted) Notes
Azetidine CH₂ ~4.0 - 4.2 (s, 4H) ~55 - 60 Chemical shift influenced by the sulfonyl group. A singlet is predicted due to symmetry.
Oxetane CH₂ ~4.6 - 4.8 (s, 4H) ~75 - 80 Deshielded due to the adjacent oxygen atom. A singlet is predicted due to symmetry.
Spiro C - ~35 - 40 Quaternary carbon, no proton signal.
Aromatic CH (ortho to F) ~7.2 - 7.4 (dd or t) ~115 - 118 (d, ²JCF ≈ 22 Hz) Coupling to fluorine and adjacent protons.
Aromatic CH (ortho to SO₂) ~7.9 - 8.1 (dd or t) ~128 - 130 (d, ³JCF ≈ 9 Hz) Deshielded by the sulfonyl group.
Aromatic C-F - ~160 - 165 (d, ¹JCF ≈ 250 Hz) Large one-bond coupling constant.

| Aromatic C-S | - | ~135 - 140 (d, ⁴JCF ≈ 3 Hz) | Small four-bond coupling constant. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

Table 2: Predicted FTIR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
Asymmetric SO₂ Stretch ~1350 - 1320 Sulfonamide
Symmetric SO₂ Stretch ~1170 - 1150 Sulfonamide
C-F Stretch ~1240 - 1210 Fluoroaromatic
C-O-C Stretch (Oxetane) ~980 - 960 Oxetane ring
C-N Stretch ~1230 - 1180 Azetidine

| Aromatic C=C Stretch | ~1600, ~1490 | Phenyl ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₁H₁₂FNO₃S), the expected molecular weight is approximately 273.05 g/mol .

Predicted Fragmentation Pattern (Electrospray Ionization, ESI+):

  • [M+H]⁺: The protonated molecule at m/z ≈ 274.

  • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment at m/z ≈ 210.[11]

  • Cleavage of the S-N bond: This would lead to the formation of the 4-fluorophenylsulfonyl cation (m/z 159) and the protonated 2-oxa-6-azaspiro[3.3]heptane (m/z 100).[12]

  • Fragmentation of the spiro core: Further fragmentation of the spirocyclic portion could also be observed.

Conformational and Structural Analysis

Inherent Geometry of the Spiro[3.3]heptane Core

The spiro[3.3]heptane scaffold is conformationally restricted. X-ray crystallographic studies of analogous compounds, such as 4-(2-oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile, have shown that the two four-membered rings (azetidine and oxetane) are nearly perpendicular to each other, with a dihedral angle of approximately 89.7°.[13][14] This rigid, orthogonal arrangement is a key structural feature, presenting substituents on the azetidine nitrogen in a well-defined spatial orientation.

Influence of the N-Sulfonyl Group

The geometry around the nitrogen atom in the azetidine ring is significantly influenced by the attached sulfonyl group. In a simple, unsubstituted azetidine, the nitrogen atom is typically pyramidal. However, in an N-sulfonylated azetidine, the nitrogen atom is expected to adopt a more planar geometry due to the delocalization of the nitrogen lone pair into the S=O bonds. This planarity further restricts the conformational flexibility of the system.

Computational Modeling Approach

In the absence of experimental crystal structure data, computational modeling, particularly using Density Functional Theory (DFT), provides a powerful means to investigate the three-dimensional structure and electronic properties of the molecule.[15][16]

Proposed Computational Workflow:

  • Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

  • Geometry Optimization: The identified conformers are subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[15] This step determines the most stable, lowest-energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • Property Calculation: Various electronic properties can then be calculated for the optimized geometry, including:

    • Molecular Electrostatic Potential (MEP) map: To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.[15]

    • Frontier Molecular Orbitals (HOMO/LUMO): To analyze the electronic transitions and reactivity.

    • NMR Chemical Shift Prediction: To compare with and aid in the assignment of experimental spectra.

Computational_Workflow Input 3D Model Generation Conf_Search Conformational Search Input->Conf_Search DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Conf_Search->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Validation Verify Energy Minimum Freq_Calc->Validation Prop_Calc Calculation of Properties Validation->Prop_Calc MEP MEP Map Prop_Calc->MEP HOMO_LUMO Frontier Orbitals Prop_Calc->HOMO_LUMO NMR_Pred NMR Prediction Prop_Calc->NMR_Pred

Caption: Workflow for computational structural analysis.

Physicochemical Properties and Drug Discovery Implications

The unique combination of the spiro[3.3]heptane core and the 4-fluorophenylsulfonyl group is expected to confer advantageous physicochemical properties for drug discovery.

  • Lipophilicity (logD/logP): The 2-oxa-6-azaspiro[3.3]heptane scaffold has been shown to lower lipophilicity (logD) when replacing more traditional heterocycles, which can be beneficial for improving solubility and reducing off-target effects.[2] The fluorophenylsulfonyl group, however, is relatively lipophilic. The overall lipophilicity of the molecule will be a balance of these two effects, likely resulting in a molecule suitable for many drug discovery programs.

  • Metabolic Stability: The spirocyclic core is generally more resistant to oxidative metabolism compared to more flexible or linear aliphatic chains. This can lead to an improved pharmacokinetic profile.

  • Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, providing directed interactions with biological targets.

  • Aqueous Solubility: The presence of the polar oxetane and sulfonamide functionalities is anticipated to contribute positively to the aqueous solubility of the molecule.

  • Molecular Rigidity and Shape: The rigid, three-dimensional structure of the scaffold allows for a precise and predictable presentation of the 4-fluorophenylsulfonyl group into a binding pocket, potentially leading to higher binding affinity and selectivity.

Conclusion

This compound represents a fascinating molecular architecture that combines the favorable physicochemical properties of a sp³-rich spirocyclic core with the well-defined electronic and binding characteristics of a fluorinated arylsulfonamide. While experimental data for this specific compound is sparse, a robust analysis based on established chemical principles and data from analogous structures allows for a detailed prediction of its synthesis, spectroscopic features, and three-dimensional conformation. The proposed synthetic route is feasible, and the predicted analytical data provide a clear roadmap for its characterization. The inherent rigidity and unique geometry of this scaffold, coupled with the functional handles provided by the sulfonyl and fluoro groups, make it an attractive candidate for inclusion in fragment-based and lead optimization campaigns in drug discovery. Further experimental validation of the predictions laid out in this guide will undoubtedly pave the way for the broader application of this and related scaffolds in the development of next-generation therapeutics.

References

  • Pradhan, S., Prasad, R., Sinha, C., & Sen, P. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Biomolecular Structure and Dynamics, 40(13), 5923-5939. [Link]

  • Thieme. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • Steen, J. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1538-1544. [Link]

  • Steen, J. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(7), 747-752. [Link]

  • Jadhav, S., et al. (2022). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Materials Today: Proceedings. [Link]

  • Barreiro, G., et al. (2016). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Figshare. [Link]

  • Staliński, K. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 26(16), 4994. [Link]

  • Karkihalli, V., et al. (2022). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. ResearchGate. [Link]

  • Li, J., et al. (2010). 4-(2-Oxa-6-aza-spiro-[3.3]hept-6-yl)-benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1179. [Link]

  • N.A. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. N.A.[Link]

  • Knorr, A. M., et al. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Molecules, 29(22), 5009. [Link]

  • Li, J., et al. (2010). 4-(2-Oxa-6-aza-spiro-[3.3]hept-6-yl)-benzo-nitrile. PubMed. [Link]

  • Sun, Y., et al. (2015). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(9), 1550-1558. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 818-824. [Link]

  • Barańska, M., & Słota, R. (2015). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 17(28), 18599-18608. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. PubChem. [Link]

  • N.A. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6544-6547. [Link]

  • N.A. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3594-3601. [Link]

  • Al-Hourani, B. J., et al. (2025). Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation. RSC Advances. [Link]

  • N.A. (n.d.). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • N.A. (n.d.). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

  • N.A. (n.d.). (PDF) Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation †. ResearchGate. [Link]

  • N.A. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • N.A. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. [Link]

  • Chemistry Learners. (2023). Reaction Amines With Aryl Sulphonyl Chloride. YouTube. [Link]

  • Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • N.A. (n.d.). Assignment of the Crystal Structure to the Aza -Pinacol Coupling Product by X -ray Diffraction and Density Functional Theory Modeling. ResearchGate. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • N.A. (n.d.). The high resolution FTIR-spectrum of oxetane. ResearchGate. [Link]

  • N.A. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • N.A. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC. [Link]

  • N.A. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... ResearchGate. [Link]

  • N.A. (2023). Amine Reactions. Chemistry LibreTexts. [Link]

  • N.A. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. ResearchGate. [Link]

  • N.A. (n.d.). Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. MDPI. [Link]

  • N.A. (n.d.). Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones. MDPI. [Link]

  • N.A. (n.d.). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. PubMed. [Link]

Sources

solubility of 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of this compound, a novel spirocyclic scaffold of significant interest in modern drug discovery. Solubility is a critical physicochemical property that dictates the viability of a compound throughout the drug development pipeline, from synthesis and purification to formulation and bioavailability. This document, intended for researchers, chemists, and formulation scientists, synthesizes theoretical principles, predictive analysis, and actionable experimental protocols. We delve into the molecular structure of the target compound, analyze the intermolecular forces governing its interaction with various organic solvents, and provide a detailed, field-proven methodology for its empirical solubility determination using the gold-standard equilibrium shake-flask method.

Introduction: A New Dimension in Scaffolds

The Role of Spirocycles in Modern Drug Discovery

The paradigm of "Escape from Flatland" has highlighted the need for moving beyond traditional, planar aromatic structures in drug design to embrace three-dimensional, Fsp³-rich scaffolds.[1] Spirocyclic systems, such as the 2-oxa-6-azaspiro[3.3]heptane core, are at the forefront of this movement.[2] Their rigid, well-defined three-dimensional geometry can lead to improved metabolic stability, enhanced aqueous solubility, and novel intellectual property positions.[3] The 2-oxa-6-azaspiro[3.3]heptane moiety, in particular, has gained attention as a valuable bioisostere for morpholine, offering a unique conformational profile.[1][2]

Profile of this compound

The subject of this guide is a derivative of this promising scaffold, featuring a 4-fluorophenylsulfonyl group attached to the azetidine nitrogen. This substitution significantly modulates the electronic and steric properties of the core structure, influencing its physicochemical behavior, including solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 6-[(4-fluorophenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane
CAS Number 1227384-86-2[4]
Molecular Formula C₁₁H₁₂FNO₃S
Molecular Weight 273.28 g/mol N/A
Appearance White to light yellow Solid[4]
Predicted Boiling Point 397.6±52.0 °C[4]
Predicted Density 1.49 g/cm³[4]
InChI Key SZODLTIQYXCTNC-UHFFFAOYSA-N
The Critical Importance of Solubility in Pharmaceutical Development

Solubility is a cornerstone of "drug-likeness." A compound's ability to dissolve in various media dictates its path forward:

  • Process Chemistry: Solvent selection for reaction, work-up, and crystallization depends entirely on solubility profiles.

  • Purification: Chromatographic purification and recrystallization strategies require a nuanced understanding of solubility in different solvent systems.

  • Formulation: Developing both oral and parenteral dosage forms is impossible without knowing a compound's solubility, which affects dissolution rate and, ultimately, bioavailability.[5]

  • In Vitro Assays: Stock solution preparation, typically in polar aprotic solvents like DMSO, is the first step in nearly all biological screening.[6]

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by several interconnected factors.[7]

The Principle of "Like Dissolves Like"

This adage remains a powerful qualitative predictor. It suggests that substances with similar intermolecular forces are likely to be miscible.[8] The polarity of both the solute and the solvent, often estimated by the dielectric constant, is a primary determinant of these forces.[9]

Analysis of Solute Intermolecular Forces

The structure of this compound presents several key functional groups that dictate its interaction potential:

  • Sulfonamide Group (-SO₂N-): This is the most dominant polar feature. The oxygen atoms are strong hydrogen bond acceptors, and the overall group has a large dipole moment. The solubility of sulfonamides is heavily influenced by this group.[10][11]

  • Oxetane Ring: The ether oxygen atom within the strained four-membered ring acts as a hydrogen bond acceptor.

  • Fluorophenyl Ring: This group adds lipophilicity and potential for π-π stacking interactions, but the fluorine atom also modulates the electronic character of the ring.

  • Spirocyclic Core: The aliphatic, sp³-rich framework is nonpolar and contributes to van der Waals interactions.

Solvent Classification and Properties

Organic solvents are typically classified based on their polarity and their ability to donate hydrogen bonds. Understanding these classes is essential for predicting solubility.

Table 2: Classification of Common Organic Solvents

Solvent ClassExample SolventsKey CharacteristicsPredicted Interaction with Solute
Polar Protic Methanol, Ethanol, WaterHigh dielectric constant; act as H-bond donors and acceptors.Strong H-bonding with sulfonyl and ether oxygens.
Polar Aprotic DMSO, DMF, AcetonitrileHigh dielectric constant; act as H-bond acceptors only.Strong dipole-dipole interactions with the sulfonamide group.
Low-Polarity Dichloromethane (DCM), Tetrahydrofuran (THF)Moderate dielectric constant.Moderate dipole-dipole and van der Waals interactions.
Nonpolar Toluene, HexaneLow dielectric constant; dominated by van der Waals forces.Weak interactions; solubility likely limited by polar groups.
Temperature Effects on Solubility

For most solids dissolving in liquids, the dissolution process is endothermic (absorbs heat). According to the van't Hoff equation, increasing the temperature will increase the solubility for such systems.[12] This is because the additional thermal energy helps overcome the crystal lattice energy of the solid.[5]

Predictive Solubility Analysis

While empirical data is the ultimate authority, a predictive analysis based on the molecular structure provides a strong starting point for solvent screening.

  • High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . These solvents are excellent at solvating the large dipole of the sulfonamide group. The use of DMSO as a reaction solvent for the parent spirocycle supports this prediction.[13]

  • Good to Moderate Solubility Expected: In polar protic solvents like Methanol and Ethanol , which can hydrogen-bond with the solute. Similarly, solvents like Acetonitrile , Acetone , and Tetrahydrofuran (THF) should be effective due to their polarity.

  • Moderate to Low Solubility Expected: In solvents of intermediate polarity like Dichloromethane (DCM) . The lipophilic phenyl ring may aid solubility here, but the highly polar sulfonamide will be a limiting factor.

  • Low Solubility Expected: In nonpolar solvents such as Toluene and particularly n-Hexane . The energy required to break the solute's crystal lattice and solvate its polar groups is unlikely to be compensated by the weak van der Waals interactions offered by these solvents.

Standardized Protocol for Experimental Solubility Determination

To obtain reliable and reproducible quantitative data, a standardized protocol is essential. The equilibrium shake-flask method is the most widely accepted and trusted approach for determining the thermodynamic solubility of a compound.[6][12]

Workflow Overview: The Equilibrium Shake-Flask Method

This method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then measured.

G A 1. Add excess solute to a known volume of solvent in a sealed vial. B 2. Equilibrate on shaker at constant temperature (e.g., 25°C for 24-48h). A->B C 3. Separate solid and liquid phases (Centrifuge at >10,000g). B->C D 4. Carefully withdraw an aliquot of the clear supernatant. C->D E 5. Dilute the aliquot with a suitable mobile phase or solvent. D->E F 6. Quantify concentration using a validated HPLC-UV method. E->F G 7. Calculate original solubility (mg/mL or µg/mL). F->G

Caption: Equilibrium Shake-Flask Solubility Determination Workflow.

Materials and Reagents
  • This compound (purity >98%)

  • HPLC-grade organic solvents (e.g., DMSO, Methanol, Acetonitrile, DCM, Toluene, Hexane)

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • Calibrated pipettes

  • Volumetric flasks

  • Validated HPLC-UV system

Step-by-Step Experimental Protocol
  • Preparation: Add approximately 5-10 mg of the compound to a tared 2 mL glass vial. Record the exact mass.

  • Solvent Addition: Add 1.0 mL of the selected organic solvent to the vial. The goal is to have a visible excess of undissolved solid.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for 24 to 48 hours.

    • Causality Insight: This extended period is critical to ensure the system reaches true thermodynamic equilibrium. The rate of dissolution slows dramatically as saturation is approached, and shorter times can lead to an underestimation of solubility.[14]

  • Phase Separation: After equilibration, allow the vials to stand for 1 hour. Centrifuge the vials at >10,000 g for 15 minutes to pellet all undissolved solids.

    • Causality Insight: Filtration can sometimes be problematic (clogging, compound adsorption). Centrifugation is a robust method to achieve clear separation without sample loss.

  • Sampling: Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

  • Dilution: Transfer the aliquot to a volumetric flask and dilute with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method with a standard curve prepared from the same compound.

  • Calculation: Calculate the concentration in the original supernatant, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The collected data should be organized systematically to allow for clear comparison and analysis.

Table 3: Solubility of this compound in Organic Solvents at 25 °C

SolventSolvent ClassDielectric Constant (20°C)Predicted Solubility (Qualitative)Experimental Solubility (mg/mL)
n-HexaneNonpolar1.9Very Low[To be determined]
TolueneNonpolar2.4Low[To be determined]
DichloromethaneLow-Polarity9.1Moderate[To be determined]
TetrahydrofuranLow-Polarity7.5Good[To be determined]
AcetonePolar Aprotic21.0Good[To be determined]
AcetonitrilePolar Aprotic37.5Good[To be determined]
EthanolPolar Protic24.6Good[To be determined]
MethanolPolar Protic32.7Good[To be determined]
DMSOPolar Aprotic46.7Very High[To be determined]

Conclusion

Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for advancing its potential as a pharmaceutical building block or candidate. This guide establishes a robust framework for this task, combining theoretical prediction with a rigorous, validated experimental protocol. The structural features, particularly the highly polar sulfonamide group, suggest a solubility profile favoring polar solvents, especially aprotic ones like DMSO. However, only empirical determination via the detailed shake-flask method can provide the definitive quantitative data needed by process chemists and formulation scientists. The methodologies and principles outlined herein provide a clear and reliable path to generating this critical data.

References

  • Physics-Based Solubility Prediction for Organic Molecules . PubMed Central, National Institutes of Health. [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts . Thieme Chemistry. [Link]

  • Solubility of Organic Compounds . University of Toronto Scarborough. [Link]

  • How can you determine the solubility of organic compounds? . Quora. [Link]

  • How To Determine Solubility Of Organic Compounds? . YouTube. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents . ResearchGate. [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT . SlideShare. [Link]

  • 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design . French-Ukrainian Journal of Chemistry. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 . ACS Publications. [Link]

  • Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution . PubMed, National Institutes of Health. [Link]

  • FACTORS AFFECTING ON THE SOLUBILITY AND BIOAVAILABILITY OF PHARMACEUTICAL DRUG AND DOSAGE FORM THROUGH . International Journal of Novel Research and Development. [Link]

  • Factors that Affect the Solubility of Drugs . Pharmaguideline. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 . ACS Publications. [Link]

  • 2-Azaspiro(3.3)heptane . PubChem, National Institutes of Health. [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane . PubChem, National Institutes of Health. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks . ACS Publications. [Link]

  • 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile . National Institutes of Health. [Link]

Sources

The Stability of the 2-Oxa-6-azaspiro[3.3]heptane Ring System: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxa-6-azaspiro[3.3]heptane motif has rapidly emerged as a valuable building block in modern medicinal chemistry. Its unique three-dimensional structure and advantageous physicochemical properties have positioned it as a compelling bioisosteric replacement for traditional saturated heterocycles such as morpholine and piperazine. This guide provides an in-depth analysis of the inherent stability of the 2-oxa-6-azaspiro[3.3]heptane ring system, a critical consideration for its successful application in drug design and development. We will explore the fundamental principles governing its thermodynamic and kinetic stability, including conformational dynamics, ring strain, and reactivity under various conditions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of this important scaffold.

Introduction: The Rise of Strained Spirocycles in Medicinal Chemistry

The imperative to "escape from flatland" has driven a paradigm shift in drug discovery, with a growing emphasis on molecules possessing greater three-dimensionality.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in this context. Their rigid, well-defined geometries offer predictable exit vectors for substituents, facilitating precise interactions with biological targets.[2] Among these, the spiro[3.3]heptane framework, featuring two fused four-membered rings, has proven particularly fruitful.[3][4] The incorporation of heteroatoms into this scaffold, as in 2-oxa-6-azaspiro[3.3]heptane, further enhances its utility by modulating properties such as solubility, lipophilicity, and metabolic stability.[5]

The 2-oxa-6-azaspiro[3.3]heptane moiety is increasingly being incorporated into drug candidates to improve their pharmacokinetic profiles.[4] However, the inherent strain of the two four-membered rings raises important questions about the overall stability of the system. A thorough understanding of both the thermodynamic (intrinsic) and kinetic (reactive) stability of this core is paramount for predicting its behavior during synthesis, formulation, and in vivo exposure.

Thermodynamic Stability: A Balance of Forces

The thermodynamic stability of a cyclic molecule is largely dictated by the interplay of several types of strain. For the 2-oxa-6-azaspiro[3.3]heptane ring system, the key contributors are angle strain and torsional strain.

Ring Strain Analysis

The concept of ring strain was first proposed by Adolf von Baeyer and describes the instability of a ring system due to deviations from ideal bond angles, bond lengths, and torsional angles.[6] This strain energy can be experimentally determined by measuring the heat of combustion.[7][8]

  • Torsional Strain: This type of strain arises from the eclipsing of bonds on adjacent atoms. In a planar cyclobutane ring, all C-H bonds would be eclipsed, leading to high torsional strain. To alleviate this, four-membered rings adopt a puckered or bent conformation.[8] This puckering slightly increases angle strain but significantly reduces torsional strain, resulting in a more stable overall conformation. The 2-oxa-6-azaspiro[3.3]heptane ring system is expected to adopt a similar puckered conformation to minimize these eclipsing interactions.

The presence of heteroatoms in the 2-oxa-6-azaspiro[3.3]heptane system introduces additional complexity. The C-O-C bond angle in the oxetane ring and the C-N-C bond angle in the azetidine ring will differ from the C-C-C angles in cyclobutane, subtly altering the overall strain energy. Computational studies on related spiro[3.3]heptane analogs can provide valuable insights into the preferred conformations and the distribution of strain within the molecule.

Conformational Dynamics

The puckered conformation of the four-membered rings in 2-oxa-6-azaspiro[3.3]heptane is not static. The rings can undergo a rapid inversion process, analogous to the chair-flip of cyclohexane, though with a much lower energy barrier. This conformational flexibility is an important consideration in drug design, as it can influence how a molecule presents its substituents to a biological target.

The rigid spirocyclic nature of the 2-oxa-6-azaspiro[3.3]heptane scaffold, however, provides a more constrained conformational landscape compared to more flexible systems like morpholine.[3] This conformational restriction can be advantageous, leading to increased binding affinity and selectivity for a target protein.

Kinetic Stability and Reactivity

While the 2-oxa-6-azaspiro[3.3]heptane ring system possesses significant ring strain, it is generally considered to be kinetically stable under typical physiological and synthetic conditions. However, the strained four-membered rings can be susceptible to ring-opening reactions under certain circumstances, particularly in the presence of strong acids or nucleophiles.

Stability of the Oxetane Ring

The oxetane ring is a key component of the 2-oxa-6-azaspiro[3.3]heptane system. While generally stable, it can undergo ring-opening reactions, particularly under acidic conditions.[2][10] Protonation of the oxygen atom can facilitate nucleophilic attack at one of the adjacent carbon atoms, leading to cleavage of a C-O bond. The choice of acid is critical; for instance, the use of HCl has been reported to cause ring-opening, while other acids may be better tolerated.[2]

Stability of the Azetidine Ring

The azetidine ring is also a strained four-membered heterocycle. Its reactivity is influenced by the substituents on the nitrogen atom. In the context of 2-oxa-6-azaspiro[3.3]heptane, the nitrogen is typically functionalized, for example, by attachment to an aryl group in a drug molecule. This substitution pattern influences the nucleophilicity and basicity of the nitrogen, which in turn affects the stability of the ring.

Practical Considerations for Stability

In a drug development context, the stability of the 2-oxa-6-azaspiro[3.3]heptane core is often enhanced by isolating it as a salt. While the oxalate salt has been commonly used, it has been shown to have stability issues.[11] More recent studies have demonstrated that sulfonic acid and acetate salts of 2-oxa-6-azaspiro[3.3]heptane are more thermally stable and exhibit better solubility, making them more suitable for pharmaceutical development.

Synthesis and Handling: Protocols and Best Practices

The synthesis of 2-oxa-6-azaspiro[3.3]heptane and its derivatives has been the subject of considerable research, with a focus on developing scalable and efficient routes.

General Synthetic Strategies

Several synthetic approaches to the 2-oxa-6-azaspiro[3.3]heptane core have been reported. A common strategy involves the construction of one of the four-membered rings onto a pre-existing ring. For example, starting from 3,3-bis(bromomethyl)oxetane, the azetidine ring can be formed by reaction with a primary amine.[11]

G 3,3-bis(bromomethyl)oxetane 3,3-bis(bromomethyl)oxetane N-substituted 2-oxa-6-azaspiro[3.3]heptane N-substituted 2-oxa-6-azaspiro[3.3]heptane 3,3-bis(bromomethyl)oxetane->N-substituted 2-oxa-6-azaspiro[3.3]heptane Primary Amine 2-Oxa-6-azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane N-substituted 2-oxa-6-azaspiro[3.3]heptane->2-Oxa-6-azaspiro[3.3]heptane Deprotection

Figure 1. A generalized synthetic approach to the 2-oxa-6-azaspiro[3.3]heptane core.

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Acetate Salt

The following protocol is an example of a scalable synthesis of the acetate salt of 2-oxa-6-azaspiro[3.3]heptane, which offers improved stability over the oxalate salt.

Step 1: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

  • To a solution of 3,3-bis(bromomethyl)oxetane in a suitable solvent (e.g., acetonitrile), add benzylamine and a base (e.g., potassium carbonate).

  • Heat the reaction mixture at a specified temperature (e.g., 60°C) overnight.

  • Monitor the reaction by an appropriate analytical technique (e.g., TLC or LC-MS) until completion.

  • Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-benzyl-2-oxa-6-azaspiro[3.3]heptane.

Step 2: Debenzylation to form 2-Oxa-6-azaspiro[3.3]heptane Acetate Salt

  • Dissolve N-benzyl-2-oxa-6-azaspiro[3.3]heptane in methanol.

  • Add a catalytic amount of acetic acid.

  • Add palladium on activated carbon (10% Pd) to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., 5 bar) and stir vigorously for 16 hours.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-oxa-6-azaspiro[3.3]heptane as its acetate salt.

Table 1: Comparison of Physicochemical Properties of 2-Oxa-6-azaspiro[3.3]heptane Salts

Salt FormThermal StabilitySolubilityReference
OxalateModerateLower[11]
SulfonateHighHigher[11]
AcetateHighGood[11]

Applications in Drug Discovery: Leveraging Stability for Improved Properties

The 2-oxa-6-azaspiro[3.3]heptane scaffold has been successfully employed as a bioisostere for morpholine, piperidine, and piperazine in a variety of drug discovery programs.[4][5] Its rigid structure and unique physicochemical properties can lead to improvements in:

  • Metabolic Stability: The spirocyclic core can block sites of metabolism, leading to increased metabolic stability and longer half-life.[4]

  • Aqueous Solubility: The introduction of the polar oxetane moiety can improve aqueous solubility.[5]

  • Lipophilicity: The 2-oxa-6-azaspiro[3.3]heptane group can modulate lipophilicity (logP/logD), which is a critical parameter for drug absorption and distribution.[4]

  • Three-Dimensionality: The spirocyclic nature of the scaffold increases the sp³ character of the molecule, which is often associated with improved clinical success rates.[1]

G cluster_0 2-Oxa-6-azaspiro[3.3]heptane Core cluster_1 Physicochemical Properties Rigid Scaffold Rigid Scaffold Enhanced Solubility Enhanced Solubility Rigid Scaffold->Enhanced Solubility Modulated Lipophilicity Modulated Lipophilicity Rigid Scaffold->Modulated Lipophilicity Increased 3D Character Increased 3D Character Rigid Scaffold->Increased 3D Character Strained Rings Strained Rings Improved Metabolic Stability Improved Metabolic Stability Strained Rings->Improved Metabolic Stability

Figure 2. Relationship between the structural features of the 2-oxa-6-azaspiro[3.3]heptane core and its impact on key physicochemical properties in drug discovery.

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane ring system represents a powerful tool in the medicinal chemist's arsenal. While its inherent ring strain is a key feature to consider, the scaffold demonstrates sufficient kinetic stability for broad application in drug discovery. The thermodynamic instability imparted by ring strain is a double-edged sword; it contributes to the desirable rigid, three-dimensional structure while also necessitating careful consideration of reaction conditions to avoid unwanted ring-opening. The development of stable salt forms has further solidified its position as a viable and valuable building block. As our understanding of the interplay between strain, conformation, and stability continues to evolve, we can anticipate even more innovative applications of the 2-oxa-6-azaspiro[3.3]heptane core in the design of next-generation therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of building blocks.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Chalyk, B., Butko, M., Yanshyna, O., Gavrilenko, K., Druzhenko, T., & Mykhailiuk, P. (2016). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Tetrahedron Letters, 57(38), 4299-4301.
  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2011). Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold. Tetrahedron, 67(35), 6643-6648.
  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2011). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. Organic & Biomolecular Chemistry, 9(20), 6963-6969.
  • Mykhailiuk, P. K. (2015). A stereochemical journey around spirocyclic glutamic acid analogs. Journal of Organic Chemistry, 80(21), 10566-10575.
  • Degorce, S., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1145-1150.
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kuki, A. (2012). Application of the 2-oxa-6-azaspiro[3. 3]heptane scaffold in drug discovery: a case study with γ-secretase inhibitors. Journal of medicinal chemistry, 55(7), 3414-3424.
  • Carreira, E. M., & Fessard, T. C. (2011). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical reviews, 111(5), 3183-3228.
  • Trost, B. M., & Cregg, J. J. (2013). Enantioselective Conjugate Addition of Aldehydes to Oxetane-and Azetidine-Containing Nitroolefins: An Entry to Spirocyclic Pyrrolidines. Organic letters, 15(21), 5550-5553.
  • Carreira, E. M., & Fessard, T. C. (2011). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 111(5), 3183-3228.
  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • Sridharan, V., Pask, C. M., Jones, B., & Hamill, R. (2010). Synthesis of oxetane/azetidine containing spirocycles. Tetrahedron Letters, 51(40), 5274-5276.
  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical reviews, 116(19), 12150-12233.
  • van der Haas, R. N., van den Heuvel, H. G., Lange, J. H., van Vliet, B. J., de Visser, S. P., & Rutjes, F. P. (2017). A practical and scalable two-step process for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro [3.3] heptane: a key intermediate of the potent antibiotic drug candidate TBI-223. Organic Process Research & Development, 21(8), 1235-1241.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756.
  • PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. National Center for Biotechnology Information. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 85-93.
  • Grygorenko, O. O., & Ryabukhin, S. V. (2019). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes–New scaffolds for drug discovery. European Journal of Organic Chemistry, 2019(27), 4371-4378.
  • Wikipedia. (2023, December 2). Ring strain. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Bach, R. D., & Dmitrenko, O. (2022). Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. Inorganic Chemistry, 61(17), 6469-6481.
  • Penn State Pressbooks. (n.d.). 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 18). 9.3: Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

  • Grygorenko, O. O. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 85-93.
  • OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane (CAS 1227384-86-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Role of Spirocyclic Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, strained spirocyclic systems have garnered significant attention for their ability to impart three-dimensionality, metabolic stability, and improved aqueous solubility to lead compounds.[1] The 2-oxa-6-azaspiro[3.3]heptane motif, in particular, has emerged as a valuable building block, offering a rigid scaffold that can serve as a bioisosteric replacement for more traditional saturated heterocycles like morpholine and piperazine. This guide provides a comprehensive overview of a specific derivative of this class, 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane, consolidating the available technical data and contextualizing its potential in pharmaceutical research and development.

Core Compound Identification and Physicochemical Properties

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 1227384-86-2

  • Molecular Formula: C₁₁H₁₂FNO₃S

  • Molecular Weight: 257.28 g/mol

  • Structure: Chemical structure of this compound

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of this compound, compiled from various supplier technical data sheets.

PropertyValueSource
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Room temperature
InChI Key SZODLTIQYXCTNC-UHFFFAOYSA-N

The 2-Oxa-6-azaspiro[3.3]heptane Scaffold: A Privileged Motif in Drug Discovery

The 2-oxa-6-azaspiro[3.3]heptane core of the title compound is a key element that dictates its potential utility. This spirocyclic system is increasingly recognized as a "bioisostere" for more common cyclic amines. Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a compound's properties while retaining its intended biological activity.

Key Attributes of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold:

  • Three-Dimensionality: The rigid, non-planar structure of the spirocycle introduces a well-defined three-dimensional geometry. This can lead to more specific interactions with biological targets compared to flat, aromatic systems.

  • Improved Physicochemical Properties: Research has shown that the incorporation of azaspiro[3.3]heptane motifs can lead to increased aqueous solubility and metabolic stability.[1] This is a critical advantage in overcoming common challenges in drug development related to pharmacokinetics.

  • Novel Chemical Space: As a relatively underexplored scaffold, it provides access to novel chemical space, potentially leading to new intellectual property and overcoming resistance mechanisms associated with existing drug classes.

Conceptual Workflow: Bioisosteric Replacement

The following diagram illustrates the concept of using a 2-oxa-6-azaspiro[3.3]heptane as a bioisostere for a morpholine ring, a common motif in many drug molecules.

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Potential Improvements Morpholine Morpholine (Common in Drugs) Spirocycle 2-Oxa-6-azaspiro[3.3]heptane (Novel Scaffold) Morpholine->Spirocycle Bioisosteric Replacement Properties Improved Solubility Metabolic Stability Novel IP Spirocycle->Properties Leads to

Caption: Bioisosteric replacement of morpholine with a spirocyclic scaffold.

Synthesis and Chemical Reactivity

A highly relevant synthetic route is the scalable, two-step process for a similar compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which is a key intermediate for the antibiotic drug candidate TBI-223.[2]

Generalized Synthetic Approach:

The synthesis would likely proceed through two key stages:

  • Formation of the 2-Oxa-6-azaspiro[3.3]heptane Core: This can be achieved through various methods, often starting from commercially available precursors. A notable method involves the cyclization of a suitably substituted precursor to form the strained four-membered rings.

  • Sulfonylation: The free secondary amine of the 2-oxa-6-azaspiro[3.3]heptane is then reacted with 4-fluorophenylsulfonyl chloride in the presence of a base to yield the final product.

Illustrative Synthetic Workflow:

G Start Starting Materials Core_Formation Formation of 2-Oxa-6-azaspiro[3.3]heptane Start->Core_Formation Sulfonylation Reaction with 4-Fluorophenylsulfonyl Chloride Core_Formation->Sulfonylation Product 6-((4-fluorophenyl)sulfonyl)- 2-oxa-6-azaspiro[3.3]heptane Sulfonylation->Product

Caption: Generalized synthetic workflow for the target compound.

Potential Biological Applications and Mechanism of Action (Inferred)

Direct biological activity data for this compound is not currently published. However, based on the structural motifs present in the molecule, we can infer potential areas of interest for researchers.

  • As a Building Block for Screening Libraries: This compound is likely utilized as a building block in the synthesis of larger, more complex molecules for high-throughput screening.[3] Its desirable physicochemical properties make it an attractive component for generating diverse chemical libraries with favorable drug-like properties.

  • Antibacterial Drug Discovery: The related compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, is an intermediate in the synthesis of TBI-223, an antibiotic candidate for tuberculosis.[2] This suggests that the 2-oxa-6-azaspiro[3.3]heptane scaffold may be a viable component in the design of new antibacterial agents.

  • Kinase Inhibitors: The sulfonyl group and the fluorophenyl ring are common features in kinase inhibitors. It is plausible that this compound could be used as a scaffold to develop inhibitors of various protein kinases, which are important targets in oncology and inflammatory diseases.

Signaling Pathway Hypothesis (Illustrative):

Given the prevalence of similar structures in kinase inhibitor development, a hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation or survival. The diagram below illustrates a generic kinase signaling cascade that could be a potential area of investigation.

G Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor 6-((4-fluorophenyl)sulfonyl) -2-oxa-6-azaspiro[3.3]heptane (Hypothetical Target) Inhibitor->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Analytical Characterization

Standard analytical techniques would be employed to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes. A non-exhaustive list of potential suppliers includes:

  • Sigma-Aldrich

  • MySkinRecipes[3]

  • ChemScene

  • Adooq Bioscience

It is recommended to contact these suppliers directly for the most up-to-date information on availability, purity, and pricing.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its core 2-oxa-6-azaspiro[3.3]heptane scaffold offers significant advantages in the design of novel therapeutics with improved physicochemical properties. While specific biological data for this compound is lacking, its structural features suggest potential applications in areas such as antibacterial and anticancer drug discovery. Further research is warranted to elucidate its biological activity and mechanism of action, which could unlock its full potential as a valuable tool for medicinal chemists and drug discovery professionals.

References

  • MySkinRecipes. This compound. [Link]

  • Boyd, M. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1390-1399. [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

Sources

Methodological & Application

experimental protocol for N-arylation of 2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Aryl-2-oxa-6-azaspiro[3.3]heptanes

Introduction: The Rising Prominence of a Unique Scaffold

In the landscape of modern medicinal chemistry, the principle of "escaping flatland" has driven a paradigm shift towards molecules with greater three-dimensionality.[1] The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a particularly valuable motif in this pursuit.[2][3] Functioning as a rigid, sp³-rich bioisostere for common heterocycles like morpholine and piperazine, it offers a distinct advantage in drug design.[4][5][6] Its incorporation into molecular frameworks can lead to significant improvements in physicochemical properties, such as enhanced aqueous solubility and metabolic stability, while reducing lipophilicity—a key goal in optimizing drug candidates.[4][7]

The N-arylation of this spirocycle is a critical transformation, serving as the primary method for integrating this desirable scaffold into a vast array of potential therapeutics, including kinase inhibitors for oncology and neurodegenerative diseases. Among the available synthetic methods, the Palladium-catalyzed Buchwald-Hartwig amination stands as the preeminent strategy for forging the crucial aryl-nitrogen bond.[8][9][10] This reaction has supplanted harsher, classical methods due to its remarkable functional group tolerance, broad substrate scope, and operational efficiency, making it an indispensable tool for researchers in drug development.[8][9]

This guide provides a comprehensive overview of the Buchwald-Hartwig N-arylation of 2-oxa-6-azaspiro[3.3]heptane, detailing the underlying mechanism, a robust experimental protocol, and critical parameters for reaction optimization.

The Engine of C-N Bond Formation: The Buchwald-Hartwig Catalytic Cycle

The success of the Buchwald-Hartwig amination lies in a well-orchestrated catalytic cycle mediated by a palladium complex. Understanding this mechanism is key to troubleshooting and optimizing the reaction. The currently accepted cycle involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][11][12][13]

  • Oxidative Addition : The cycle initiates with a catalytically active, coordinatively unsaturated Pd(0) species, stabilized by phosphine ligands (L). This complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This step forms a Pd(II) intermediate.[11][14]

  • Amine Coordination & Deprotonation : The 2-oxa-6-azaspiro[3.3]heptane coordinates to the Pd(II) complex. Subsequently, a strong base deprotonates the nitrogen atom, forming a palladium-amido complex.[8][14]

  • Reductive Elimination : This is the final, bond-forming step. The aryl group and the amido ligand are eliminated from the palladium center, forming the desired N-aryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11][12]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex Ar-Pd(II)(L)₂-X pd0->oa_complex + Ar-X center_point amido_complex Palladium-Amido Complex oa_complex->amido_complex + Amine (Nuc-H) + Base product N-Aryl Product (Ar-Nuc) amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of 2-Oxa-6-azaspiro[3.3]heptane

This protocol provides a general method for the coupling of 2-oxa-6-azaspiro[3.3]heptane with a representative aryl bromide.

Materials & Equipment

  • Reagents: 2-Oxa-6-azaspiro[3.3]heptane salt (e.g., tosylate or hemioxalate), Aryl Bromide, Palladium Precatalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Base (e.g., Sodium tert-butoxide), Anhydrous Toluene.

  • Equipment: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, condenser, nitrogen or argon gas line with bubbler, magnetic stirrer/hotplate, standard laboratory glassware for work-up, silica gel for column chromatography.

Reagent Table for a Model Reaction (1.0 mmol scale)

ComponentRoleExampleEquivalentsAmount
4-BromotolueneAryl Halide-1.0171 mg
2-Oxa-6-azaspiro[3.3]heptane tosylateAmine-1.2325 mg
Pd₂(dba)₃Catalyst Precursor-0.01 (1 mol %)9.2 mg
XPhosLigand-0.03 (3 mol %)14.3 mg
NaOtBuBase-2.5240 mg
Anhydrous TolueneSolvent--5.0 mL

Step-by-Step Procedure

Caption: Experimental workflow for N-arylation.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the 2-oxa-6-azaspiro[3.3]heptane salt (1.2 equiv), the aryl bromide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., XPhos, 2-4 mol %), and the base (e.g., NaOtBu, 2.5 equiv).

    • Causality Note: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst and the electron-rich phosphine ligand. The use of a salt form of the amine is common due to its stability and requires a sufficient excess of base for both neutralization and reaction.[6][15]

  • Solvent Addition and Degassing: Evacuate and backfill the flask with nitrogen or argon three times. Add the anhydrous solvent (e.g., toluene) via syringe. To ensure the removal of dissolved oxygen, bubble argon through the stirred solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the pure N-aryl-2-oxa-6-azaspiro[3.3]heptane product.

Field-Proven Insights: Optimizing Key Reaction Parameters

The success of the N-arylation is highly dependent on the judicious selection of each component. While the provided protocol is robust, tailoring the conditions to specific substrates can dramatically improve outcomes.

  • Choice of Ligand: This is arguably the most critical factor. The 2-oxa-6-azaspiro[3.3]heptane is a secondary amine, which can be sterically demanding. Modern, bulky, and electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are generally superior for this class of transformation.[13][16] They accelerate the rate-limiting reductive elimination step and stabilize the palladium intermediates, preventing decomposition and leading to higher yields.

  • Palladium Source: While Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precatalysts that are reduced in situ to the active Pd(0) state, commercially available pre-formed palladium-ligand complexes (precatalysts) can offer superior reactivity, shorter reaction times, and lower catalyst loadings.

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a cost-effective and highly effective choice. For sensitive substrates containing base-labile functional groups (e.g., esters), a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, though this might require higher temperatures or longer reaction times.[17]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[8] While aryl iodides and bromides are highly reactive, modern catalyst systems demonstrate excellent efficacy in coupling the more challenging and often more economical aryl chlorides.[9]

Illustrative Scope of the N-Arylation Reaction

The following table summarizes representative conditions and outcomes for the N-arylation of 2-oxa-6-azaspiro[3.3]heptane, demonstrating the versatility of the Buchwald-Hartwig amination.

Aryl HalideCatalyst / LigandBaseSolventTemp (°C)Yield (%)
4-BromoanisolePd₂(dba)₃ / XPhosNaOtBuToluene100>95
2-ChloropyridinePd(OAc)₂ / RuPhosK₂CO₃1,4-Dioxane11088
1-Bromo-3-(trifluoromethyl)benzenePd₂(dba)₃ / BrettPhosCs₂CO₃Toluene10092
Methyl 4-bromobenzoatePd(OAc)₂ / SPhosK₃PO₄t-BuOH9085

Conclusion

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and reliable method for the N-arylation of 2-oxa-6-azaspiro[3.3]heptane. Its operational simplicity, broad functional group compatibility, and the availability of highly efficient catalyst systems make it the gold standard for this transformation. By understanding the core mechanism and the influence of key reaction parameters, researchers can effectively leverage this reaction to synthesize novel molecular entities, accelerating the discovery and development of next-generation therapeutics.

References

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.PMC - NIH.
  • Buchwald–Hartwig amination.Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples.NROChemistry.
  • The Buchwald–Hartwig Amination After 25 Years.The University of Groningen research portal.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.PMC - NIH.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.ResearchGate.
  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.ResearchGate.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. Available at: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.ResearchGate.
  • Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.Benchchem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts.Thieme Chemistry.
  • 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.French-Ukrainian Journal of Chemistry.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane is a key building block in contemporary drug discovery, valued for its unique three-dimensional structure. The 2-oxa-6-azaspiro[3.3]heptane motif is increasingly utilized as a bioisosteric replacement for commonly used groups like morpholine and piperazine.[1][2] This rigid spirocyclic system can impart favorable physicochemical properties to drug candidates, including reduced lipophilicity and improved metabolic stability.[2] This document provides a comprehensive guide for the large-scale synthesis of this important compound, detailing a robust and scalable synthetic route. The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and insights into the practical execution of the synthesis.

Synthetic Strategy Overview

The large-scale synthesis of this compound is most effectively achieved through a multi-step sequence starting from commercially available materials. The overall strategy involves the construction of the core 2-oxa-6-azaspiro[3.3]heptane scaffold, followed by sulfonylation with 4-fluorophenylsulfonyl chloride. For large-scale production, a protecting group strategy is often employed to ensure high yields and purity of the spirocyclic amine intermediate before the final sulfonylation step.

A common and scalable approach begins with the synthesis of the N-Boc protected 2-oxa-6-azaspiro[3.3]heptane. This intermediate can then be deprotected and subsequently reacted with 4-fluorophenylsulfonyl chloride to yield the final product. This method offers excellent control over the reaction and facilitates purification at each stage.

Synthetic_Pathway Starting_Materials Commercially Available Starting Materials Intermediate_1 N-Boc-2-oxa-6- azaspiro[3.3]heptane Starting_Materials->Intermediate_1 Multi-step Synthesis Intermediate_2 2-Oxa-6-azaspiro[3.3]heptane Intermediate_1->Intermediate_2 Boc Deprotection Final_Product 6-((4-fluorophenyl)sulfonyl)-2- oxa-6-azaspiro[3.3]heptane Intermediate_2->Final_Product Sulfonylation Deprotection_Mechanism Boc_Amine N-Boc-2-oxa-6- azaspiro[3.3]heptane Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation H+ (from HCl) Cleavage Tert-butyl Cation Elimination Protonation->Cleavage Spontaneous Free_Amine 2-Oxa-6-azaspiro[3.3]heptane (as salt) Cleavage->Free_Amine

Sources

purification techniques for 2-oxa-6-azaspiro[3.3]heptane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 2-oxa-6-azaspiro[3.3]heptane Derivatives

Introduction: The Rising Importance of Spirocyclic Scaffolds

In contemporary medicinal chemistry, the demand for molecules with three-dimensional (3D) topology has surged. The "Escape from Flatland" initiative encourages the move away from flat, aromatic structures towards more complex, sp³-rich scaffolds to improve physicochemical properties and explore novel biological target interactions.[1] Within this paradigm, the 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a valuable building block.[2] Its rigid, bicyclic structure makes it an attractive surrogate for commonly used groups like morpholine, offering improved metabolic stability and novel exit vectors for substituent placement.[1][3]

However, the unique properties of this scaffold, particularly the basicity of the azetidine nitrogen, present specific challenges during purification. Crude reaction mixtures often contain a mix of starting materials, byproducts, and the desired product, which may exist as a free base or various salt forms. Standard purification techniques, such as silica gel chromatography, can be complicated by strong interactions between the basic amine and the acidic stationary phase, leading to poor separation and yield loss.[4]

This guide provides a comprehensive overview of field-proven . We will delve into the principles behind each method, from initial work-up to final polishing, providing detailed protocols and explaining the causality behind experimental choices to empower researchers to develop robust and scalable purification strategies.

Physicochemical Properties: The Key to a Rational Purification Strategy

Understanding the fundamental properties of the 2-oxa-6-azaspiro[3.3]heptane core is the first step in designing an effective purification workflow. The secondary amine within the azetidine ring governs much of its chemical behavior.

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₅H₉NOLow molecular weight (99.13 g/mol ).[5][6]
Appearance Colorless to light yellow liquid or solid.[6][7]Physical state depends on the specific derivative and purity.
Basicity (pKa) The azetidine nitrogen is basic.Enables purification by acid-base extraction.[8] Causes strong interaction with acidic silica gel.[4]
Solubility The free base is soluble in water and common organic solvents like alcohols and ethers.[7]Facilitates extractive work-up but can complicate product isolation from aqueous layers.
Salt Formation Readily forms salts with various acids.Salt formation is a powerful method for purification and isolation of a stable, solid product.[2]
Common Salt Forms Oxalate, Hemioxalate, Sulfonates (e.g., besylate, tosylate), Acetate.[2][9]Choice of salt affects stability, solubility, and ease of handling.[2]

Foundational Technique: Acid-Base Extraction

Acid-base extraction is the cornerstone of purifying amine-containing compounds and is frequently the most effective first step after a reaction work-up.[10][11] This liquid-liquid extraction technique leverages the differential solubility of the amine in its neutral (free base) and charged (protonated salt) forms.[8]

The basic nitrogen of the 2-oxa-6-azaspiro[3.3]heptane derivative can be protonated by an aqueous acid (e.g., 1M HCl), forming an ammonium salt. This salt is highly polar and preferentially partitions into the aqueous phase, while neutral organic impurities remain in the organic phase.[12][13] Subsequently, basifying the aqueous layer (e.g., with 1M NaOH) deprotonates the ammonium salt, regenerating the neutral free base, which can then be extracted back into an organic solvent.[12]

Workflow for Acid-Base Extraction

G start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) extract_acid Extract with 1M Aqueous HCl start->extract_acid separate1 Separate Layers extract_acid->separate1 org_layer1 Organic Layer: Neutral & Acidic Impurities separate1->org_layer1 Contains aq_layer1 Aqueous Layer: Protonated Product (Salt Form) separate1->aq_layer1 Contains basify Basify to pH > 10 with 1M NaOH aq_layer1->basify extract_org Extract with Organic Solvent basify->extract_org separate2 Separate Layers extract_org->separate2 aq_layer2 Aqueous Layer: Inorganic Salts separate2->aq_layer2 Discard org_layer2 Organic Layer: Pure Free Base separate2->org_layer2 Contains dry Dry (Na₂SO₄), Filter, and Concentrate org_layer2->dry final_product Isolated Free Base Product dry->final_product

Caption: Workflow for purifying a basic compound via acid-base extraction.

Chromatographic Purification Methods

Chromatography is indispensable for separating the target compound from impurities with similar basicity. However, the choice of stationary and mobile phases is critical to success.

Thin-Layer Chromatography (TLC) for Method Development

Before attempting column chromatography, it is essential to develop a separation method using TLC. A key challenge is that the 2-oxa-6-azaspiro[3.3]heptane core lacks a strong chromophore, making visualization under UV light (254 nm) ineffective unless an aromatic or conjugated substituent is present.[14] Therefore, chemical staining is required.

Staining ReagentPreparationProcedureResult for Amines
Potassium Permanganate (KMnO₄) 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH in 300mL H₂O.Dip plate and gently heat.Yellow/brown spots on a purple background. Good general stain for oxidizable groups.[15]
Ninhydrin 1.5g ninhydrin in 100mL n-butanol + 3mL acetic acid.[15]Dip or spray plate and heat at 120°C.Pink, red, or purple spots. Highly specific for primary and secondary amines.[14][16]
Iodine Chamber A few crystals of I₂ in a sealed chamber.Place the dried TLC plate in the chamber.Reversible yellow-brown spots form as iodine complexes with the compound.[17]
p-Anisaldehyde 4mL anisaldehyde, 200mL EtOH, 3mL acetic acid, 10mL conc. H₂SO₄.[18]Dip plate and heat strongly.Stains nucleophilic groups like amines, often producing colored spots on a pink background.[17]
Flash Column Chromatography: Overcoming Challenges

Directly applying a 2-oxa-6-azaspiro[3.3]heptane derivative to a standard silica gel column often results in significant peak tailing, irreversible adsorption, and even degradation. This is due to the strong acid-base interaction between the basic amine and the acidic silanol (Si-OH) groups on the silica surface.[4] Several strategies can mitigate this issue.

Method A: Mobile Phase Modification The most common solution is to "deactivate" the silica surface by adding a small amount of a basic modifier to the mobile phase. This additive competes with the product for binding to the acidic sites, allowing for smooth elution.

  • Protocol: Use a standard mobile phase system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) and add 0.5-2% of a volatile amine like triethylamine (Et₃N) or a solution of ammonia in methanol.[19]

  • Causality: The added amine neutralizes the acidic silanol groups, preventing the spirocyclic amine from binding strongly and tailing. The choice of a volatile amine simplifies its removal from the product fractions during solvent evaporation.

Method B: Alternative Stationary Phases If mobile phase modification is insufficient, using a different stationary phase is an excellent alternative.

  • Amine-Functionalized Silica (NH₂-Silica): This stationary phase has aminopropyl groups bonded to the silica surface, creating a weakly basic environment that repels basic analytes, leading to improved peak shape.[4]

  • Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. Basic or neutral alumina can be an effective alternative to silica for purifying amines, as it lacks the highly acidic silanol groups.

Method C: Reversed-Phase Chromatography For more polar derivatives, reversed-phase (RP) chromatography can be effective.

  • Protocol: Use a C18-functionalized silica column with a mobile phase of water and acetonitrile or methanol.

  • Causality: To ensure good retention and peak shape for basic compounds, the mobile phase pH should be adjusted to be alkaline (e.g., pH 8-10 using ammonium bicarbonate). At high pH, the amine is in its neutral, more lipophilic free-base form, allowing for better interaction with the nonpolar C18 stationary phase.[4]

Decision-Making Flowchart for Chromatography

G start Need to Purify by Column Chromatography tlc Develop TLC Method (e.g., DCM/MeOH) start->tlc check_tailing Does TLC spot streak or tail badly? tlc->check_tailing no_tailing Run Silica Column with Standard Mobile Phase check_tailing->no_tailing No tailing Add 1% Et₃N or NH₄OH to Mobile Phase check_tailing->tailing Yes success Purification Successful no_tailing->success check_again Is separation now acceptable? tailing->check_again check_again->success Yes alternative Consider Alternative Stationary Phase check_again->alternative No amine_silica Try Amine-Functionalized Silica Column alternative->amine_silica alumina Try Neutral or Basic Alumina Column alternative->alumina rp_hplc Consider Reversed-Phase (High pH Mobile Phase) alternative->rp_hplc

Caption: Decision tree for selecting a column chromatography strategy.

Purification via Salt Formation and Crystallization

For many pharmaceutical intermediates, crystallization is the preferred purification method as it is highly scalable and can provide material of exceptional purity. 2-Oxa-6-azaspiro[3.3]heptane derivatives are often isolated and purified as crystalline salts.[2]

The synthesis developed by Carreira often isolates the product as an oxalate salt.[2] However, this method can suffer from low yields on a larger scale due to difficulties in filtering magnesium salts from the preceding reaction step.[2] Recent developments have shown that sulfonic acid salts offer significant advantages.[20]

Salt FormAdvantagesDisadvantagesSource
Oxalate / Hemioxalate Historically common, often crystalline.Can have poor solubility. Synthesis can be low-yielding and difficult to scale.[2][9]
Sulfonates (Besylate, Tosylate) Thermally stable, non-hygroscopic, crystalline, good solubility.Requires use of a strong acid.[2][20]
Acetate Allows for easy determination of composition by ¹H NMR.May not be as stable or crystalline as other salts.[2]
General Protocol for Salt Screening and Crystallization
  • Preparation: Isolate the purified free base of the 2-oxa-6-azaspiro[3.3]heptane derivative after chromatography or extraction.

  • Solubilization: Dissolve the free base in a suitable solvent (e.g., methanol, ethanol, isopropanol).

  • Acid Addition: Add a stoichiometric amount (1.0-1.1 equivalents) of the desired acid (e.g., p-toluenesulfonic acid, oxalic acid) as a solution in the same solvent.

  • Crystallization: Stir the solution at room temperature. If no precipitate forms, cooling, gentle scratching of the flask, or the addition of an anti-solvent (e.g., diethyl ether, heptane) may induce crystallization.

  • Isolation: Collect the resulting crystalline solid by filtration, wash with a small amount of cold solvent or anti-solvent, and dry under vacuum.

  • Analysis: Confirm the purity and identity of the salt by NMR, LC-MS, and melting point analysis.

Chiral Separation of Spirocyclic Derivatives

Many applications of 2-oxa-6-azaspiro[3.3]heptane derivatives, particularly in drug development, require enantiomerically pure material.[21] The spirocyclic nature of these compounds can lead to axial chirality. The separation of enantiomers is a specialized task typically achieved through one of two main approaches:

  • Enzymatic Resolution: This method uses an enzyme, such as a lipase or esterase, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted compounds.

  • Chiral Chromatography: This is the most common method for chiral separations. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.[22][23] The addition of amine mobile phase additives is often crucial in SFC to achieve good peak shape and selectivity for basic compounds.[22]

Conclusion

The purification of 2-oxa-6-azaspiro[3.3]heptane derivatives requires a rational approach based on their inherent basicity. A multi-step strategy, beginning with a robust acid-base extraction to remove gross impurities, is highly recommended. For further purification, traditional silica gel chromatography can be made effective by the addition of basic modifiers, or by using alternative stationary phases like amine-functionalized silica. For achieving high purity on a larger scale, purification via the formation and crystallization of a stable salt, such as a sulfonate, is an excellent and often superior alternative to chromatography. By understanding the principles outlined in this guide, researchers can develop efficient and scalable protocols to obtain high-purity spirocyclic amines for their research and development needs.

References

  • What is an Acid and Base Extraction? - Engineering Ideas Clinic. [URL: https://confluence.uwaterloo.
  • 2-Oxa-6-Azaspiro[3.3]heptane - ChemBK. [URL: https://www.chembk.com/en/chem/2-Oxa-6-Azaspiro[3.3]heptane]
  • TLC Visualization Reagents - EPFL. [URL: https://www.epfl.
  • Acid–base extraction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Acid%E2%80%93base_extraction]
  • TLC Visualization Methods - University of Rochester. [URL: https://www.sas.rochester.edu/chm/resource/assets/TLC_Stains.pdf]
  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Chromatography/2.03%3A_Thin_Layer_Chromatography_(TLC)/2.
  • Acid-Base Extraction - University of Toronto. [URL: http://www.chem.utoronto.ca/coursenotes/CHM249/Lafferty/AcidBaseExtraction.pdf]
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.08%3A_Acid-Base_Extraction]
  • Separation of Organic Compounds by Acid-Base Extraction Techniques - Vernier. [URL: https://www.vernier.com/experiment/oc-e5-separation-of-organic-compounds-by-acid-base-extraction-techniques/]
  • TLC stains - organic-chemistry.org. [URL: https://www.organic-chemistry.org/lab/TLC-stains.shtm]
  • Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives - Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/1994/p1/p1940000195]
  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. [URL: https://www.biotage.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - University of Helsinki. [URL: https://helda.helsinki.fi/bitstream/handle/10138/39097/gradu_tiivistelma.pdf?sequence=2]
  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18479690/]
  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Connect. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0036-1588733]
  • 2-Oxa-6-azaspiro[3.3]heptane - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23111887]
  • 2-Oxa-6-azaspiro(3.3)heptane hemioxalate - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/54594442]
  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. [URL: https://chemistryhall.
  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Synfacts. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1589510]
  • Chiral Separation of Spiro-compounds and Determination Configuration - ResearchGate. [URL: https://www.researchgate.
  • Small Molecule HPLC - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/applications/analytical-chemistry/hplc/small-molecules]
  • 2-Oxa-6-azaspiro[3.3]heptane - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/751684]
  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8478479/]
  • 2-oxa-6-azaspiro[3.3]heptane - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61168448.htm]
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. [URL: https://www.researchgate.net/publication/356877017_Spirocyclic_Diamine_Scaffolds_for_Medicinal_Chemistry]
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64c39c158752e32239e24803]
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases - ResearchGate. [URL: https://www.researchgate.
  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. [URL: https://fujc.online/index.php/fujc/article/view/319]
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00148]
  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry. [URL: https://www.thieme.
  • 1159599-99-1 | 2-Oxa-6-azaspiro[3.3]heptane oxalate - ChemScene. [URL: https://www.chemscene.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8870152/]
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/acs.oprd.3c00148]
  • Chiral Drug Separation - ScienceDirect. [URL: https://www.sciencedirect.
  • Asperterpenes A–D, Four Meroterpenoids with a 6/6/6/6/5 Fused Spirocyclic Framework from the Gorgonian-Derived Fungus Penicillium sp. sb62 - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b01057]
  • 2-Oxa-6-azaspiro[3.3]heptane - J&K Scientific. [URL: https://www.jk-sci.com/2-Oxa-6-azaspiro-3-3-heptane-174-78-7-CS-0000824]
  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38251786/]
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. [URL: https://www.bldpharm.com/insights/the-utilization-of-spirocyclic-scaffolds-in-medicinal-chemistry.html]

Sources

Application Note: Comprehensive Analytical Characterization of 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane. This compound incorporates the medicinally significant 2-oxa-6-azaspiro[3.3]heptane scaffold, a key building block in modern drug discovery valued for its ability to impart favorable three-dimensionality and improved physicochemical properties.[1][2][3] The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the unambiguous identification, structural integrity, and purity of this important synthetic intermediate. We detail a multi-technique approach encompassing spectroscopic and chromatographic methods, explaining the causality behind experimental choices to ensure robust and reliable results.

Introduction: The Significance of a Spirocyclic Sulfonamide

The field of medicinal chemistry has increasingly shifted from planar, aromatic structures towards compounds with a higher fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved clinical success rates.[2] Spirocyclic scaffolds, such as 2-oxa-6-azaspiro[3.3]heptane, are at the forefront of this "escape from flatland," offering a rigid, three-dimensional framework that can enhance potency, selectivity, and pharmacokinetic properties.[3][4][5] Specifically, the 2-oxa-6-azaspiro[3.3]heptane moiety is often used as a bioisostere for morpholine, where its unique geometry can lower lipophilicity (logD) and improve metabolic stability.[6][7]

When combined with a sulfonamide functional group—a pharmacophore present in a wide array of therapeutic agents[8]—the resulting molecule, this compound, becomes a versatile building block. Rigorous analytical characterization is therefore not merely a procedural step but a foundational requirement to validate its structure and purity, ensuring the integrity of subsequent drug discovery efforts. This guide outlines an integrated analytical workflow for this purpose.

Physicochemical Properties Summary
PropertyValueSource
IUPAC Name 6-[(4-fluorophenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane[9]
Molecular Formula C₁₁H₁₂FNO₃S[9]
Molecular Weight 273.28 g/mol
InChI Key SZODLTIQYXCTNC-UHFFFAOYSA-N[9][10]
Physical Form Solid[10]
Purity (Typical) ≥95%[10]

The Analytical Workflow: An Integrated Approach

A multi-faceted analytical strategy is essential for the unambiguous characterization of a novel chemical entity. No single technique can provide all the necessary information. The workflow below illustrates how different methods are synergistically employed to move from a putative synthesized product to a fully validated and characterized compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization syn Chemical Synthesis crude Crude Product syn->crude purify Purification (e.g., Column Chromatography) crude->purify struct Structural Elucidation (NMR, MS, FTIR) purify->struct purity Purity & Identity (HPLC, EA) final Confirmed Structure & Purity Report struct->final solid Solid-State Analysis (X-ray Crystallography) purity->final solid->final

Figure 1: General workflow for synthesis and analytical validation.

Part I: Structural Elucidation Protocols

The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and the fluorophenyl moiety.

Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data with a 90° pulse angle.

    • Set a relaxation delay of 2-5 seconds.

    • Collect at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a sufficient number of scans (typically >1024) for adequate signal intensity.

  • ¹⁹F NMR Acquisition:

    • Acquire data with proton decoupling.

    • Reference the spectrum relative to a known fluorine standard (e.g., CFCl₃).

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and identify chemical shifts (δ) and coupling constants (J).

Expected Spectral Data & Interpretation:

NucleusExpected Chemical Shift (δ, ppm)Multiplicity / CouplingAssignment Rationale
¹H 7.8 - 8.0Doublet of doubletsAromatic protons ortho to the sulfonyl group.
7.2 - 7.4Triplet (or dd)Aromatic protons ortho to the fluorine atom.
4.8 - 5.0SingletMethylene protons of the oxetane ring (-O-CH₂-).
4.0 - 4.2SingletMethylene protons of the azetidine ring (-N-CH₂-).
¹³C 160 - 165Doublet (¹JCF)Aromatic carbon bonded to fluorine.
128 - 140Multiple signalsAromatic carbons.
75 - 80SingletMethylene carbons of the oxetane ring (-O-CH₂-).
55 - 60SingletMethylene carbons of the azetidine ring (-N-CH₂-).
35 - 40SingletSpirocyclic quaternary carbon.
¹⁹F -105 to -115Singlet/MultipletSingle fluorine on the phenyl ring.

Note: Predicted shifts are based on standard values for sulfonamides and spirocyclic systems. Actual values may vary based on solvent and experimental conditions.[11][12][13]

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. This serves as a critical checkpoint for molecular identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

  • Method Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Identify the monoisotopic mass of the protonated molecule, [M+H]⁺. Compare the experimentally measured mass with the theoretical calculated mass. The mass error should be less than 5 ppm.

Expected Result:

IonTheoretical m/z
[C₁₁H₁₂FNO₃S + H]⁺274.0595
Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, providing complementary evidence for the proposed structure.

Protocol: FTIR Analysis (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1350 & ~1160Asymmetric & Symmetric SO₂ stretchSulfonyl (SO₂)[11][14]
~1100C-O-C stretchOxetane Ether
~1590, ~1490C=C stretchAromatic Ring
~840C-H out-of-plane bendpara-substituted benzene
~1230C-F stretchAryl Fluoride

Part II: Purity and Identity Confirmation

Once the structure is confirmed, the purity of the bulk material must be rigorously assessed.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reversed-phase method is ideal for this molecule, separating it from potential impurities based on hydrophobicity.

G workflow HPLC Workflow Sample Preparation System Setup & Equilibration Injection & Data Acquisition Peak Integration & Purity Calculation

Figure 2: Standard HPLC analysis workflow.

Protocol: Reversed-Phase HPLC Purity Assay

  • Sample Preparation: Prepare a stock solution by dissolving the compound in a suitable diluent (e.g., acetonitrile) to a concentration of ~1 mg/mL. Further dilute to ~0.1 mg/mL for analysis.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for small molecules of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of any basic sites.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 30% B to 95% B over 15 minA gradient ensures elution of the main peak with good shape while also detecting less or more retained impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV at 254 nmThe fluorophenylsulfonyl moiety provides strong UV absorbance.
Injection Vol. 10 µL
  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention time, peak area, and tailing factor < 1.5).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100%. The purity should meet the required specification (e.g., >98%).

Elemental Analysis (CHN/S)

Rationale: Elemental analysis provides a fundamental check on the empirical formula by measuring the mass percentages of carbon, hydrogen, nitrogen, and sulfur. The experimental values must agree with the theoretical values within a narrow margin.

Protocol: CHN/S Combustion Analysis

  • Instrumentation: Use a calibrated CHN/S elemental analyzer.

  • Sample Preparation: Accurately weigh ~2 mg of the dry, homogenous sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (~1000 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Data Interpretation: Compare the experimental weight percentages to the theoretical values. A deviation of ≤0.4% is generally considered acceptable.[12][14]

Theoretical vs. Acceptable Experimental Values:

ElementTheoretical %Acceptable Range (%)
Carbon (C)48.3447.94 - 48.74
Hydrogen (H)4.434.03 - 4.83
Nitrogen (N)5.124.72 - 5.52
Sulfur (S)11.7311.33 - 12.13

Data Integration for Final Confirmation

The final confirmation of this compound relies on the collective agreement of all analytical data. The diagram below illustrates how each piece of evidence contributes to the final, confident assignment of structure and purity.

G center_node Final Confirmation: Structure & Purity nmr NMR (¹H, ¹³C, ¹⁹F) nmr->center_node Correct Connectivity ms HRMS ms->center_node Correct Formula (Mass) hplc HPLC hplc->center_node High Purity (>98%) ftir FTIR ftir->center_node Key Functional Groups ea Elemental Analysis ea->center_node Correct Empirical Formula

Figure 3: Integrated data analysis for compound validation.

Conclusion

The analytical characterization of this compound requires a systematic and multi-technique approach. The protocols detailed in this application note provide a robust framework for confirming its chemical identity, structure, and purity with a high degree of confidence. Adherence to these methods ensures that this valuable spirocyclic building block is of sufficient quality for its intended use in research and drug development, forming a reliable foundation for the synthesis of next-generation therapeutics.

References

  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368.
  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights. 2021.
  • Hiesinger, L., et al. Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters. 2020. [Link]

  • Deman, T., et al. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. 2017. [Link]

  • Geron, B., et al. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. 2022; 17(3):1-16. [Link]

  • Alam, M. S., et al. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. 2014. [Link]

  • Scott, M. D., et al. Lowering Lipophilicity by Adding Carbon: Azaspiro[3.3]heptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. 2017. [Link]

  • Ayipo, Y., et al. Synthesis Characterization and Antimicrobial Investigation of Sulfonamide Derivatives of Transition Metal Complexes: A Review. Journal of Coordination Chemistry. 2021. [Link]

  • El-Essawy, F. A. Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. ResearchGate. 2011. [Link]

  • National Center for Biotechnology Information. 2-Oxa-6-azaspiro[3.3]heptane. PubChem Compound Summary. [Link]

  • Hryshchyshyn, A., et al. Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. 2023. [Link]

  • White, A. D., et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. 2023. [Link]

  • Chohan, Z. H. Synthesis, characterization and biological properties of sulfonamide-derived compounds and their transition metal complexes. Applied Organometallic Chemistry. 2009. [Link]

  • White, A. D., et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. 2023. [Link]

  • Mykhailiuk, P. K. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. 2016. [Link]

  • Al-Ghamdi, A. A. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Science OA. 2021. [Link]

  • Huang, W., et al. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. 2024. [Link]

  • De Nanteuil, F., et al. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie. 2021. [Link]

  • Thieme Chemistry. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synfacts. 2017. [Link]

  • Carreira, E. M., et al. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. 2011. [Link]

  • Li, J., et al. 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. Acta Crystallographica Section E. 2010. [Link]

  • Li, J., et al. 4-(2-Oxa-6-aza-spiro-[3.3]hept-6-yl)-benzo-nitrile. PubMed. 2010. [Link]

Sources

The Spirocyclic Enigma: Harnessing 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Medicinal Chemistry

In the landscape of contemporary drug design, the imperative to move beyond flat, two-dimensional structures towards three-dimensional molecular architectures is more pressing than ever. This "Escape from Flatland" philosophy is driven by the need for compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property. Spirocyclic scaffolds, particularly strained systems like the 2-oxa-6-azaspiro[3.3]heptane core, have emerged as powerful tools in this endeavor.[1][2] Their rigid, well-defined three-dimensional geometry provides predictable exit vectors for substituents, allowing for precise interaction with biological targets.[1] Furthermore, this scaffold is increasingly recognized as a valuable bioisostere for common heterocycles like morpholine and piperazine, often conferring surprising benefits such as reduced lipophilicity despite the addition of a carbon atom.[3][4]

This technical guide focuses on the strategic use of 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane , a stable and accessible building block. While modern synthetic routes sometimes bypass N-protection, the use of this sulfonyl-protected derivative remains a valid and important strategy, particularly for accessing the parent nucleophile, 2-oxa-6-azaspiro[3.3]heptane, which is the cornerstone for subsequent derivatization. We will explore the rationale behind its use, provide detailed protocols for its deprotection, and illustrate its application in the synthesis of medicinally relevant compounds through powerful C-N bond-forming reactions.

The Core Nucleophile: Synthesis and Deprotection

The value of this compound lies in its ability to serve as a stable precursor to the free amine, 2-oxa-6-azaspiro[3.3]heptane. The 4-fluorophenylsulfonyl group is a robust protecting group, allowing for manipulations elsewhere in a molecule, yet it can be removed under specific conditions to unmask the reactive secondary amine.

Conceptual Synthetic Pathway

The general workflow involves the synthesis of the protected spirocycle, followed by deprotection to yield the free amine, which is then used in coupling reactions.

G cluster_0 Part 1: Accessing the Core Nucleophile cluster_1 Part 2: Application in Synthesis A Starting Materials (e.g., Tribromoneopentyl alcohol) B Protected Spirocycle Synthesis (e.g., with 4-fluorophenylsulfonamide) A->B C 6-((4-fluorophenyl)sulfonyl)- 2-oxa-6-azaspiro[3.3]heptane B->C D Deprotection (e.g., Mg/MeOH) C->D E 2-oxa-6-azaspiro[3.3]heptane (Free Amine) D->E G C-N Cross-Coupling (e.g., Buchwald-Hartwig or SNAr) E->G F Aryl/Heteroaryl Halide (Ar-X) F->G H Final N-Arylated Product (Ar-Spirocycle) caption General workflow for utilizing the protected spirocycle. SNAr_Mechanism A 2-oxa-6-azaspiro[3.3]heptane (Nucleophile) C Nucleophilic Attack A->C B 2-Fluoro-4-nitroaniline Precursor (Activated Aryl Halide) B->C D Meisenheimer Complex (Stabilized Intermediate) C->D Formation E Loss of Leaving Group (e.g., F⁻) D->E Aromatization F 6-(2-fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane E->F caption Simplified S-N-Ar reaction pathway. Buchwald_Hartwig Pd(0)L_n Pd(0)Ln Complex_A L_n(Ar)Pd(II)-X Pd(0)L_n->Complex_A Ar-X Oxidative Addition Ar-X Ar-X Ox_Add Oxidative Addition Complex_B [L_n(Ar)Pd(II)-NHSpiro]⁺X⁻ Complex_A->Complex_B Spiro-NH Ligand Exchange Amine Spiro-NH Lig_Ex Ligand Exchange Complex_C L_n(Ar)Pd(II)-NSpiro Complex_B->Complex_C Base Deprotonation Base Base Deprot Deprotonation Complex_C->Pd(0)L_n Reductive Elimination Product Ar-NSpiro Complex_C->Product Red_Elim Reductive Elimination caption The Buchwald-Hartwig amination catalytic cycle.

Sources

The Strategic Incorporation of 2-Oxa-6-azaspiro[3.3]heptane in Bioactive Molecules: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Design

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore chemical space beyond the traditional "flatland" of aromatic and conformationally flexible molecules.[1] This exploration has led to a growing appreciation for rigid, three-dimensional scaffolds that can pre-organize functional groups in a defined spatial orientation, thereby optimizing interactions with biological targets.[2][3] Among these scaffolds, the 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a particularly valuable building block. Its unique spirocyclic architecture, combining an oxetane and an azetidine ring, offers a compelling blend of structural rigidity, improved physicochemical properties, and synthetic accessibility.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the strategic incorporation of 2-oxa-6-azaspiro[3.3]heptane into bioactive molecules. We will delve into the mechanistic rationale for its use, provide detailed synthetic protocols, and showcase its successful application in various therapeutic areas.

The Rationale: Why 2-Oxa-6-azaspiro[3.3]heptane?

The decision to incorporate a 2-oxa-6-azaspiro[3.3]heptane scaffold is often driven by the desire to address specific challenges in drug design, such as poor solubility, metabolic instability, or off-target toxicity. This spirocycle can be considered a bioisosteric replacement for more common motifs like morpholine, offering distinct advantages.[1][4]

Key Physicochemical and Structural Advantages:

  • Enhanced Three-Dimensionality: The spirocyclic nature of 2-oxa-6-azaspiro[3.3]heptane introduces a significant degree of three-dimensionality compared to the relatively planar morpholine ring. This can lead to improved shape complementarity with the binding pockets of biological targets, potentially increasing potency and selectivity.[3]

  • Modulation of Physicochemical Properties: The replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety can have a profound and often beneficial impact on a molecule's physicochemical properties.

    • Reduced Lipophilicity (logD): Counterintuitively, the addition of a carbon atom in the spirocyclic scaffold often leads to a decrease in lipophilicity (logD). This phenomenon is primarily attributed to an increase in the basicity (pKa) of the nitrogen atom.[5] The more basic nitrogen is more readily protonated at physiological pH, leading to a higher proportion of the charged species, which is less lipophilic.

    • Increased Basicity (pKa): The geometric constraints of the spirocycle alter the hybridization of the nitrogen lone pair, making it more available for protonation and thus increasing the pKa.[5]

    • Improved Aqueous Solubility: The combination of reduced lipophilicity and the presence of the polar oxetane ring generally leads to enhanced aqueous solubility.[6]

  • Metabolic Stability: The rigid spirocyclic framework can shield adjacent chemical bonds from metabolic enzymes, leading to improved metabolic stability and a longer in vivo half-life.[4][6] This is a significant advantage over morpholine, which can be susceptible to oxidative metabolism.

  • Novelty and Intellectual Property: The use of less common scaffolds like 2-oxa-6-azaspiro[3.3]heptane can provide a pathway to novel chemical matter with strong intellectual property protection.

Data-Driven Insights: A Comparative Analysis

The impact of incorporating the 2-oxa-6-azaspiro[3.3]heptane scaffold is best illustrated through a direct comparison of physicochemical and pharmacokinetic properties with their morpholine-containing counterparts.

Compound Pair Scaffold logD at pH 7.4 pKa Human Liver Microsome Clearance (µL/min/mg) Rat Hepatocyte Clearance (µL/min/10⁶ cells) Reference
AZD1979 Analog Morpholine2.86.748190[5]
2-Oxa-6-azaspiro[3.3]heptane1.68.2135.1[5]
Linezolid Analog Morpholine----[5]
2-Oxa-6-azaspiro[3.3]heptane-0.6 (ΔlogD)+0.8 (ΔpKa)--[5]
Artefenomel Analog Morpholine----[5]
2-Oxa-6-azaspiro[3.3]heptane-0.6 (ΔlogD)+0.8 (ΔpKa)--[5]

Note: The data for Linezolid and Artefenomel analogs represent the change in logD and pKa upon scaffold hopping.

Experimental Protocols: Synthesis and Functionalization

The successful integration of the 2-oxa-6-azaspiro[3.3]heptane moiety into a drug discovery program hinges on the availability of robust and scalable synthetic methods.

Protocol 1: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane as a Stable Sulfonate Salt

This protocol describes a scalable synthesis of the free base, which can be isolated as a more stable and soluble sulfonate salt, overcoming the limitations of the commonly used oxalate salt.[1]

Workflow for the Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt

A Tribromopentaerythritol B N-Benzyl-2-oxa-6-azaspiro[3.3]heptane A->B Benzylamine, Base C 2-Oxa-6-azaspiro[3.3]heptane (Free Base) B->C H2, Pd/C, Acetic Acid D 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt C->D Sulfonic Acid

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Step-by-Step Methodology:

  • N-Benzylation and Cyclization: React tribromopentaerythritol with benzylamine in the presence of a suitable base (e.g., KOH) in a solvent such as ethanol to yield N-benzyl-2-oxa-6-azaspiro[3.3]heptane.

  • Hydrogenolysis (Debenzylation): Subject the N-benzyl protected spirocycle to catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like methanol, often with a catalytic amount of acetic acid to facilitate the reaction. This step yields the free base of 2-oxa-6-azaspiro[3.3]heptane.

  • Salt Formation: Treat the resulting free base with a sulfonic acid of choice (e.g., methanesulfonic acid, p-toluenesulfonic acid) in a suitable solvent to precipitate the stable and highly soluble sulfonate salt.

Causality Behind Experimental Choices:

  • The use of a benzyl protecting group for the nitrogen allows for a more straightforward and scalable deprotection via hydrogenolysis compared to the traditional tosyl group, which often requires harsh conditions and can lead to purification challenges.[1]

  • The isolation as a sulfonate salt, rather than the more common oxalate salt, significantly improves the compound's stability and solubility, making it more amenable to a wider range of subsequent chemical transformations.[1]

Protocol 2: N-Arylation of 2-Oxa-6-azaspiro[3.3]heptane - Synthesis of a Key Intermediate for the Antibiotic TBI-223

This protocol details a practical and scalable, protecting-group-free synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a crucial intermediate for the potent anti-tuberculosis agent TBI-223.

Workflow for the Synthesis of the TBI-223 Intermediate

A 2-Fluoro-4-nitroaniline C 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane A->C Base (e.g., NaOH), Solvent (e.g., Acetone) B 3,3-Bis(bromomethyl)oxetane B->C

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine 2-fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetane, and a base such as sodium hydroxide in a solvent like acetone.

  • Reaction: Heat the mixture with stirring for a sufficient period (e.g., 16 hours) to drive the reaction to completion.

  • Workup and Isolation: After cooling, the reaction mixture is typically worked up by quenching, extraction, and purification by crystallization or chromatography to yield the desired N-arylated product.

Causality Behind Experimental Choices:

  • This protecting-group-free approach is highly efficient and cost-effective, making it suitable for large-scale synthesis.

  • The use of a hydroxide base facilitates the nucleophilic attack of the aniline nitrogen on the bromomethyl groups of the oxetane, leading to the formation of the azetidine ring.

Applications in Bioactive Molecules: Case Studies

The versatility of the 2-oxa-6-azaspiro[3.3]heptane scaffold is evident in its successful incorporation into a range of bioactive molecules targeting different disease areas.

Case Study 1: TBI-223 - A Novel Oxazolidinone Antibiotic

TBI-223 is a promising antibiotic candidate for the treatment of tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) infections.[6] The incorporation of the 2-oxa-6-azaspiro[3.3]heptane moiety was a key design element to improve upon the safety profile of earlier generation oxazolidinones like linezolid, which are associated with myelosuppression.

Key Advantages of TBI-223:

  • Improved Safety Profile: TBI-223 exhibits significantly reduced inhibition of mammalian mitochondrial protein synthesis compared to linezolid, leading to a lower potential for bone marrow toxicity.

  • Potent Antimicrobial Activity: It demonstrates potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis and MRSA.[6]

  • Favorable Pharmacokinetics: TBI-223 shows high oral bioavailability and improved stability in microsomes and hepatocytes across multiple species.

Case Study 2: AZD1979 - A Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist

AZD1979 is a potent and selective MCHR1 antagonist that was developed for the treatment of obesity. The 2-oxa-6-azaspiro[3.3]heptane scaffold was introduced to optimize the physicochemical properties of the lead compound.

Impact of the Spirocyclic Scaffold in AZD1979:

  • Reduced Lipophilicity and Increased Basicity: As shown in the data table above, the incorporation of the spirocycle led to a significant decrease in logD and an increase in pKa, which are desirable properties for oral drug candidates.[5]

  • Improved Metabolic Stability: The spirocyclic analog exhibited markedly reduced clearance in human liver microsomes and rat hepatocytes, indicating enhanced metabolic stability.[5]

Case Study 3: Kinase Inhibitors

The 2-oxa-6-azaspiro[3.3]heptane moiety has also been explored in the design of kinase inhibitors, such as those targeting the Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.[5] While in some cases the introduction of the spirocycle has led to a loss of potency, it underscores the importance of careful structure-activity relationship (SAR) studies to fully exploit the potential of this scaffold.

Conclusion and Future Perspectives

The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a powerful tool in the medicinal chemist's arsenal for addressing key challenges in drug discovery. Its ability to impart three-dimensionality, modulate physicochemical properties, and enhance metabolic stability makes it an attractive building block for the design of next-generation therapeutics. The development of scalable and efficient synthetic routes has further increased its accessibility and utility.

As our understanding of the intricate interplay between molecular architecture and biological function continues to grow, we can expect to see the 2-oxa-6-azaspiro[3.3]heptane moiety and other novel spirocyclic scaffolds play an increasingly important role in the development of innovative medicines for a wide range of diseases. Future work will likely focus on the development of new functionalization strategies to further expand the chemical space accessible from this versatile scaffold and its application in emerging therapeutic modalities.

References

  • Shameem, C. A., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1145-1150. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Dandapani, S., & Marcaurelle, L. A. (2010). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 5(9), 837-840. [Link]

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • U.S. National Library of Medicine. (2023). The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection. Microbiology Spectrum, 10(5), e01733-22. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41. [Link]

  • Wuitschik, G., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6564-6567. [Link]

  • Grygorenko, O. O., et al. (2019). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and other spirocyclic motifs in medicinal chemistry. RSC Medicinal Chemistry, 10(1), 14-27. [Link]

  • Intagliata, S., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 26(11), 3196. [Link]

Sources

Application Note & Protocol: Synthesis of a Key Intermediate for the Novel Antitubercular Agent TBI-223

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

TBI-223 is a promising oxazolidinone-class antibiotic under development for the treatment of tuberculosis (TB), including multidrug-resistant strains.[1][2][3][4][5] Its synthesis relies on the efficient preparation of key structural fragments. This document provides a detailed, field-proven protocol for the synthesis of a critical intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. The presented methodology is a robust, scalable, and cost-effective two-step process, designed to facilitate the production of this essential building block for TBI-223 synthesis in a research or process development setting.[1][6]

Introduction: The Strategic Importance of the Spirocyclic Intermediate

The chemical structure of TBI-223, methyl N-[[(5S)-3-[3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate, features a unique 2-oxa-6-azaspiro[3.3]heptane moiety.[7][8] This spirocyclic system is a key contributor to the drug's pharmacological profile, which has shown a favorable safety profile compared to linezolid, another oxazolidinone antibiotic.[2][3] The synthesis of TBI-223 hinges on the availability of the arylated spirocycle, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. This intermediate serves as the foundational scaffold upon which the oxazolidinone ring and other functionalities are subsequently constructed.

The synthetic route detailed herein is a significant improvement over previous methods, which were identified as major cost drivers in the overall synthesis of TBI-223.[1][6] This protocol is designed to be protecting-group-free, enhancing its efficiency and scalability.[1][6]

Synthetic Strategy: A Two-Step Approach

The synthesis of the target intermediate is achieved through a concise and efficient two-step process. The first step involves the preparation of the alkylating agent, 3,3-bis(bromomethyl)oxetane (BBMO), from a commercially available starting material. The second, and key bond-forming step, is the hydroxide-facilitated N-arylation of 2-fluoro-4-nitroaniline with the synthesized BBMO to form the desired spirocyclic amine.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO) cluster_1 Step 2: Synthesis of the TBI-223 Intermediate TBNPA Tribromoneopentyl alcohol BBMO 3,3-bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO  Schotten-Baumann Conditions NaOH Sodium Hydroxide (aq) NaOH->BBMO FNA 2-Fluoro-4-nitroaniline Intermediate 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane FNA->Intermediate BBMO_in BBMO (from Step 1) BBMO_in->Intermediate  Hydroxide-facilitated Alkylation KOH Potassium Hydroxide KOH->Intermediate

Caption: Synthetic workflow for the TBI-223 intermediate.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the TBI-223 intermediate and its precursor.

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)

This procedure outlines the synthesis of the key alkylating agent from the commercially available flame retardant, tribromoneopentyl alcohol.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Tribromoneopentyl alcohol324.881000.308
Sodium Hydroxide (NaOH)40.0024.60.615
Dichloromethane (DCM)-500 mL-
Deionized Water-250 mL-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Protocol:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tribromoneopentyl alcohol (100 g, 0.308 mol) in dichloromethane (500 mL).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (24.6 g, 0.615 mol) in deionized water (250 mL). Add the aqueous NaOH solution to the stirred solution of tribromoneopentyl alcohol at room temperature.

  • Reaction: Heat the biphasic mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer.

  • Aqueous Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3,3-bis(bromomethyl)oxetane can be purified by vacuum distillation to yield a colorless oil. The expected yield is approximately 72%.[1]

Step 2: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol details the key bond-forming step to create the spirocyclic amine intermediate.[1][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
2-Fluoro-4-nitroaniline156.1110.00.064
3,3-bis(bromomethyl)oxetane (BBMO)243.9117.20.070
Potassium Hydroxide (KOH)56.117.20.128
Dimethyl Sulfoxide (DMSO)-100 mL-
Deionized Water-200 mL-
Ethyl Acetate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Protocol:

  • Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-fluoro-4-nitroaniline (10.0 g, 0.064 mol), 3,3-bis(bromomethyl)oxetane (17.2 g, 0.070 mol), and dimethyl sulfoxide (100 mL).

  • Base Addition: Add powdered potassium hydroxide (7.2 g, 0.128 mol) portion-wise to the stirred mixture at room temperature. An exotherm may be observed. Maintain the internal temperature below 40 °C using a water bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Extraction: Upon completion, slowly add deionized water (200 mL) to the reaction mixture. The product may precipitate. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Aqueous Wash: Combine the organic extracts and wash with brine (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane as a solid. This process has been demonstrated to achieve high purity (>99%) and yields of up to 87% on a large scale.[1]

Scientific Rationale and Trustworthiness

  • Choice of Base: The use of a strong base like potassium hydroxide is crucial for the deprotonation of the aniline nitrogen, making it a more potent nucleophile to attack the electrophilic carbon of the bromomethyl group on BBMO.[1][6] The hydroxide-facilitated conditions are key to the efficiency of this alkylation.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this SNAr-type reaction, as it can effectively solvate the potassium cation and enhance the nucleophilicity of the aniline anion.

  • Protecting Group-Free Strategy: This synthetic route advantageously avoids the use of protecting groups for the aniline nitrogen.[1][6] This not only streamlines the process by reducing the number of synthetic steps but also improves the overall atom economy and reduces waste, making it a more environmentally friendly and cost-effective approach.

  • Self-Validating System: The purity of the final intermediate can be readily assessed using standard analytical techniques such as NMR, HPLC, and mass spectrometry. The provided protocol, when followed diligently, has been shown to consistently produce high-purity material.[1]

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate in the production of the novel anti-TB drug candidate TBI-223. The efficiency and cost-effectiveness of this synthetic route are pivotal for the continued development and potential future large-scale manufacturing of TBI-223.

References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • TBI-223 | C17H20FN3O5 | CID 126494519. PubChem. [Link]

  • TBI-223 | Working Group for New TB Drugs. [Link]

  • Dose optimization of TBI-223 for enhanced therapeutic benefit compared to linezolid in antituberculosis regimen. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents | Request PDF. ResearchGate. [Link]

  • TBI-223 / Oxazolidinone. TB Alliance. [Link]

  • Dose optimization of TBI-223 for enhanced therapeutic benefit compared to linezolid in antituberculosis regimen. PubMed. [Link]

Sources

The Rising Star in Bioisosteric Replacement: Application of 2-Oxa-6-azaspiro[3.3]heptane as a Morpholine Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized physicochemical and pharmacokinetic properties is a paramount challenge. The strategic replacement of common structural motifs with bioisosteres that offer superior characteristics is a cornerstone of this endeavor. The morpholine ring, a prevalent heterocycle in numerous bioactive compounds, often presents liabilities such as metabolic instability and undesirable lipophilicity. This application note details the use of 2-oxa-6-azaspiro[3.3]heptane as a novel, three-dimensional bioisostere of morpholine, offering a compelling solution to these challenges.

The inherent rigidity and sp³-rich character of the spirocyclic scaffold provide a unique conformational constraint, which can lead to improved target engagement and selectivity.[1][2] Furthermore, the introduction of the 2-oxa-6-azaspiro[3.3]heptane moiety has been demonstrated to favorably modulate key drug-like properties, including a reduction in lipophilicity and an increase in aqueous solubility, all while often maintaining or even enhancing biological potency.[3] This guide provides an in-depth overview of the physicochemical advantages, synthetic strategies, and practical in vitro evaluation protocols for the successful application of 2-oxa-6-azaspiro[3.3]heptane in drug discovery programs.

Physicochemical Properties: A Head-to-Head Comparison

The decision to employ a bioisosteric replacement is fundamentally driven by the anticipated improvements in a molecule's properties. 2-Oxa-6-azaspiro[3.3]heptane offers a distinct and advantageous physicochemical profile when compared to morpholine. The spirocyclic nature of this scaffold, despite the net addition of a carbon atom, often leads to a counterintuitive decrease in lipophilicity (logD) and an increase in basicity (pKa).[3] This is attributed to the more shielded nature of the nitrogen lone pair within the spirocyclic framework and the overall more polar, three-dimensional shape.

PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptaneRationale for Improvement
Molecular Weight ( g/mol ) 87.1299.13[4]A modest increase in molecular weight.
Calculated logP (cLogP) -0.85-0.7[4]Generally lower lipophilicity is observed in practice.
Topological Polar Surface Area (TPSA) 21.3 Ų21.3 Ų[4]TPSA is identical, suggesting similar hydrogen bonding potential.
Basicity (pKa of conjugate acid) ~8.4~8.2 - 9.7 (in derivatives)[3]Increased basicity can enhance aqueous solubility at physiological pH.
Aqueous Solubility HighGenerally higher than morpholine analogues[2]The sp³-rich, polar nature of the scaffold improves solvation.
Metabolic Stability Susceptible to oxidationGenerally improved metabolic stability[2][3]The spirocyclic core is less prone to enzymatic degradation.
Fraction of sp³ carbons (Fsp³) 1.01.0High Fsp³ character is associated with improved clinical success.[2]

Synthetic Protocols for Incorporation

The successful integration of the 2-oxa-6-azaspiro[3.3]heptane moiety into a target molecule is a critical step. Fortunately, scalable and efficient synthetic routes have been developed, making this novel building block readily accessible for medicinal chemistry campaigns.[5][6][7]

General Synthetic Strategy

A common and effective method for incorporating the 2-oxa-6-azaspiro[3.3]heptane scaffold involves the nucleophilic substitution of a suitable precursor with the target aryl or alkyl halide. The commercially available 2-oxa-6-azaspiro[3.3]heptane, often as a stable salt (e.g., hydrochloride or tosylate), can be used directly.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product Aryl/Alkyl Halide (R-X) Aryl/Alkyl Halide (R-X) N-substituted 2-Oxa-6-azaspiro[3.3]heptane Derivative N-substituted 2-Oxa-6-azaspiro[3.3]heptane Derivative Aryl/Alkyl Halide (R-X)->N-substituted 2-Oxa-6-azaspiro[3.3]heptane Derivative 2-Oxa-6-azaspiro[3.3]heptane Salt 2-Oxa-6-azaspiro[3.3]heptane Salt 2-Oxa-6-azaspiro[3.3]heptane Salt->N-substituted 2-Oxa-6-azaspiro[3.3]heptane Derivative Base (e.g., K2CO3, DIPEA) Base (e.g., K2CO3, DIPEA) Base (e.g., K2CO3, DIPEA)->N-substituted 2-Oxa-6-azaspiro[3.3]heptane Derivative Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->N-substituted 2-Oxa-6-azaspiro[3.3]heptane Derivative Heat (optional) Heat (optional) Heat (optional)->N-substituted 2-Oxa-6-azaspiro[3.3]heptane Derivative G cluster_0 Parent Compound cluster_1 Identified Liabilities cluster_2 Bioisosteric Replacement cluster_3 Improved Analogue cluster_4 Resulting Improvements Morpholine-containing Drug Candidate Morpholine-containing Drug Candidate High Lipophilicity High Lipophilicity Morpholine-containing Drug Candidate->High Lipophilicity Metabolic Instability Metabolic Instability Morpholine-containing Drug Candidate->Metabolic Instability Replace Morpholine with 2-Oxa-6-azaspiro[3.3]heptane Replace Morpholine with 2-Oxa-6-azaspiro[3.3]heptane High Lipophilicity->Replace Morpholine with 2-Oxa-6-azaspiro[3.3]heptane Metabolic Instability->Replace Morpholine with 2-Oxa-6-azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane Analogue 2-Oxa-6-azaspiro[3.3]heptane Analogue Replace Morpholine with 2-Oxa-6-azaspiro[3.3]heptane->2-Oxa-6-azaspiro[3.3]heptane Analogue Lower Lipophilicity Lower Lipophilicity 2-Oxa-6-azaspiro[3.3]heptane Analogue->Lower Lipophilicity Enhanced Metabolic Stability Enhanced Metabolic Stability 2-Oxa-6-azaspiro[3.3]heptane Analogue->Enhanced Metabolic Stability Maintained/Improved Potency Maintained/Improved Potency 2-Oxa-6-azaspiro[3.3]heptane Analogue->Maintained/Improved Potency

Sources

Application Notes and Protocols for the Evaluation of 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane in Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating Novel Spirocyclic Scaffolds Against Mycobacterium tuberculosis

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This escalating resistance necessitates a robust pipeline of novel therapeutics with unique mechanisms of action.[2] Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as promising structures in drug discovery, offering opportunities to explore novel chemical space and develop bioisosteres for existing pharmacophores.[3][4] The 2-oxa-6-azaspiro[3.3]heptane moiety, in particular, has garnered interest as a surrogate for morpholine and is a key structural component in the synthesis of advanced drug candidates.[5][6][7]

This document provides a detailed guide for researchers and drug development professionals on the initial evaluation of 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane , a compound featuring this promising spirocyclic core. While direct anti-tubercular activity of this specific molecule is yet to be extensively published, its structural similarity to intermediates of potent antibiotics in development, such as TBI-223, provides a strong rationale for its investigation.[5][6]

These application notes are designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, step-by-step protocols for the preliminary assessment of this compound's potential as an anti-TB agent.

Part 1: Initial Characterization and Handling

1.1. Compound Properties and Safety Precautions

Prior to any experimental work, it is crucial to understand the physicochemical and safety properties of the test compound.

PropertyValueSource
IUPAC Name 6-[(4-fluorophenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane
Molecular Formula C11H12FNO3S[8]
Purity ≥95%[8]
Physical Form Solid
Storage Store at room temperature

Safety and Handling:

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

1.2. Preparation of Stock Solutions

For all in vitro assays, a high-concentration stock solution in a suitable solvent is required. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its compatibility with most biological assays at low final concentrations.

  • Protocol:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing or gentle warming.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Causality: Creating a high-concentration stock in DMSO allows for minimal solvent carryover into the final assay medium, typically kept below 1% (v/v) to prevent solvent-induced toxicity to the bacteria or mammalian cells.

Part 2: In Vitro Efficacy and Toxicity Assessment

The initial assessment of a potential anti-TB compound involves determining its potency against Mtb and its toxicity to mammalian cells. The ratio of these two activities provides the selectivity index (SI), a critical parameter for prioritizing compounds for further development.

Workflow for Initial Compound Evaluation

compound This compound mic Determine Minimum Inhibitory Concentration (MIC) against Mtb compound->mic cytotoxicity Assess Cytotoxicity (e.g., in Vero cells) compound->cytotoxicity si Calculate Selectivity Index (SI) SI = CC50 / MIC mic->si cytotoxicity->si decision Decision Point: Is SI > 10? si->decision proceed Proceed to Further Studies: - Mechanism of Action - In Vivo Efficacy decision->proceed Yes stop Stop or Redesign Compound decision->stop No

Caption: Initial workflow for evaluating a novel anti-TB compound.

2.1. Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the MIC of compounds against Mtb.[12]

  • Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent indicator dye that is reduced to the pink, fluorescent resorufin by metabolically active cells. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates growth inhibition.

  • Materials:

    • Mycobacterium tuberculosis H37Rv (or other relevant strains)

    • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.[13]

    • 96-well microplates (sterile, clear-bottomed)

    • Compound stock solution (in DMSO)

    • Rifampicin or Isoniazid (positive control)[12]

    • DMSO (negative control)

    • Alamar Blue reagent

  • Step-by-Step Methodology:

    • Bacterial Culture Preparation: Grow Mtb H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.6-0.8).[12] Adjust the culture to a McFarland standard of 1.0, then dilute 1:50 in fresh broth to achieve the final inoculum.

    • Compound Dilution:

      • Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.

      • Add 2 µL of the compound stock solution to the first well of a row and mix. Perform a 2-fold serial dilution by transferring 100 µL to the next well, and so on, across the plate.

      • Prepare separate rows for the positive control (Rifampicin) and negative control (DMSO).

    • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL. The final concentration of DMSO should not exceed 1%.

    • Incubation: Seal the plates with a breathable sealant or place them in a secondary container and incubate at 37°C for 5-7 days.

    • Assay Readout:

      • Add 20 µL of Alamar Blue reagent to each well.

      • Re-incubate the plates for 24 hours.

      • Visually inspect the plates. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

  • Data Presentation:

CompoundConcentration (µg/mL)Well ColorGrowth (+/-)
Test Compound64Blue-
32Blue-
16 Blue - (MIC)
8Pink+
4Pink+
Rifampicin1Blue-
0.5 Blue - (MIC)
0.25Pink+
No Drug Control-Pink+

2.2. Protocol: Cytotoxicity Assessment (CC50)

It is essential to determine if the compound's activity is specific to Mtb or due to general cytotoxicity. This is achieved by measuring its toxicity against a mammalian cell line. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

  • Principle: Similar to the MABA assay, a metabolic indicator dye such as Resazurin or MTT is used. Viable cells reduce the dye, leading to a colorimetric or fluorescent change that can be quantified.

  • Materials:

    • Vero cells (or other suitable cell lines like HepG2)

    • DMEM or appropriate cell culture medium supplemented with 10% Fetal Bovine Serum (FBS)

    • 96-well cell culture plates

    • Compound stock solution

    • Doxorubicin (positive control for cytotoxicity)

    • Resazurin or MTT reagent

  • Step-by-Step Methodology:

    • Cell Seeding: Seed Vero cells into a 96-well plate at a density of ~1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.

    • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

    • Viability Assay:

      • Add 10 µL of Resazurin reagent to each well.

      • Incubate for another 2-4 hours.

      • Measure fluorescence or absorbance using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the CC50 value by plotting the viability percentage against the log of the compound concentration and fitting the data to a dose-response curve.

  • Calculating the Selectivity Index (SI): The SI is a crucial metric for evaluating the therapeutic potential of a compound. SI = CC50 / MIC A higher SI value (generally >10) is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to host cells.[14]

Part 3: Exploring the Mechanism of Action

Should this compound demonstrate a promising MIC and SI, the next critical phase is to identify its molecular target within Mtb. This is a complex process that often involves a combination of genetic, biochemical, and biophysical methods.[15][16]

Hypothetical Workflow for Target Identification

start Active Compound with Good Selectivity Index resistance Generate Resistant Mutants (Spontaneous Resistance Assay) start->resistance wgs Whole Genome Sequencing (WGS) of Resistant Mutants resistance->wgs snp Identify Single Nucleotide Polymorphisms (SNPs) in Candidate Genes wgs->snp biochem Biochemical Validation: - Express and purify target protein - Test for direct inhibition snp->biochem biophys Biophysical Validation: - Surface Plasmon Resonance (SPR) - Isothermal Titration Calorimetry (ITC) snp->biophys structure Structural Biology: - Co-crystallization of compound with target protein biochem->structure biophys->structure

Caption: A workflow for identifying the molecular target of an anti-TB compound.

3.1. Generating Resistant Mutants

  • Rationale: Mtb can develop resistance to a drug through mutations in the gene that encodes the drug's target. By identifying these mutations, we can infer the target.[17]

  • Protocol Outline:

    • Plate a high density of Mtb cells (~10^8 to 10^9 CFUs) onto Middlebrook 7H10 agar plates containing the test compound at concentrations 5-10 times the MIC.[17]

    • Incubate the plates for 3-4 weeks.

    • Isolate colonies that grow on these plates (potential resistant mutants).

    • Confirm resistance by re-testing the MIC of the isolated colonies.

3.2. Whole Genome Sequencing (WGS) and Analysis

  • Rationale: WGS of the resistant mutants and comparison to the wild-type parental strain will reveal any genetic changes.

  • Procedure:

    • Extract genomic DNA from the confirmed resistant mutants and the wild-type strain.

    • Perform WGS using a platform like Illumina.

    • Analyze the sequencing data to identify Single Nucleotide Polymorphisms (SNPs), insertions, or deletions that are consistently present in the resistant mutants but absent in the wild-type strain. These mutations point to candidate target genes.[18]

3.3. Target Validation

  • Rationale: Once candidate genes are identified, it is crucial to confirm that the compound directly interacts with and inhibits the protein product of that gene.

  • Methods:

    • Biochemical Assays: Overexpress and purify the candidate protein. Develop an enzymatic assay (if applicable) to test whether the compound directly inhibits the protein's function.[17]

    • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the direct binding affinity between the compound and the purified target protein, providing a dissociation constant (Kd).

    • Structural Biology: Co-crystallizing the compound with its target protein can provide definitive proof of interaction and reveal the precise binding mode, which is invaluable for future structure-activity relationship (SAR) studies.

Conclusion

The protocols and workflows detailed in these application notes provide a comprehensive and scientifically grounded framework for the initial evaluation of this compound as a potential anti-tuberculosis agent. By systematically determining its in vitro efficacy, selectivity, and delving into its mechanism of action, researchers can effectively assess the therapeutic potential of this and other novel chemical entities, contributing to the urgent global effort to combat tuberculosis.

References

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021). Antimicrobial Agents and Chemotherapy, 65(8). [Link]

  • Target Identification in Anti-Tuberculosis Drug Discovery. (2023). International Journal of Molecular Sciences, 24(13), 10482. [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). ResearchGate. [Link]

  • Target Discovery for New Antitubercular Drugs Using a Large Dataset of Growth Inhibitors from PubChem. (2020). Infectious Disorders - Drug Targets, 20(3), 352-366. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. [Link]

  • Target Identification in Anti-Tuberculosis Drug Discovery. ULisboa Research Portal. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Pharmaceutical Sciences, 60. [Link]

  • In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. (2021). Antimicrobial Agents and Chemotherapy, 65(8). [Link]

  • Revisiting the methods for detecting Mycobacterium tuberculosis: what has the new millennium brought thus far?. (2021). Future Microbiology, 16(18), 1413-1426. [Link]

  • (PDF) In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. (2021). ResearchGate. [Link]

  • State-of-the-art strategies to prioritize Mycobacterium tuberculosis drug targets for drug discovery using a subtractive genomics approach. (2023). Frontiers in Microbiology, 14, 1243163. [Link]

  • Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach. (2017). Frontiers in Microbiology, 8, 1858. [Link]

  • Preparation of Mycobacterium Tuberculosis Culture Filtrate to Understand TB Pathogenesis. (2021). JoVE, (177). [Link]

  • Mycobacterium tuberculosis. Wikipedia. [Link]

  • TB 101 - 5. Bacteriological Examination – Culture. CDC. [Link]

  • Mycobacterial Culture. Oxford University Hospitals. [Link]

  • In Silico Strategies in Tuberculosis Drug Discovery. (2020). International Journal of Molecular Sciences, 21(11), 3904. [Link]

  • Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach. (2021). Antibiotics, 10(11), 1335. [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2021). Frontiers in Cellular and Infection Microbiology, 11, 742633. [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Semantic Scholar. [Link]

  • Two Decades of TB Drug Discovery Efforts—What Have We Learned?. (2021). Molecules, 26(11), 3290. [Link]

  • Tuberculosis Drug Discovery: Navigating Resistance and Developing New Therapies. (2024). AMR Centre. [Link]

  • In Silico Strategies in Tuberculosis Drug Discovery. (2021). Encyclopedia, 1(4), 1184-1199. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development, 27(7), 1390-1399. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development, 27(7), 1390-1399. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011). Organic Letters, 13(24), 6432-6435. [Link]

  • Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase. (2014). Antimicrobial Agents and Chemotherapy, 58(12), 7434-7443. [Link]

  • This compound, 95% Purity, C11H12FNO3S, 1 gram. CP Lab Safety. [Link]

  • Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. (2019). Journal of Medicinal Chemistry, 62(3), 1530-1551. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. (2023). ChemRxiv. [Link]

  • Identification of a Series Containing a Pentafluorophenyl Moiety That Targets Pks13 to Inhibit Growth of Mycobacterium tuberculosis. (2024). Journal of Medicinal Chemistry, 67(1), 374-393. [Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (2022). Molecules, 27(18), 5863. [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (2017). Synfacts, 13(10), 1039. [Link]

  • 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis. (2021). Bioorganic & Medicinal Chemistry, 48, 116407. [Link]

  • 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1779. [Link]

  • Details of the Drug | TBI-223. DrugMAP. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-oxa-6-azaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this increasingly important building block. As a highly strained, three-dimensional heterocyclic system, 2-oxa-6-azaspiro[3.3]heptane serves as a valuable surrogate for morpholine in drug discovery, often improving physicochemical properties such as solubility and metabolic stability.[1][2][3] However, its synthesis can present unique challenges.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established and optimized methods to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-oxa-6-azaspiro[3.3]heptane?

A1: Historically, the most cited route was developed by Carreira, which involves the cyclization of tribromopentaerythritol with p-toluenesulfonamide, followed by a magnesi-um-mediated detosylation.[1] However, this method suffers from scalability issues, particularly the difficult filtration of magnesium salts which leads to significant product loss.[1][4]

More robust and scalable methods have since been developed. A widely adopted improvement involves using benzylamine instead of p-toluenesulfonamide for the initial cyclization. The resulting N-benzyl intermediate is then deprotected via catalytic hydrogenation (e.g., using Pd/C) to yield the final product.[1][5] This approach offers a more manageable workup and has been proven on a large scale.[1]

Q2: I've isolated my 2-oxa-6-azaspiro[3.3]heptane as the oxalate salt and it seems unstable. Is this normal?

A2: Yes, stability issues with the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane have been reported, precluding its long-term storage.[4][6] For improved stability, it is highly recommended to isolate the product as a different salt. Sulfonate salts (e.g., mesylate, esylate) and the acetate salt have been shown to be more stable, crystalline, non-hygroscopic, and often more soluble than the oxalate form.[1][2][5] The acetate salt also has the advantage of allowing for straightforward composition determination by ¹H NMR spectroscopy.[1]

Q3: Can the oxetane ring open during the synthesis or workup?

A3: Yes, the strained oxetane ring is susceptible to opening under strongly acidic conditions. For example, attempts to form the hydrochloride (HCl) salt directly can lead to significant ring-opening as a side reaction.[1][5] Therefore, careful selection of acids for salt formation and avoiding harsh acidic conditions during workup is critical. The use of acetic acid or sulfonic acids for salt formation has proven to be a reliable strategy to avoid this issue.[1][5]

Q4: Why is 2-oxa-6-azaspiro[3.3]heptane considered a good morpholine bioisostere?

A4: 2-Oxa-6-azaspiro[3.3]heptane is an attractive morpholine surrogate due to its rigid, three-dimensional structure which can favorably orient substituents in chemical space.[3][7] From a physicochemical standpoint, replacing a morpholine ring with this spirocycle often leads to a significant decrease in lipophilicity (logD) and an increase in aqueous solubility.[3][8] This is attributed to the increased basicity of the azetidine nitrogen compared to the morpholine nitrogen.[8] These properties are highly desirable in drug development for improving the ADME (absorption, distribution, metabolism, and excretion) profile of lead compounds.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format to provide direct solutions.

Problem 1: Low yield after N-tosyl deprotection using magnesium (Carreira Method).

  • Question: I'm following the original Carreira protocol for detosylation of N-tosyl-2-oxa-6-azaspiro[3.3]heptane using magnesium turnings, but my yields are consistently low (<50%), especially on a larger scale. What's going wrong?

  • Answer & Solution: This is a well-documented scalability challenge of the Carreira method.[1][4] The primary cause of yield loss is the formation of fine magnesium salts during the reaction, which makes the subsequent filtration incredibly sluggish. Your product gets trapped in this solid matrix, leading to poor recovery.

    • Recommended Action: Switch to an alternative, more scalable synthetic route. The most reliable alternative is the N-benzyl protected route. First, synthesize N-benzyl-2-oxa-6-azaspiro[3.3]heptane. Then, remove the benzyl group via catalytic hydrogenation. This method avoids the problematic filtration of magnesium salts and generally provides higher and more consistent yields on scale.[1][5]

Problem 2: Incomplete conversion during catalytic hydrogenation of N-benzyl-2-oxa-6-azaspiro[3.3]heptane.

  • Question: My hydrogenation reaction to remove the benzyl group is stalling. I'm using 10% Pd/C under a hydrogen atmosphere, but I still see starting material after 24 hours. How can I drive the reaction to completion?

  • Answer & Solution: Incomplete conversion can be due to several factors, including catalyst activity, hydrogen pressure, or the presence of catalyst poisons.

    • Recommended Actions:

      • Add Catalytic Acid: The hydrogenolysis is often more efficient when performed in the presence of a catalytic amount of a weak acid, such as acetic acid.[1][5] The acid protonates the amine, making the benzylic C-N bond more susceptible to cleavage.

      • Increase Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, it is often more efficient at higher pressures. Using a pressure of 5 bar has been shown to be effective.[5]

      • Check Catalyst Quality: Ensure your Palladium on carbon (Pd/C) catalyst is fresh and active. If it has been opened and exposed to air for an extended period, its activity may be compromised.

      • Solvent Choice: Methanol is a commonly used and effective solvent for this transformation.[1][5]

Problem 3: The final product, isolated as a free base, is an oil and difficult to handle.

  • Question: After workup and solvent removal, my 2-oxa-6-azaspiro[3.3]heptane free base is a volatile oil that is difficult to weigh and store accurately. How can I obtain a stable, solid product?

  • Answer & Solution: The free base of 2-oxa-6-azaspiro[3.3]heptane is indeed a low-melting solid or oil. The standard and highly recommended procedure is to convert it into a stable, crystalline salt immediately after its formation.

    • Recommended Actions:

      • Form a Stable Salt: After the final deprotection step and workup (e.g., filtering off the hydrogenation catalyst), add a suitable acid to the filtrate containing the free base.

      • Recommended Salts:

        • Acetate Salt: Add one equivalent of acetic acid to a methanolic solution of the free base and concentrate to obtain the acetate salt, which is bench-stable.[1]

        • Sulfonate Salts: Adding acids like methanesulfonic acid or ethanesulfonic acid can precipitate stable, crystalline sulfonate salts which have excellent solubility and stability profiles.[1][2]

        • Avoid Oxalate: While historically used, the oxalate salt has known stability issues and is less preferred.[4][6]

Visualized Workflow: Synthesis via N-Benzyl Intermediate

The following diagram illustrates the recommended and scalable synthetic pathway.

G cluster_0 Step 1: Spirocyclization cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation & Isolation A Tribromopentaerythritol C N-Benzyl-2-oxa-6-azaspiro[3.3]heptane A->C Base (e.g., DBU) Solvent (e.g., DMF) B Benzylamine B->C D N-Benzyl-2-oxa-6-azaspiro[3.3]heptane C->D E 2-Oxa-6-azaspiro[3.3]heptane (Free Base in Solution) D->E H₂, Pd/C cat. Acetic Acid Methanol, 5 bar F Free Base in Solution E->F G Stable Crystalline Salt (Acetate or Sulfonate) F->G Add 1 eq. Acid (e.g., Acetic Acid or MsOH) Crystallize/Precipitate

Sources

Technical Support Center: Optimizing Reaction Conditions for the Sulfonylation of 2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of sulfonylated 2-oxa-6-azaspiro[3.3]heptane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic programs. As a unique and sp³-rich morpholine bioisostere, 2-oxa-6-azaspiro[3.3]heptane offers a compelling structural motif to modulate physicochemical properties such as lipophilicity and basicity in drug candidates.[1][2]

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the N-sulfonylation of this secondary amine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the sulfonylation of 2-oxa-6-azaspiro[3.3]heptane?

The reaction involves the treatment of 2-oxa-6-azaspiro[3.3]heptane with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This forms a stable sulfonamide linkage, attaching the desired "R" group to the nitrogen of the spirocycle. The secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

The reaction is fundamental for creating a diverse range of derivatives for structure-activity relationship (SAR) studies. The resulting sulfonamide is a common functional group in many pharmaceuticals.

Q2: Why is 2-oxa-6-azaspiro[3.3]heptane a valuable building block in drug discovery?

This spirocycle is considered a next-generation building block that offers several advantages:

  • Three-Dimensionality: Its rigid, spirocyclic structure introduces desirable three-dimensional character into otherwise flat molecules, which can improve binding affinity and specificity for biological targets.

  • Morpholine Bioisostere: It serves as a structural surrogate for morpholine, a common motif in drug molecules.[1] However, it can offer distinct advantages in modulating properties.

  • Physicochemical Property Modulation: Replacing a traditional piperidine or morpholine ring with this scaffold can significantly, and sometimes counterintuitively, lower lipophilicity (logD) despite the addition of a carbon atom, while also altering basicity (pKa).[2] This provides chemists with a powerful tool to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Q3: My starting material is 2-oxa-6-azaspiro[3.3]heptane oxalate or another salt. How should I handle it before the reaction?

The free base of 2-oxa-6-azaspiro[3.3]heptane is required for the sulfonylation reaction. If your starting material is a salt (e.g., oxalate, hydrochloride, or sulfonate), you must perform a salt break (free-basing) before use. A typical procedure involves:

  • Dissolving or suspending the salt in a suitable solvent (e.g., water or a biphasic mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate).

  • Adding a stoichiometric excess of a strong inorganic base (e.g., NaOH, K₂CO₃) to neutralize the acid and deprotonate the amine.

  • Extracting the free base into an organic solvent.

  • Drying the organic layer (e.g., with Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.

Critical Note: The free base is a volatile solid/oil. It is advisable to use it immediately or store it under an inert atmosphere in a freezer to prevent degradation.

Experimental Protocol and Workflow

General Protocol for Sulfonylation

This protocol provides a robust starting point for the sulfonylation of 2-oxa-6-azaspiro[3.3]heptane.

Materials:

  • 2-oxa-6-azaspiro[3.3]heptane (free base)

  • Sulfonyl chloride of choice (e.g., benzenesulfonyl chloride, tosyl chloride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add 2-oxa-6-azaspiro[3.3]heptane (1.0 eq).

  • Dissolve the amine in anhydrous DCM (to a concentration of ~0.1 M).

  • Add the base (e.g., TEA, 1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) or water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-oxa-6-azaspiro[3.3]heptane (1 eq) and Base (1.5 eq) in anhydrous DCM cool Cool mixture to 0 °C start->cool add Add sulfonyl chloride solution dropwise over 15-30 min cool->add reagent Prepare solution of Sulfonyl Chloride (1.1 eq) in DCM reagent->add stir Stir at 0 °C for 30 min, then warm to RT monitor Monitor by TLC / LC-MS stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify (Flash Chromatography) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for N-sulfonylation.

Troubleshooting Guide

Q4: My reaction has stalled or shows very low yield. What should I investigate first?

Low conversion is a common issue that can often be resolved by systematically checking key parameters.

  • Sulfonyl Chloride Integrity: Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which converts them into the unreactive corresponding sulfonic acid.[3] Always use a freshly opened bottle or a reagent that has been stored properly under inert gas or in a desiccator. A partially hydrolyzed sulfonyl chloride is a primary cause of low yield.

  • Amine Free Base: Ensure you have successfully converted the amine salt to its free base. Residual acid from the salt form will quench the base in your reaction, preventing the reaction from proceeding.

The base plays a crucial role by neutralizing the HCl generated during the reaction.[4]

  • Insufficient Basicity: If the reaction is sluggish, the base may not be strong enough. While TEA or DIPEA are standard, a more hindered or less nucleophilic amine may require a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Proton-Sponge®.[3]

  • Nucleophilic Bases: Pyridine is a common choice but can sometimes act as a nucleophile with highly reactive sulfonyl chlorides, leading to side products. For sterically hindered substrates, pyridine is often effective.[4][5]

The choice of solvent can significantly impact reaction rates.[6]

  • Polarity: Aprotic solvents are essential to avoid reaction with the sulfonyl chloride.[6] Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are excellent starting points. More polar aprotic solvents like N,N-Dimethylformamide (DMF) can sometimes accelerate the reaction by better stabilizing charged intermediates, especially for less nucleophilic amines.[3]

  • Solubility: Ensure all reactants are fully dissolved. If the amine or sulfonyl chloride has poor solubility, consider a co-solvent system or switching to a more effective solvent like DMF or ACN.[6]

While 0 °C to room temperature is a standard starting point, 2-oxa-6-azaspiro[3.3]heptane is a somewhat sterically hindered secondary amine.

  • Increasing Temperature: If the reaction is clean but slow, gently heating the mixture (e.g., to 40 °C) can often drive it to completion. This is particularly useful for reactions involving electron-poor or sterically demanding sulfonyl chlorides.[5]

G start Low or No Yield Observed q1 Are reagents high quality? (Fresh SO2Cl, free base amine) start->q1 a1_no Use fresh sulfonyl chloride. Ensure complete salt break of amine. q1->a1_no No q2 Is the base appropriate? (e.g., TEA, DIPEA) q1->q2 Yes a1_yes Check Base/Solvent end Reaction Optimized a1_no->end a2_no Switch to a stronger base (e.g., DBU) or hindered base (e.g., 2,6-lutidine). q2->a2_no No q3 Is the reaction sluggish at RT? q2->q3 Yes a2_yes Check Temperature/Solvent a2_no->end a3_yes Gently heat reaction (e.g., 40 °C). Consider a more polar solvent (ACN, DMF). a3_yes->end a3_no Re-evaluate stoichiometry and reaction time. a3_no->end

Caption: Troubleshooting decision tree for low reaction yield.

Q5: I'm seeing multiple spots on TLC/LC-MS. How can I minimize side product formation?
  • Primary Side Reaction - Sulfonyl Chloride Hydrolysis: As mentioned, this is the most common issue. Running the reaction under a strictly inert (N₂ or Ar) atmosphere with anhydrous solvents is critical.[3] The resulting sulfonic acid can complicate purification. A mild basic wash during workup (e.g., with saturated NaHCO₃) can help remove it.

  • Slow Addition is Key: Adding the sulfonyl chloride solution slowly at 0 °C helps to control the reaction rate and dissipate heat, minimizing potential side reactions. This ensures the concentration of the highly reactive sulfonyl chloride remains low at any given time.[4]

  • Double-Check Stoichiometry: While a slight excess of sulfonyl chloride (1.05-1.1 eq) is often used to ensure full conversion of the valuable amine, a large excess can lead to downstream purification challenges. Precisely controlling the stoichiometry is important for a clean reaction profile.

Q6: Purification of the final sulfonamide is difficult. Any tips?
  • Aqueous Workup: Don't skip the aqueous workup. Washing the organic layer with a mild acid (e.g., dilute HCl or sat. NH₄Cl) will remove excess tertiary amine base. A subsequent wash with a mild base (e.g., sat. NaHCO₃) can remove unreacted sulfonyl chloride (as the sulfonic acid) and any HCl salts formed.

  • Chromatography Solvent System: Sulfonamides are often moderately polar. A good starting point for silica gel chromatography is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50-60%). Adding a small amount of DCM to the solvent system can sometimes improve separation.

  • Crystallization: N-sulfonylated derivatives of 2-oxa-6-azaspiro[3.3]heptane are often stable, crystalline solids.[1] If chromatography yields an oil, attempting to crystallize it from a suitable solvent system (e.g., ethyl acetate/hexanes, DCM/pentane) can be an effective final purification step.

Summary of Recommended Conditions

For ease of reference, the table below summarizes the key parameters and recommended starting points for your optimization studies.

ParameterRecommended Starting PointRationale & Key Considerations
Amine Form Free BaseThe nucleophilic free amine is required for the reaction.
Solvent Anhydrous DCM or ACNAprotic solvents are crucial to prevent hydrolysis of the sulfonyl chloride.[3][6]
Base TEA or DIPEA (1.5 - 2.0 eq)Neutralizes HCl byproduct. Stronger, non-nucleophilic bases like DBU can be used for sluggish reactions.[3][4]
Sulfonyl Chloride 1.05 - 1.1 eqA slight excess drives the reaction to completion. Ensure high purity/freshness.[3]
Temperature 0 °C to Room TemperatureStart cold and allow to warm. Gentle heating (40 °C) may be required for less reactive partners.
Atmosphere Inert (Nitrogen or Argon)Critical for preventing moisture from decomposing the sulfonyl chloride.

References

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Ivashchenko, O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. Retrieved from [Link]

  • Adsuar, D., et al. (2025). Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones. ChemSusChem. Retrieved from [Link]

  • Hamza, D., & Jones, M. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2002(12), 2031-2032. Retrieved from [Link]

  • Recent Advances of Sulfonylation Reactions in Water. (n.d.). Bentham Science. Retrieved from [Link]

  • Sponsler, M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1546-1552. Retrieved from [Link]

  • Effect of solvent and reaction concentration. (n.d.). ResearchGate. Retrieved from [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Publications. Retrieved from [Link]

  • Regioselective and stereoselective sulfonylation of alkynylcarbonyl compounds in water. (2020). RSC Publishing. Retrieved from [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (2021). ACS Publications. Retrieved from [Link]

  • Bull, J. A., et al. (2016). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Communications, 52(74), 11161-11164. Retrieved from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane. (n.d.). J&K Scientific. Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2019). Chemistry & Biology Interface, 9(1), 1-21. Retrieved from [Link]

  • Fukuyama, T., et al. (1995). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (21), 2145-2146. Retrieved from [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(8), 812-817. Retrieved from [Link]

  • Which secondary amine group is preferable for second time sulfonation by ClSO3H and why? (2013). ResearchGate. Retrieved from [Link]

  • Secondary Amines from Alkylhalides via N-Alkyl-sulfonamides? (2005). Sciencemadness Discussion Board. Retrieved from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2). Retrieved from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. Retrieved from [Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Com. (2023). ChemRxiv. Retrieved from [Link]

  • Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. Retrieved from [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane. (n.d.). PubChem. Retrieved from [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Table of Functional Group Priorities for Nomenclature. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (2021). RSC Publishing. Retrieved from [Link]

Sources

Technical Support Center: 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane is a critical step in the development of novel therapeutics, leveraging the unique three-dimensional architecture of the spirocyclic core.[1] This motif, a bioisostere for structures like morpholine, offers advantageous physicochemical properties in drug design.[1][2] However, the inherent ring strain of the oxa-azaspiro[3.3]heptane system and the specific conditions required for efficient N-sulfonylation present unique challenges.[3][4] Low yields, competing side reactions, and purification difficulties are common hurdles for researchers.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, designed to help you navigate these challenges and systematically improve your reaction yield and product purity. The methodologies described herein are grounded in established chemical principles and field-proven insights to ensure robust and reproducible results.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal analysis and actionable solutions.

Question 1: My reaction shows very low or no conversion to the desired product. What are the primary causes?

Answer: Low to no product formation in this sulfonylation reaction typically points to one of three areas: the quality and reactivity of your starting materials, the choice of base, or the reaction environment.

  • Cause A: Deactivated Starting Materials

    • The Amine: The starting material, 2-oxa-6-azaspiro[3.3]heptane, is often stored as a salt (e.g., oxalate or sulfonate) to improve its stability.[3][5] The reaction requires the free base form of the amine to act as a nucleophile. If you are using a salt form without sufficient base to liberate the free amine, the reaction will not proceed.

    • The Sulfonyl Chloride: 4-Fluorobenzenesulfonyl chloride is highly susceptible to hydrolysis from atmospheric moisture, which converts it into the unreactive 4-fluorobenzenesulfonic acid.[6] Using a degraded sulfonyl chloride is a common cause of reaction failure.

  • Solution A: Verify and Prepare Starting Materials

    • Amine Preparation: If starting with a salt of 2-oxa-6-azaspiro[3.3]heptane, ensure you use at least two equivalents of your chosen base: one equivalent to neutralize the salt and liberate the free amine, and a second to scavenge the HCl generated during the reaction.

    • Sulfonyl Chloride Quality Check: Use a new or recently purchased bottle of 4-fluorobenzenesulfonyl chloride. If in doubt, you can quickly check for the presence of sulfonic acid via ¹H NMR (the aromatic protons will be shifted) or by dissolving a small amount in a solvent and checking the pH with wetted litmus paper. Always handle this reagent under an inert atmosphere (Nitrogen or Argon).[6]

  • Cause B: Inappropriate Base Selection The base plays the crucial role of neutralizing the HCl byproduct. If the base is too weak or sterically hindered, the resulting HCl can protonate the starting amine, effectively removing it from the reaction and halting progress.[7] In severe cases, the acidic conditions can promote the ring-opening of the strained oxetane moiety.[3]

  • Solution B: Optimize Your Base

    • Standard Bases: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are common and effective choices. Use 1.5 to 2.5 equivalents.

    • Less Reactive Systems: If the reaction is still sluggish, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial.[6] However, use stronger bases with caution as they can promote side reactions. Pyridine is also a common choice but can sometimes form reactive intermediates with the sulfonyl chloride.

  • Cause C: Suboptimal Reaction Environment The reaction's success depends on maintaining anhydrous conditions and selecting a solvent that ensures solubility of all reactants.

  • Solution C: Control the Reaction Environment

    • Anhydrous Conditions: Oven-dry all glassware before use and run the reaction under a positive pressure of nitrogen or argon. Use anhydrous solvents.

    • Solvent Choice: Dichloromethane (DCM) is an excellent first choice. If you observe solubility issues, consider Tetrahydrofuran (THF) or Acetonitrile (MeCN).[6][8]

Question 2: My crude ¹H NMR shows a complex mixture of products. What are the likely side reactions and how can I prevent them?

Answer: The formation of multiple byproducts is typically due to the reactivity of the strained spirocyclic system or instability of the sulfonylating agent.

  • Likely Side Reactions:

    • Hydrolysis of Sulfonyl Chloride: As mentioned, reaction with trace water forms 4-fluorobenzenesulfonic acid. This will appear as a distinct set of aromatic peaks in the NMR and can complicate purification.

    • Ring Opening: The spiro[3.3]heptane core is strained.[4] The presence of acid (unquenched HCl) or excessive heat can lead to the opening of either the azetidine or, more likely, the oxetane ring, leading to a complex mixture of polymeric or rearranged products.[3][5]

    • Reaction with Solvent/Base: While less common with standard solvents like DCM, reactive intermediates can sometimes be trapped by the solvent or base, particularly if using a nucleophilic base like pyridine under forcing conditions.

  • Preventative Measures:

    • Strict Anhydrous Technique: This is the most effective way to prevent hydrolysis of the sulfonyl chloride.[6]

    • Temperature Control: Begin the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature. This mitigates the initial exotherm and reduces the risk of side reactions. Avoid heating the reaction unless absolutely necessary to drive it to completion.

    • Efficient HCl Scavenging: Ensure an adequate amount of a suitable base is present throughout the reaction to immediately neutralize the generated HCl, preventing acid-catalyzed degradation.[7]

    • Careful Workup: During the aqueous workup, avoid washing with strong acids. Use saturated sodium bicarbonate solution to quench the reaction and remove any unreacted sulfonyl chloride or sulfonic acid.

Question 3: I've formed the product, but I'm struggling with purification. What are the best practices for isolating high-purity material?

Answer: Purification can be challenging due to the polarity of the sulfonamide group. A combination of extractive workup and chromatography or crystallization is usually effective.

  • Step 1: Optimized Aqueous Workup

    • Quench: Dilute the reaction mixture with DCM and quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract: Separate the organic layer. Wash it sequentially with 1 M HCl (to remove basic impurities like Et₃N or DIPEA), water, and finally brine.

    • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This procedure should provide a crude material with significantly improved purity.

  • Step 2: Purification of the Crude Product

    • Column Chromatography: This is the most common method.

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 10% EtOAc/Hexanes and gradually increase the polarity to 30-50%. The product is moderately polar and should elute cleanly.

    • Crystallization/Trituration: If chromatography is difficult or yields an oil, crystallization can be an excellent alternative for achieving high purity.

      • Procedure: Dissolve the crude oil in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate or DCM). Slowly add a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) until the solution becomes cloudy. Allow it to cool slowly to room temperature, then to 0-4 °C to induce crystallization. Collect the resulting solid by filtration.

Frequently Asked Questions (FAQs)

  • Q: What is the ideal stoichiometry for the reactants?

    • A: Start with 1.0 equivalent of the 2-oxa-6-azaspiro[3.3]heptane free base. Use a slight excess of the sulfonyl chloride (1.1–1.2 equivalents) to ensure complete consumption of the valuable amine. Use 1.5–2.5 equivalents of a tertiary amine base like Et₃N or DIPEA.

  • Q: How does solvent choice impact the reaction yield?

    • A: The solvent must fully dissolve the starting materials to ensure a homogeneous reaction. Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride.[6] DCM is generally optimal due to its inertness and ease of removal.[9] See the table below for a comparison.

  • Q: Can this reaction be scaled up?

    • A: Yes. When scaling up, the primary concern is heat management. The reaction is exothermic, especially during the initial addition of the sulfonyl chloride. Use a jacketed reactor for temperature control and add the sulfonyl chloride solution dropwise to the amine solution at 0 °C to maintain a stable internal temperature.

Data & Protocols

Table 1: Reagent Guide for Sulfonylation
ReagentPurposeTypical Stoichiometry (eq.)Key Considerations
2-oxa-6-azaspiro[3.3]heptaneNucleophile1.0Must be in the free-base form. Often isolated as a salt, requiring pre-treatment or extra base.[3][5]
4-Fluorobenzenesulfonyl chlorideElectrophile (Sulfonylating Agent)1.1 - 1.2Highly moisture-sensitive. Use fresh, high-purity material under an inert atmosphere.[6]
Triethylamine (Et₃N) or DIPEAHCl Scavenger (Base)1.5 - 2.5Must be anhydrous. DIPEA is more sterically hindered and can sometimes reduce side reactions.
Dichloromethane (DCM)Solvent-Must be anhydrous. Provides good solubility for reactants and is relatively inert.[9]
Table 2: Solvent Selection Overview
SolventPolarityBoiling Point (°C)ProsCons
Dichloromethane (DCM)Medium40Excellent solubility, inert, easy to removeLow boiling point, environmental concerns
Tetrahydrofuran (THF)Medium66Good alternative if solubility is an issueCan contain peroxides; must be anhydrous
Acetonitrile (MeCN)High82Solubilizes polar intermediatesMore difficult to remove; can be reactive in some cases
N,N-Dimethylformamide (DMF)High153Excellent for sluggish reactionsHigh boiling point makes removal difficult; hard to dry
Detailed Experimental Protocol: Synthesis
  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) via syringe and stir for 5 minutes.

  • Sulfonyl Chloride Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Upon completion, dilute the mixture with DCM and transfer to a separatory funnel. Wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or crystallization.

Visualizations

Reaction Mechanism

The reaction proceeds via a classical nucleophilic acyl-type substitution at the sulfur center.[7] The amine acts as the nucleophile, and the base is essential for the final deprotonation step.

G cluster_reactants Reactants Amine 2-Oxa-6-azaspiro[3.3]heptane (Free Base) Intermediate Tetrahedral Intermediate (Zwitterionic) Amine->Intermediate Nucleophilic Attack SulfonylCl 4-Fluorobenzenesulfonyl Chloride SulfonylCl->Intermediate Product 6-((4-fluorophenyl)sulfonyl) -2-oxa-6-azaspiro[3.3]heptane Intermediate->Product Collapse & Loss of Cl- HCl HCl Product->HCl Base Base (e.g., Et3N) Salt [Base-H]+Cl- Base->Salt Proton Scavenging HCl->Salt

Caption: General mechanism for the N-sulfonylation reaction.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and solving low-yield issues.

G cluster_SM Starting Material Issues cluster_Cond Condition Issues cluster_Workup Isolation Issues Start Low Yield Observed CheckSM 1. Check Starting Materials Start->CheckSM CheckCond 2. Review Reaction Conditions Start->CheckCond CheckWorkup 3. Analyze Crude & Workup Start->CheckWorkup AmineSalt Amine is protonated? (Use >2 eq Base) CheckSM->AmineSalt SulfonylHydrolyzed Sulfonyl Chloride degraded? (Use fresh reagent) CheckSM->SulfonylHydrolyzed BaseWrong Incorrect Base? (Try Et3N, DIPEA) CheckCond->BaseWrong SolventWrong Anhydrous? Solubility issue? (Try THF) CheckCond->SolventWrong TempWrong Temperature too high/low? (Start at 0°C) CheckCond->TempWrong AcidWorkup Acidic workup causing degradation? CheckWorkup->AcidWorkup Purification Optimize chromatography/crystallization CheckWorkup->Purification Success Yield Improved AmineSalt->Success SulfonylHydrolyzed->Success BaseWrong->Success SolventWrong->Success TempWrong->Success AcidWorkup->Success Purification->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Thieme Chemistry (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synfacts, 13(05), 0468. Available from: [Link]

  • Kerr, M. et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1546–1553. Available from: [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. Available from: [Link]

  • Kerr, M. et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available from: [Link]

  • Marset, X., et al. (2021). Solvent optimization of the sulfonylation reaction. ResearchGate. Available from: [Link]

  • Li, C-J. (2019). Recent Advances of Sulfonylation Reactions in Water. Current Organic Synthesis, 16(1), 33-45. Available from: [Link]

  • ResearchGate. (n.d.). Effect of solvent and reaction concentration. ResearchGate. Available from: [Link]

  • King, J. F., & Lam, J. Y. L. (1994). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 59(12), 3593–3597. Available from: [Link]

  • Lewis, C. A., et al. (2010). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. Organic letters, 12(1), 160-163. Available from: [Link]

  • Kerr, M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available from: [Link]

  • ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Available from: [Link]

  • Wang, J., et al. (2018). Regioselective and stereoselective sulfonylation of alkynylcarbonyl compounds in water. Green Chemistry, 20(13), 3023-3028. Available from: [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6652–6655. Available from: [Link]

  • Organic Chemistry Explained. (2020). Protecting Groups for Amines: Sulfonamides. YouTube. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]

  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Available from: [Link]

  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1265-1273. Available from: [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available from: [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9515–9520. Available from: [Link]

  • ResearchGate. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Available from: [Link]

  • Mykhailiuk, P. K. (2023). 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(1), 1-8. Available from: [Link]

  • Luisi, R., et al. (2022). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie International Edition, 61(15), e202116812. Available from: [Link]

  • J&K Scientific. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Available from: [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available from: [Link]

  • Procter, D. J., et al. (2018). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Angewandte Chemie International Edition, 57(42), 13954-13958. Available from: [Link]

  • Gaunt, M. J., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Chemistry, 14(1), 55-62. Available from: [Link]

  • CORE. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-oxa-6-azaspiro[3.3]heptane and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of scaling this valuable scaffold. 2-Oxa-6-azaspiro[3.3]heptane is increasingly recognized as a crucial building block in medicinal chemistry, often serving as a three-dimensional, metabolically stable bioisostere for morpholine, which can improve physicochemical properties such as aqueous solubility and lipophilicity.[1][2]

However, transitioning its synthesis from bench-scale to pilot or manufacturing scale presents significant challenges.[3][4] This document provides field-proven insights, troubleshooting advice, and scalable protocols to help you overcome common hurdles and optimize your synthetic strategy.

Troubleshooting Guide: Overcoming Common Scale-Up Hurdles

This section addresses specific, frequently encountered issues during the synthesis of 2-oxa-6-azaspiro[3.3]heptane.

Question 1: We are using the Carreira synthesis, and our yields have plummeted from ~80% to less than 50% upon scaling up the N-tosyl deprotection step. What is causing this, and how can we mitigate it?

Answer: This is a well-documented scalability issue inherent to the original Carreira route, which uses magnesium turnings for the tosyl deprotection.[4][5]

  • Causality: The primary culprit is the workup procedure. On a small scale (e.g., 5 grams), the filtration of magnesium salts post-reaction is manageable. However, as you increase the scale (e.g., >100 grams), this filtration becomes extremely sluggish and inefficient.[4][5] The product, present as a magnesium salt, gets trapped in the filter cake, leading to significant product loss. This physical handling problem, not a chemical one, is the main reason for the dramatic drop in isolated yield.

  • Troubleshooting & Solutions:

    • Optimize Filtration (Limited Success): While you can experiment with different filter aids (e.g., Celite®) and larger filtration apparatus, this approach offers diminishing returns and is not recommended for a robust, scalable process.

    • Alternative Deprotection: While other deprotection methods exist, they often introduce new challenges.

    • Recommended Solution: Adopt a More Scalable Route. The most effective solution is to pivot to a synthetic strategy that avoids this problematic step entirely. An improved route involves the hydrogenolysis of an N-benzyl protected precursor, which allows for simple catalyst filtration and has been successfully demonstrated on a multi-gram scale.[4] A highly successful industrial approach for derivatives involves a protecting group-free, direct alkylation of an amine with 3,3-bis(bromomethyl)oxetane (BBMO).[6][7][8]

Question 2: Isolating the free base of 2-oxa-6-azaspiro[3.3]heptane is challenging; we observe decomposition and obtain an unstable oil. What is the best practice for product isolation and storage?

Answer: The free base of 2-oxa-6-azaspiro[3.3]heptane is indeed a low-melting, somewhat unstable solid that is difficult to handle and store long-term. The standard and highly recommended practice is to isolate it as a stable, crystalline salt.

  • Causality: The strain in the bicyclic system and the basicity of the secondary amine can make the free base susceptible to degradation pathways. Its physical form (oily or low-melting solid) also complicates handling and accurate weighing.

  • Salt Selection Strategy: The choice of counter-ion is critical for the final product's stability, solubility, and handling characteristics.

    • Oxalate Salt: This was the salt form reported in the original Carreira synthesis.[4] While it allows for crystalline isolation, the oxalate salt has been noted to have stability issues, precluding long-term storage, and may not be ideal for certain downstream applications.[5]

    • Acetate Salt: Acetic acid has been used to successfully isolate the product on a 100-gram scale by simple evaporation.[4] This provides a more stable alternative to the free base.

    • Sulfonate Salts (Recommended): A systematic study has shown that forming a sulfonate salt (e.g., with methanesulfonic acid or camphorsulfonic acid) yields a highly stable, non-hygroscopic, crystalline solid with improved solubility in organic solvents compared to the oxalate salt.[4][9] This makes it the superior choice for a robust process, enabling a wider range of downstream reaction conditions.[4][9]

Question 3: Our direct N-alkylation reaction to form the spiro-azetidine ring is slow and gives low conversion. How can we optimize this key step for better efficiency?

Answer: This issue often arises in routes that build the azetidine ring via double alkylation, particularly with poorly nucleophilic amines (like anilines with electron-withdrawing groups).[5]

  • Causality: The reaction rate is dependent on the nucleophilicity of the amine, the reactivity of the electrophile, solvent effects, and the choice of base. Simply increasing the temperature may lead to side reactions.

  • Optimization Strategies:

    • Solvent Selection: A polar, aprotic solvent is often beneficial. While common solvents like acetone can work, they may provide only modest conversion.[5] High-boiling solvents like sulfolane have been shown to be highly effective, even with challenging substrates.[8] Sulfolane is manufactured on a large scale, making it a viable option.[8]

    • Base Selection: While strong, expensive bases like Cesium Carbonate (Cs₂CO₃) can be effective in initial screens, they are not economically viable for large-scale synthesis.[5] A screen of more practical inorganic bases is crucial. Concentrated sodium hydroxide (50 wt% in water) has proven to be a cost-effective and highly efficient base for this transformation.[8]

    • Additive/Catalyst: To enhance the reactivity of the bis(bromomethyl)oxetane electrophile, consider the Finkelstein reaction principle. Adding a catalytic amount (e.g., 0.1 equivalents) of potassium iodide (KI) or tetrabutylammonium iodide (TBAI) can generate the more reactive in situ alkyl iodide species, significantly accelerating the reaction.[8]

Frequently Asked Questions (FAQs)

Q: What is the most robust and scalable synthetic route published for 2-oxa-6-azaspiro[3.3]heptane or its derivatives?

A: For derivatives, a two-step, protecting-group-free process has been developed and demonstrated on a 100-gram scale with high yield and purity.[6][7][8] This route is considered superior to older methods for large-scale production.

  • Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO). This key electrophile can be synthesized efficiently from the inexpensive, commercially available flame retardant, tribromoneopentyl alcohol (TBNPA).[6][7] Treatment with sodium hydroxide under Schotten-Baumann conditions closes the oxetane ring, and the product can be purified by distillation in good yield (>70%).[6][7]

  • Step 2: Double N-Alkylation. The BBMO is then reacted with a primary amine (e.g., 2-fluoro-4-nitroaniline) in the presence of a base like sodium hydroxide to directly form the 2-oxa-6-azaspiro[3.3]heptane core.[6][7] This approach avoids the use of protecting groups and the problematic filtration step of the Carreira synthesis.

Q: What are the primary safety considerations when synthesizing 2-oxa-6-azaspiro[3.3]heptane?

A: Standard laboratory safety practices are essential. Based on available safety data sheets (SDS), specific hazards include:

  • Flammability: The free base is a flammable liquid and vapor.[10][11][12] Keep it away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment where necessary.[12][13]

  • Irritation: The compound and its salts can cause serious eye and skin irritation.[10][12][14]

  • Handling: Always handle in a well-ventilated area or fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[12][13] Ensure eyewash stations and safety showers are readily accessible.[14]

  • Spills: In case of a spill, evacuate the area, remove all ignition sources, and clean up using appropriate absorbent materials. Avoid dust formation.[13]

  • First Aid: In case of eye contact, rinse cautiously with water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist or in case of ingestion.[12][13][14]

Q: Why is this spirocycle considered a "morpholine bioisostere" and what advantages does it offer?

A: 2-Oxa-6-azaspiro[3.3]heptane is considered a bioisostere of morpholine because it can often replace a morpholine ring in a drug molecule while maintaining or improving biological activity. The key advantages stem from its unique three-dimensional structure:

  • Improved Physicochemical Properties: It is a conformationally rigid scaffold.[1] Replacing a morpholine with this spirocycle has been shown to lower lipophilicity (logD) and increase aqueous solubility, which are highly desirable traits in drug development.[1][2]

  • Enhanced Metabolic Stability: The spirocyclic core is generally more resistant to oxidative metabolism compared to the more flexible morpholine ring.[1]

  • Novel Chemical Space: It provides a distinct 3D vector for substituents, allowing chemists to explore novel chemical space and potentially discover new interactions with biological targets.[1][3]

Comparative Analysis of Synthetic Routes

The diagram below illustrates the decision-making process when choosing a synthetic route, highlighting the key bottleneck of the Carreira method and the advantages of the modern, more scalable alternative.

cluster_0 Route Selection for Scalable Synthesis Start Goal: Synthesize 2-oxa-6-azaspiro[3.3]heptane at scale Route_Choice Route Selection Start->Route_Choice Carreira Carreira Route (via N-Tosyl Intermediate) Route_Choice->Carreira Traditional Modern Modern Route (via BBMO intermediate) Route_Choice->Modern Recommended Deprotection Tosyl Deprotection (Mg, MeOH) Carreira->Deprotection Alkylation Direct Double N-Alkylation Modern->Alkylation Filtration Workup: Filtration of Mg Salts Deprotection->Filtration Yield_Loss Major Yield Loss on Scale-Up Filtration->Yield_Loss Bottleneck! Success Scalable & High-Yielding Process Achieved Alkylation->Success

Caption: Troubleshooting workflow for synthesis route selection.

Data Summary: Comparison of Key Synthetic Routes

FeatureCarreira RouteImproved Salt Formation RouteDirect Alkylation Route (Derivative)
Starting Material TribromopentaerythritolN-benzyl-3,3-bis(iodomethyl)oxetaneTribromoneopentyl alcohol (for BBMO)
Key Transformation N-Tosyl deprotection with MgN-Benzyl hydrogenolysisProtecting group-free double N-alkylation
Scale-Up Bottleneck Sluggish filtration of Mg saltsNone reported; standard catalysisNone reported; robust process
Isolated Form Oxalate salt (unstable)Sulfonate salt (stable, soluble)As derivatized product
Reported Yield Drops to <47% on 100g scale[4]Good yields on 8g scale[4]87% isolated yield on 100g scale[6][8]
Pros Well-established in literatureYields stable, soluble saltHighly scalable, high yield, no protecting groups
Cons Not scalable, unstable saltRequires benzyl protection/deprotectionRoute is for derivatives; requires separate synthesis of BBMO

Experimental Protocols

Protocol A: Scalable Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[6][8]

This protocol exemplifies the modern, scalable approach.

Part 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)

  • To a stirred solution of tribromoneopentyl alcohol (TBNPA) in a suitable solvent, add a solution of sodium hydroxide.

  • Heat the reaction mixture under Schotten-Baumann conditions to facilitate the cyclization to the oxetane ring.

  • After completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by vacuum distillation to afford BBMO as a clear liquid. A 72% yield with >95% purity has been reported.[6][7]

Part 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • To a suitable reaction vessel, add 2-fluoro-4-nitroaniline (1.0 equiv), 3,3-bis(bromomethyl)oxetane (1.2 equiv), and sulfolane as the solvent.

  • Add 50 wt% aqueous sodium hydroxide (2.5 equiv) to the mixture.

  • Heat the reaction mixture with vigorous stirring for approximately 16 hours. Monitor the reaction for completion by HPLC or TLC.

  • Upon completion, cool the mixture and perform a suitable workup, which may involve dilution with water and extraction with an organic solvent like ethyl acetate.

  • Wash the combined organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield the final product. An 87% isolated yield with >99% purity has been achieved at a 100g scale.[6][8]

Protocol B: Improved Synthesis and Isolation as a Stable Sulfonate Salt[4]

This protocol is for isolating the parent spirocycle as a stable, easy-to-handle solid.

  • Perform the debenzylation of N-benzyl-2-oxa-6-azaspiro[3.3]heptane using a palladium on carbon catalyst (10% Pd/C) under a hydrogen atmosphere (e.g., 5 bar) in methanol. A catalytic amount of acetic acid can facilitate the reaction.

  • Stir the reaction at room temperature for ~16 hours or until complete conversion is observed.

  • Carefully filter off the catalyst through a pad of Celite®. The resulting filtrate contains the free base of 2-oxa-6-azaspiro[3.3]heptane.

  • To the methanolic solution of the free base, add one equivalent of methanesulfonic acid at room temperature.

  • Stir the solution. The methanesulfonate salt will precipitate out of the solution.

  • Collect the crystalline solid by filtration, wash with a small amount of cold methanol or another suitable solvent (e.g., MTBE), and dry under vacuum to obtain the stable, crystalline 2-oxa-6-azaspiro[3.3]heptane methanesulfonate salt.

References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC - NIH. Available from: [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate. Available from: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - ACS Publications. Available from: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - ACS Publications. Available from: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate. Available from: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P - American Chemical Society. Available from: [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry. Available from: [Link]

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. Available from: [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters - ACS Publications. Available from: [Link]

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed. Available from: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. Available from: [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem. Available from: [Link]

  • Safety Data Sheet - Angene Chemical. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate. Available from: [Link]

  • (PDF) Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Purification of 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.ane]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of isolating this valuable spirocyclic compound. The guidance herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction

This compound is a key building block in medicinal chemistry, valued for its unique three-dimensional structure which can offer improved physicochemical and pharmacological properties in drug candidates.[1][2] The synthesis, typically involving the sulfonylation of 2-oxa-6-azaspiro[3.3]heptane, can result in a mixture of the desired product, unreacted starting materials, and various side-products. Effective purification is therefore a critical step to ensure the quality and reliability of subsequent applications. This guide will address common challenges and provide robust protocols for obtaining high-purity material.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound from a reaction mixture.

Issue 1: Low Yield After Column Chromatography

Question: I'm experiencing significant product loss during silica gel column chromatography. What are the potential causes and how can I mitigate this?

Answer:

Low recovery from silica gel chromatography can stem from several factors related to the compound's interaction with the stationary phase.

  • Compound Instability on Silica: The slightly acidic nature of standard silica gel can potentially lead to the degradation of acid-sensitive compounds. While the sulfonamide group is generally stable, the oxetane ring in the spirocyclic core could be susceptible to ring-opening under certain conditions, although this is less common post-sulfonylation.

    • Solution: Consider using deactivated or neutral silica gel. You can prepare this by treating standard silica gel with a solvent system containing a small amount of a basic modifier, such as triethylamine (0.1-1% v/v) or ammonia in methanol, and then re-equilibrating with your mobile phase.

  • Irreversible Adsorption: The polar sulfonyl group and the oxetane oxygen can lead to strong interactions with the silanol groups of the silica gel, causing tailing and, in severe cases, irreversible adsorption.

    • Solution: A gradient elution is often more effective than isocratic elution. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. This ensures that less polar impurities are washed out first, followed by the elution of your product with a minimal amount of the more polar solvent, which sharpens the elution band. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.

  • Co-elution with Polar Impurities: If the reaction mixture contains highly polar impurities, these can interfere with the binding of your product to the silica, leading to broad peaks and poor separation.

    • Solution: A pre-purification workup is crucial. An aqueous wash of the crude reaction mixture can remove water-soluble salts and highly polar byproducts. An extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) will provide a cleaner crude product for chromatography.

Issue 2: Persistent Impurity with Similar Polarity

Question: I have a persistent impurity that co-elutes with my product during normal-phase chromatography. How can I resolve this?

Answer:

Co-elution is a common challenge when impurities have similar polarities to the target compound. Here are several strategies to address this:

  • Optimize the Mobile Phase:

    • Ternary Solvent System: Introduce a third solvent to the mobile phase to alter the selectivity of the separation. For example, adding a small amount of dichloromethane or methanol to a hexane/ethyl acetate system can change the interactions between the analytes, the stationary phase, and the mobile phase, potentially resolving the co-eluting peaks.

    • Alternative Solvent Systems: Switch to a different solvent system altogether. For instance, a toluene/acetone or dichloromethane/methanol system might offer different selectivity.

  • Change the Stationary Phase:

    • Reverse-Phase Chromatography: If the impurity has a different hydrophobicity, reverse-phase chromatography (e.g., using a C18-functionalized silica) can be highly effective. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.[3]

    • Alumina: Alumina (neutral, basic, or acidic) can offer different selectivity compared to silica and may resolve the impurity from your product.

  • Crystallization: If the product is a solid, crystallization is an excellent and often scalable purification method.

    • Solvent Screening: Experiment with various solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble. Common solvents for crystallization of sulfonamides include isopropanol, ethanol, ethyl acetate/hexanes, or toluene.

Issue 3: Product Oiling Out During Crystallization

Question: I'm trying to crystallize my product, but it's oiling out instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has a chance to form an ordered crystal lattice.

  • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by placing the flask in a warm water bath that is then allowed to cool to room temperature, or by insulating the flask.

  • Lower Initial Concentration: The solution may be too concentrated. Dilute the solution with more of the hot solvent before allowing it to cool.

  • Use a Different Solvent System: The chosen solvent may not be ideal. A solvent system where the product is less soluble at the boiling point might be more effective. Experiment with binary solvent systems (a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is less soluble). Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes slightly turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

  • Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and promote crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the purification of this compound?

A1: A typical purification workflow involves an initial aqueous workup followed by column chromatography and/or crystallization.

dot digraph "Purification_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} }

Caption: General purification workflow for the target compound.

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexanes/ethyl acetate).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, and 3:7 hexanes/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Q2: What are the likely impurities from the reaction of 2-oxa-6-azaspiro[3.3]heptane with 4-fluorophenylsulfonyl chloride?

A2: The primary impurities are likely to be:

  • Unreacted 2-oxa-6-azaspiro[3.3]heptane: This is a basic amine and can be removed with an acidic wash (e.g., dilute HCl) during the workup.

  • Unreacted 4-fluorophenylsulfonyl chloride: This can be quenched by adding a small amount of water or a primary/secondary amine scavenger resin to the reaction mixture before workup.

  • 4-fluorophenylsulfonic acid: A hydrolysis product of the sulfonyl chloride. It is highly polar and water-soluble, and can be removed with a basic wash (e.g., saturated sodium bicarbonate solution).

  • Bis-sulfonated byproducts: While less common, depending on the reaction conditions, impurities from undesired side reactions could form.

dot digraph "Troubleshooting_Logic" { graph [nodesep=0.5]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} }

Caption: Decision tree for troubleshooting common purification issues.

Q3: What are the key physicochemical properties of this compound to consider for purification?

A3: Understanding the properties of the target molecule is crucial for designing an effective purification strategy.

PropertyValue / DescriptionImplication for Purification
Molecular Weight Approx. 271.3 g/mol Standard for small molecule purification.
Polarity Moderately polar due to the sulfonyl group and oxetane oxygen.Suitable for normal-phase chromatography. The polarity can be tuned by the choice of eluent.
Solubility Generally soluble in chlorinated solvents (DCM, chloroform), ethyl acetate, and acetone. Lower solubility in non-polar solvents like hexanes and ethers.This solubility profile is ideal for both chromatography and crystallization.
Physical Form Typically a solid at room temperature.[4]Allows for purification by crystallization, which is often more scalable and efficient than chromatography.
pKa The sulfonamide nitrogen is not basic.The molecule is not expected to be protonated or deprotonated under typical workup or chromatography conditions.

Q4: Can I use precipitation as a purification method?

A4: Yes, precipitation can be a viable and rapid purification technique, particularly if the product is significantly less soluble than the impurities in a given solvent. A common method is to dissolve the crude mixture in a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexanes or diethyl ether) until the product precipitates. This is often referred to as "crashing out" the product and can be very effective for removing more soluble impurities. For some spirocyclic compounds, precipitation by the addition of water to a reaction mixture in a polar aprotic solvent has been shown to be effective.[5]

References

  • Goodman, A. G.; et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Org. Process Res. Dev., 2023, 27(8), 1545-1551. [Link]

  • Capitta, F.; et al. 1-Oxa-2,6-diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal, 2022, 28(41), e202200871. [Link]

  • Hamza, D.; et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2002, (5), 783-785. [Link]

  • PubChem. 2-Oxa-6-azaspiro[3.3]heptane. [Link]

  • Rago, I.; et al. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv, 2023. [Link]

  • Zhang, H.; et al. 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 2010, 66(7), o1179. [Link]

  • Wang, Q.; et al. Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC. J. Sep. Sci., 2021, 44(9), 1944-1953. [Link]

  • PubChem. 3-(Benzenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane. [Link]

  • Carreira, E. M.; et al. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Org. Lett., 2011, 13(24), 6644-6647. [Link]

  • Kirichok, A. A.; Yegorova, T. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate, 2023. [Link]

  • Kirichok, A. A.; Yegorova, T. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 2023, 11(2), 104-111. [Link]

  • Stepan, A. F.; et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett., 2019, 10(7), 1013-1018. [Link]

  • Burkhard, J. A.; et al. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Org. Lett., 2009, 11(16), 3523-3525. [Link]

Sources

stability of 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting Chemical Stability

Welcome to the technical support center for 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound under various experimental conditions. As a novel scaffold in medicinal chemistry, understanding its behavior in acidic and basic environments is critical for successful experimental design, reaction work-up, formulation, and storage.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

Answer: The stability of this molecule is governed by two key structural motifs: the N-sulfonyl group (a sulfonamide) and the strained 2-oxa-6-azaspiro[3.3]heptane core.

  • Sulfonamide Linkage: The bond between the nitrogen of the spirocycle and the sulfur of the sulfonyl group is a potential site for hydrolysis. Sulfonamides are generally more resistant to hydrolysis than amides, but their stability can be pH-dependent.[4][5][6]

  • Oxetane Ring: The four-membered oxetane ring within the spirocyclic system is strained. This strain makes it susceptible to ring-opening reactions, particularly under strong acidic conditions.[7]

  • Azetidine Ring: The four-membered azetidine ring is also strained, though typically less reactive than the oxetane. The sulfonamide group significantly influences its electronic properties.

Understanding the interplay between these features is crucial for predicting and troubleshooting stability issues.

Q2: I am planning a reaction that involves acidic conditions. What is the general stability profile of this compound in acid?

Answer: Caution is advised when using strong acids. The primary concern is the acid-catalyzed cleavage of the S-N bond of the sulfonamide and, more critically, the ring-opening of the oxetane moiety.[7][8]

  • Strong Acids (e.g., HCl, H₂SO₄): These are likely to cause degradation. Hydrochloric acid has been shown to induce ring-opening of the parent 2-oxa-6-azaspiro[3.3]heptane.[7] The S-N bond is also more susceptible to cleavage under acidic conditions, as protonation of the azetidine nitrogen would make it a better leaving group.[8]

  • Weaker Acids (e.g., Acetic Acid, Formic Acid): These are generally better tolerated. Acetic acid has been successfully used in procedures involving the parent spirocycle without causing significant oxetane ring opening.[7] However, prolonged exposure or elevated temperatures should still be monitored.

We strongly recommend performing a small-scale pilot experiment to assess stability under your specific reaction conditions.

Q3: My synthetic route requires a basic work-up. How stable is the compound under basic conditions?

Answer: The compound is expected to exhibit greater stability under basic conditions compared to strongly acidic conditions, particularly concerning the oxetane ring.

  • Sulfonamide Hydrolysis: While generally stable, sulfonamide hydrolysis can be catalyzed by a base, although this often requires harsh conditions (e.g., high concentrations of hydroxide, elevated temperatures).[5][9] For many sulfonamides, stability at pH 9 is high, with half-lives exceeding one year at room temperature.[4][5]

  • Oxetane Ring: The oxetane ring is generally stable to basic conditions. Ring-opening is not a common degradation pathway under these circumstances.

Standard aqueous basic work-ups (e.g., with sodium bicarbonate or carbonate) at room temperature are unlikely to cause significant degradation. However, using strong bases like NaOH or KOH at elevated temperatures for extended periods should be approached with caution.

Troubleshooting Guide

Problem 1: I'm observing an unexpected loss of my starting material during a reaction work-up involving acid.

Possible Cause & Troubleshooting Steps:

  • Oxetane Ring Opening: This is the most probable cause, especially with strong mineral acids. The appearance of new, more polar spots on a TLC plate or new peaks in an LC-MS analysis could indicate the formation of a diol or other ring-opened products.

    • Solution: Neutralize the reaction mixture as quickly as possible at low temperatures. If possible, replace the strong acid with a weaker organic acid like acetic acid.[7] Consider an alternative non-aqueous work-up if your product is soluble in organic solvents.

  • Sulfonamide Cleavage: Acid-catalyzed hydrolysis of the S-N bond is another possibility.[8] This would yield 2-oxa-6-azaspiro[3.3]heptane and 4-fluorobenzenesulfonic acid or its derivatives.

    • Solution: Use milder acidic conditions. If cleavage is unavoidable, consider if the protecting group can be re-installed or if a different sulfonyl chloride is more suitable for your synthetic strategy.

Problem 2: My compound appears to be degrading during column chromatography on silica gel.

Possible Cause & Troubleshooting Steps:

  • Acidic Nature of Silica Gel: Standard silica gel is slightly acidic and can catalyze the degradation of acid-sensitive compounds, potentially causing oxetane ring-opening over the extended time the compound is on the column.

    • Solution 1 (Neutralization): Use silica gel that has been pre-treated with a base. This can be done by preparing a slurry of the silica in the desired solvent system containing a small amount of a volatile base like triethylamine (~0.1-1%) and then packing the column.

    • Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as alumina (neutral or basic grade) or a bonded-phase silica like diol or C18 (for reversed-phase chromatography).

    • Solution 3 (Minimize Contact Time): Perform flash chromatography as quickly as possible and avoid letting the compound sit on the column for an extended period.

Experimental Protocols: Assessing Compound Stability

To provide definitive answers for your specific experimental conditions, a forced degradation study is recommended.[10][11][12] This involves intentionally stressing the compound and analyzing for degradation products.

Protocol 1: General Stability Assessment in Acidic and Basic Solutions

This protocol provides a framework for evaluating the stability of this compound at different pH values.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH 7.0 Buffer (e.g., phosphate buffer)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a UV detector

  • LC-MS system for peak identification (optional but recommended)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of pH 7.0 buffer.

  • Incubation: Store the three solutions at room temperature. For accelerated studies, a second set can be stored at an elevated temperature (e.g., 50 °C).[10]

  • Time-Point Analysis: Withdraw an aliquot from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.

    • For the acidic sample, add an equimolar amount of NaOH.

    • For the basic sample, add an equimolar amount of HCl.

  • Analysis: Analyze all samples by HPLC. Compare the peak area of the parent compound across the time points to determine the percentage of degradation. Analyze new peaks by LC-MS to identify potential degradation products.

Data Summary Table:

ConditionTemperature (°C)Time (h)% Parent Compound RemainingMajor Degradant Peaks (m/z)
0.1 M HCl250100%-
8
24
0.1 M NaOH250100%-
8
24
pH 7 Buffer250100%-
8
24

Potential Degradation Pathways

The following diagrams illustrate the most likely degradation pathways based on the known chemistry of the core structures.

G cluster_acid Acidic Conditions (e.g., HCl) A_Start 6-((4-fluorophenyl)sulfonyl)- 2-oxa-6-azaspiro[3.3]heptane A_P1 Pathway 1: Oxetane Ring Opening A_Start->A_P1 + H₃O⁺ A_P2 Pathway 2: S-N Bond Cleavage A_Start->A_P2 + H₃O⁺ A_Prod1 3-(Hydroxymethyl)-1-((4-fluorophenyl)sulfonyl) azetidin-3-yl)methanol (Diol Product) A_P1->A_Prod1 A_Prod2 2-Oxa-6-azaspiro[3.3]heptane + 4-Fluorobenzenesulfonic acid A_P2->A_Prod2

Caption: Potential degradation pathways under acidic conditions.

G cluster_base Basic Conditions (e.g., NaOH, Heat) B_Start 6-((4-fluorophenyl)sulfonyl)- 2-oxa-6-azaspiro[3.3]heptane B_P1 S-N Bond Cleavage (Requires harsh conditions) B_Start->B_P1 + OH⁻ / Δ B_Prod1 2-Oxa-6-azaspiro[3.3]heptane + Sodium 4-fluorobenzenesulfonate B_P1->B_Prod1

Caption: Potential degradation pathway under basic conditions.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 272-279. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Wagenaar, A., & Engberts, J. B. F. N. (1974). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 39(22), 3249-3253. [Link]

  • Klimešová, V., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(17), 10766-10775. [Link]

  • King, J. F., & Lee, T. M. (1993). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 115(18), 8217-8225. [Link]

  • Kumar, S., & Singh, R. (2017). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Engineering Research & Technology, 6(5). [Link]

  • Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Group. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Sharma, M. C. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6524-6527. [Link]

  • Joshi, B. K., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(7), 3030-3040. [Link]

  • Gao, S., et al. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. International Biodeterioration & Biodegradation, 79, 98-104. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(2), 77-83. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho Laboratories Pvt. Ltd. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]Heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51). [Link]

  • Mykhailiuk, P. K., et al. (2023). 1-Substituted 2-Azaspiro[3.3]heptanes and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 11-20. [Link]

Sources

Technical Support Center: N-Alkylation of 2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies involving 2-oxa-6-azaspiro[3.3]heptane. This unique spirocyclic secondary amine is an increasingly popular scaffold in medicinal chemistry, valued for the three-dimensional diversity it imparts to molecular structures.[1][2][3] However, its strained azetidine ring and distinct steric profile can introduce challenges not typically encountered with simpler acyclic or monocyclic amines.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to rationalize, troubleshoot, and optimize your N-alkylation reactions effectively.

Part 1: Troubleshooting Direct N-Alkylation with Electrophiles

Direct alkylation via an SN2 mechanism is often the first approach for forging a C-N bond. However, its success is highly dependent on a careful balance of factors.

Q1: My direct alkylation with an alkyl halide is showing low or no conversion. What are the primary causes?

This is the most common issue and can usually be traced back to one or more suboptimal reaction parameters. Let's dissect the potential culprits.

  • Cause A: Poor Leaving Group on the Electrophile

    • Expertise & Experience: The rate of an SN2 reaction is critically dependent on the ability of the leaving group to depart. For alkyl halides, the reactivity trend is I > Br > Cl >> F. If you are using an alkyl chloride with a moderately reactive amine, the reaction may be exceedingly slow.

    • Troubleshooting Protocol:

      • If using an alkyl chloride or bromide with low success, switch to the corresponding alkyl iodide.

      • Consider adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) to your reaction with an alkyl chloride or bromide. This facilitates an in situ Finkelstein reaction, generating the more reactive alkyl iodide.[4]

      • For very sluggish systems, consider converting the corresponding alcohol to a triflate (-OTf) or mesylate (-OMs), which are exceptionally good leaving groups.

  • Cause B: Inappropriate Solvent Choice

    • Expertise & Experience: The solvent must solubilize the reagents and facilitate the desired bimolecular reaction. Polar aprotic solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are generally preferred. They can solvate the counter-ion of the base (e.g., K⁺ in K₂CO₃) but do not excessively solvate the amine nucleophile, leaving it "free" to attack the electrophile. Polar protic solvents like ethanol or water can hydrogen-bond with the amine, creating a solvent cage that blunts its nucleophilicity.[4]

    • Troubleshooting Protocol:

      • Ensure your solvent is anhydrous. Water can interfere with the base and react with highly reactive electrophiles.

      • If solubility is an issue in MeCN, switch to a more powerful polar aprotic solvent like DMF or DMSO.

      • For reactions at higher temperatures, ensure the solvent's boiling point is appropriate.

  • Cause C: Incorrect Base or Insufficient Basicity

    • Expertise & Experience: The secondary amine must be deprotonated to generate the more potent neutral tertiary amine product and to neutralize the acid (e.g., HBr) generated during the reaction. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good starting point. Organic, non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be used, particularly if the starting materials are sensitive to stronger bases.

    • Troubleshooting Protocol:

      • Ensure at least 2.0-2.5 equivalents of base are used to drive the reaction to completion.[4]

      • If a weaker base (e.g., NaHCO₃) is failing, switch to a stronger one like K₂CO₃ or Cs₂CO₃. The larger, more polarizable cesium cation can also improve reactivity in some cases.

      • Heat the reaction. Most direct alkylations require elevated temperatures (e.g., 60-100 °C) to proceed at a reasonable rate.[4][5]

Q2: My reaction is messy, with multiple side products. How can I improve selectivity?

Side reactions are often a consequence of the product itself being reactive under the reaction conditions.

  • Side Reaction A: Over-alkylation (Quaternization)

    • Expertise & Experience: The N-alkylated tertiary amine product is still nucleophilic. It can react with a second molecule of the alkyl halide to form a quaternary ammonium salt. This is a classic problem in amine alkylations.[6][7] While the steric hindrance of the spirocyclic core can reduce the rate of this second alkylation compared to simpler amines, it remains a significant risk, especially with reactive, unhindered electrophiles like methyl iodide.[7]

    • Mitigation Strategy:

      • Stoichiometry Control: Use a slight excess of the 2-oxa-6-azaspiro[3.3]heptane (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.

      • Slow Addition: Add the alkylating agent slowly via a syringe pump to the heated reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant secondary amine starting material over the newly formed tertiary amine product.[5]

  • Side Reaction B: Elimination (E2)

    • Expertise & Experience: If your alkyl halide is secondary or tertiary, an E2 elimination reaction to form an alkene can compete with the desired SN2 substitution. This is favored by strong, sterically hindered bases.

    • Mitigation Strategy:

      • Use a milder, less hindered base like K₂CO₃ instead of a stronger base like potassium tert-butoxide.

      • If elimination is a persistent problem, direct alkylation is likely not the ideal method. You should strongly consider switching to reductive amination (see Part 2).

Troubleshooting Workflow for Direct N-Alkylation

Below is a logical workflow for diagnosing and solving issues with direct N-alkylation reactions.

G start Low Conversion in N-Alkylation Reaction check_reagents 1. Verify Reagent Quality - Anhydrous Solvent? - Fresh Alkylating Agent? - Pure Amine? start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK sub_leaving_group Leaving Group (LG) Issue? (e.g., using R-Cl) check_conditions->sub_leaving_group sub_base Base/Solvent Issue? sub_leaving_group->sub_base No (LG is I, Br, OTf) fix_lg Action: - Switch R-Cl to R-Br or R-I - Add catalytic NaI/TBAI - Use R-OTf sub_leaving_group->fix_lg Yes sub_temp Temp/Time Issue? sub_base->sub_temp No (Base/Solvent OK) fix_base Action: - Use stronger base (K2CO3 -> Cs2CO3) - Switch to polar aprotic (DMF, DMSO) - Ensure >2.0 eq. base sub_base->fix_base Yes fix_temp Action: - Increase temperature - Increase reaction time - Monitor by TLC/LCMS sub_temp->fix_temp Yes end_node Re-run Optimized Reaction sub_temp->end_node No fix_lg->end_node fix_base->end_node fix_temp->end_node

Caption: Troubleshooting workflow for low conversion.

Part 2: Alternative Methodologies for Challenging Substrates

When direct alkylation proves inefficient or low-yielding, more robust methods are required. Reductive amination is the most powerful and reliable alternative.[8]

Q3: Direct alkylation is failing due to a sensitive substrate or persistent side reactions. What is the best alternative?

Reductive Amination is your go-to strategy. This method avoids the use of harsh alkyl halides and is not prone to over-alkylation, making it exceptionally clean and high-yielding for secondary amines.[7][8]

  • Expertise & Experience: The reaction proceeds in a one-pot fashion. First, the 2-oxa-6-azaspiro[3.3]heptane condenses with an aldehyde or ketone to form a transient iminium ion. This electrophilic iminium ion is then immediately reduced by a mild, selective reducing agent present in the reaction mixture. The key is that the reducing agent must be selective for the iminium ion and not reduce the starting aldehyde/ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[8]

Mechanism of Reductive Amination

G amine 2-oxa-6-azaspiro[3.3]heptane iminium Iminium Ion Intermediate [Spiro-N+=CH-R] amine->iminium carbonyl Aldehyde/Ketone (R-CHO) carbonyl->iminium + H+ product N-Alkylated Product (Spiro-N-CH2-R) iminium->product Reduction reducer NaBH(OAc)3 (STAB) reducer->iminium Hydride Delivery

Caption: The Reductive Amination Pathway.

Standard Protocol for Reductive Amination
  • Setup: To a round-bottom flask, add 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Acid Catalyst (Optional): Add a small amount of acetic acid (AcOH, ~0.1 equiv.) to catalyze iminium ion formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 equiv.) portion-wise to the stirring solution. The reaction is often mildly exothermic.

  • Reaction: Stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography.

Q4: When should I choose Reductive Amination over Direct Alkylation?

This decision tree can guide your experimental design.

Feature / RequirementRecommended MethodRationale
Electrophile Alkyl Halide (Primary)Direct Alkylation
Electrophile Aldehyde or KetoneReductive Amination
Goal Avoid Over-alkylationReductive Amination
Substrate Secondary/Tertiary Alkyl HalideReductive Amination
Reaction Conditions Mild, Room TemperatureReductive Amination
Green Chemistry N-Alkylation with AlcoholsBorrowing Hydrogen

Part 3: Purification and Final Product Handling

Q5: I'm having trouble with purification. My product is streaking on the TLC plate and giving broad peaks in column chromatography.

This is a common issue when purifying basic amines on standard silica gel, which is inherently acidic.

  • Expertise & Experience: The acidic silanol groups on the surface of the silica can interact strongly with your basic tertiary amine product. This can lead to irreversible adsorption, poor separation (streaking), and even product degradation in some cases.

  • Troubleshooting Protocol:

    • Base-Washing the Eluent: Add a small amount of a volatile base, typically triethylamine (Et₃N, ~0.5-1%), to your chromatography eluent (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.

    • Use Neutral or Basic Media: For highly sensitive compounds, consider using neutral alumina or specially treated basic silica gel as your stationary phase.

    • Salt Formation: If the product is difficult to handle or purify as a free base, consider converting it to a stable, crystalline salt (e.g., hydrochloride or oxalate). Dissolve the purified free base in a suitable solvent (like ether or ethyl acetate) and add a solution of HCl in ether or oxalic acid in ethanol to precipitate the salt, which can then be collected by filtration.[9]

By understanding the reactivity of the 2-oxa-6-azaspiro[3.3]heptane scaffold and anticipating common pitfalls like over-alkylation and purification challenges, you can significantly improve the efficiency and success rate of your N-alkylation reactions.

References

  • Caron, S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Caron, S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]

  • Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]

  • Caron, S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]

  • Magolan, J. (n.d.). N-Dealkylation of Amines. Organic Reactions. Retrieved from [Link]

  • Grygorenko, O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • Sipos, A., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available at: [Link]

  • De Nanteuil, F., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. Available at: [Link]

  • Grygorenko, O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Barlocco, D., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available at: [Link]

  • MacMillan, D. W. C., et al. (2021). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Available at: [Link]

  • Li, H., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Available at: [Link]

  • Kim, J., et al. (2015). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • MacMillan, D. W. C., et al. (2020). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central. Available at: [Link]

  • He, L., et al. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • Beller, M., et al. (2019). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. ResearchGate. Available at: [Link]

  • Synfacts. (2021). Formal Reductive Amination of N-Heterocycles through N-Alkenylation/Reduction Sequence. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • Leah4sci. (2015). Amine Alkylation: General Reaction. YouTube. Retrieved from [Link]

  • Cernijenko, A., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science. Available at: [Link]

  • Villemin, D., et al. (2012). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. ResearchGate. Available at: [Link]

  • Sipos, A., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. National Institutes of Health. Available at: [Link]

Sources

methods for removing impurities from 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane. This document is designed for researchers, medicinal chemists, and process development scientists who work with this novel spirocyclic sulfonamide. As a key building block in modern drug discovery, its purity is paramount for reliable downstream applications and regulatory compliance.[1]

This guide provides in-depth, question-and-answer-based troubleshooting for common purification challenges, grounded in established chemical principles and field-tested methodologies.

Section 1: Understanding the Impurity Profile

Before selecting a purification strategy, it's crucial to anticipate the likely impurities. The synthesis of this compound typically involves the reaction of 2-oxa-6-azaspiro[3.3]heptane with 4-fluorophenylsulfonyl chloride. Potential impurities can arise from starting materials, side-reactions, or subsequent degradation.

FAQ: What are the most common impurities I should expect?

Answer: Based on the typical synthetic route, your crude product may contain the following:

  • Unreacted Starting Materials: Residual 2-oxa-6-azaspiro[3.3]heptane (a basic amine) and 4-fluorophenylsulfonyl chloride (or its hydrolyzed form, 4-fluorophenylsulfonic acid).

  • Solvent-Related Impurities: Trapped reaction or workup solvents (e.g., Dichloromethane, Ethyl Acetate, Triethylamine).

  • By-products: Small amounts of hydrolysis products or compounds from side-reactions. The strained spiro[3.3]heptane system is generally stable but can be susceptible under harsh conditions.[2][3]

Table 1: Common Impurities and Recommended Primary Removal Methods
ImpurityTypeTypical PolarityRecommended Primary Purification Method
2-oxa-6-azaspiro[3.3]heptaneStarting Material (Basic)HighAqueous Wash (acidic), Column Chromatography
4-fluorophenylsulfonic acidStarting Material HydrolysisHighAqueous Wash (basic), Column Chromatography
Residual SolventsProcess-relatedVariesHigh-vacuum drying, Recrystallization
Di-sulfonated by-productsSide-reactionLow to MediumColumn Chromatography, Preparative HPLC

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids like sulfonamides on a large scale. It leverages differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures.

Q1: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[4] This is common when the solution temperature is higher than the melting point of the solute or when high concentrations of impurities are present.[4]

Causality: The sulfonamide functional group can participate in strong hydrogen bonding, but the overall molecule has significant non-polar character from the fluorophenyl ring. This balance can make solvent selection tricky. Oiling out suggests the cooling process is happening too quickly for the molecules to orient into a crystal lattice, or the solvent is too nonpolar.

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool much more slowly.[4]

  • Change the Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or a co-solvent system. For sulfonamides, mixtures like isopropanol/water or ethanol/water are often effective.[4][5]

  • Lower the Crystallization Temperature: Ensure the boiling point of your solvent is well below the melting point of your compound.[6]

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

Answer: This issue typically arises from two main causes: using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the lack of a nucleation event to initiate crystal growth.[4]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic imperfections on the glass provide a surface for nucleation.[4][6]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[4][6]

  • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool and crystallize again.

Q3: My final product purity is still low after recrystallization. Why?

Answer: This indicates that the chosen solvent does not sufficiently differentiate between your product and the impurities. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble at high temperatures or remain fully dissolved at low temperatures.

Solution:

  • Preliminary Purification: If the crude material is highly impure, recrystallization alone may not be sufficient. Consider a preliminary purification using column chromatography to remove the bulk of impurities before proceeding with a final recrystallization step for optimal purity.[4]

Protocol 1: Optimized Recrystallization of this compound
  • Solvent Selection: Begin by testing solvent systems. Isopropanol (IPA) or an IPA/water mixture is a good starting point for sulfonamides.[4][5]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of boiling isopropanol required to fully dissolve it. Use a stir bar or swirling to aid dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[4][6]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask to remove them. This prevents premature crystallization in the funnel.[4][6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Do not disturb the flask.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Section 3: Troubleshooting Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[7][8] It is ideal for removing impurities with different polarities from the target compound.

Q1: How do I choose the right stationary and mobile phases?

Answer: The choice depends on the polarity of your compound and the impurities you need to remove.

  • Stationary Phase: For a moderately polar compound like this compound, silica gel is the most common and effective choice.[9] It is a polar adsorbent that will retain more polar compounds more strongly.[10][11]

  • Mobile Phase (Eluent): The goal is to find a solvent system where your target compound has an Rf value of ~0.3-0.4 on a TLC plate, as this often translates to good separation on a column.

    • Starting Point: A mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane) is standard.

    • Optimization: Start with a low polarity mixture (e.g., 90:10 Hexane:EtOAc) and gradually increase the polarity (e.g., 70:30 Hexane:EtOAc) until you achieve good separation between your product spot and impurity spots on a TLC plate.[10]

Q2: My compounds are eluting too quickly (or not at all). How do I adjust?

Answer: This is a common issue related to incorrect mobile phase polarity.

  • Eluting Too Quickly (High Rf): Your mobile phase is too polar. It is competing too effectively with your compounds for the silica gel, washing everything through the column without separation. Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., go from 70:30 Hexane:EtOAc to 90:10).[10]

  • Not Eluting (Low/Zero Rf): Your mobile phase is not polar enough to move the compounds off the stationary phase. Solution: Increase the polarity by adding more of the polar solvent (e.g., go from 90:10 Hexane:EtOAc to 70:30).[10]

Q3: The separation between my product and an impurity is poor (overlapping bands). What can I do?

Answer: Poor resolution can be addressed by several strategies:

  • Optimize the Mobile Phase: A different solvent system might change the selectivity. Try replacing Ethyl Acetate with Dichloromethane or adding a small percentage (~1%) of an even more polar solvent like Methanol to see if it improves the separation on TLC.

  • Use a Finer Mesh Silica: Higher mesh silica gel (e.g., 230-400 mesh) has a larger surface area, leading to better separation, but will result in a slower flow rate.[9]

  • Improve Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these lead to uneven band broadening and poor separation.[8]

  • Use Gradient Elution: Start with a low-polarity mobile phase to elute the less polar impurities. Once they are collected, gradually increase the polarity of the mobile phase to elute your target compound, leaving the more polar impurities behind on the column.[12]

Purification Workflow Diagram

G cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 High Purity Polish cluster_3 Final Validation Crude Crude Product TLC TLC/LCMS Analysis Crude->TLC Analyze Purity Decision Purity >95% & Crystalline? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Chromatography Column Chromatography Decision->Chromatography No Final_QC Final Purity Check (HPLC, NMR) Recrystallization->Final_QC Chromatography->Final_QC PrepHPLC Preparative HPLC (If >99.5% Purity Needed) PrepHPLC->Final_QC Re-analyze Final_QC->PrepHPLC Fail / Needs Higher Purity Pure_Product Pure Product (>99%) Final_QC->Pure_Product Pass

Caption: Decision workflow for purifying the target compound.

Section 4: High-Purity Purification with Preparative HPLC

For applications requiring the highest purity (>99.5%), such as reference standard development or late-stage drug development, preparative liquid chromatography (Prep-LC or Prep HPLC) is the method of choice.[13][14] It offers superior resolution compared to standard column chromatography.

Q1: When is it necessary to use Preparative HPLC?

Answer: You should consider Prep HPLC when:

  • Extremely High Purity is Required: For removing trace impurities (<1%) that are difficult to separate by other means.[13]

  • Impurities are Structurally Similar: When impurities have very similar polarity and structure to the main compound, making separation by recrystallization or flash chromatography ineffective.

  • Impurity Isolation is Needed: If you need to isolate and collect a specific impurity for structural identification (e.g., by NMR, MS).[13][14]

Q2: Can I use my analytical HPLC method for preparative scale?

Answer: Yes, an analytical method is the starting point. The process involves scaling up the analytical method by using a larger column with the same stationary phase and optimizing the solvent system to handle a much larger sample load.[13] The goal is to maximize the throughput while maintaining the necessary resolution between the target peak and the impurity peaks.

Troubleshooting Recrystallization Failures

G Start Recrystallization Attempt Problem What is the issue? Start->Problem OilingOut Compound 'Oiled Out' Problem->OilingOut Liquid separation NoCrystals No Crystals Formed Problem->NoCrystals Clear solution Sol_Oil_1 Re-heat, add more solvent, cool very slowly OilingOut->Sol_Oil_1 Sol_Oil_2 Switch to a more polar solvent system (e.g., IPA/Water) OilingOut->Sol_Oil_2 Sol_NoCry_1 Induce nucleation: Scratch flask or add seed crystal NoCrystals->Sol_NoCry_1 Sol_NoCry_2 Concentrate solution by evaporating some solvent NoCrystals->Sol_NoCry_2 Success Pure Crystals Formed Sol_Oil_1->Success Resolved Sol_Oil_2->Success Resolved Sol_NoCry_1->Success Resolved Sol_NoCry_2->Success Resolved

Caption: Troubleshooting guide for common recrystallization problems.

References

  • How Preparative Liquid Chromatography Ensures Cleaner, Safer Pharmaceuticals. (2025). Google Cloud.
  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
  • Isolation of impurities using preparative liquid chromatography in pharmaceutical industry. (2025). Simson Pharma.
  • Key Concepts and Considerations of Preparative Liquid Chromatography. (2025).
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). Benchchem.
  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. (n.d.).
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019). MDPI.
  • Principles in preparative HPLC. (n.d.). University of Warwick.
  • Sulfonamide purification process. (n.d.).
  • Recrystalliz
  • Column Chromatography As A Tool For Purific
  • Column Chromatography. (n.d.).
  • Column chrom
  • Column Chromatography Theory. (n.d.). Chemistry Online @ UTSC.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • Column chrom
  • Synthesis of 2-Oxa-6-azaspiro[3.
  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (n.d.). PMC.

Sources

Technical Support Center: Optimization of Crystallization Conditions for 2-Oxa-6-Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-oxa-6-azaspiro[3.3]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this unique spirocyclic scaffold. The inherent strain and polarity of the 2-oxa-6-azaspiro[3.3]heptane moiety can present specific challenges during crystallization. This resource provides in-depth troubleshooting, frequently asked questions, and detailed protocols to streamline your crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for crystallizing 2-oxa-6-azaspiro[3.3]heptane derivatives?

A1: The choice of solvent is critical for successful crystallization.[1][2] For 2-oxa-6-azaspiro[3.3]heptane derivatives, a good starting point is to screen a range of solvents with varying polarities and hydrogen bonding capabilities. Given the presence of an oxetane and an azetidine ring, solvents that can interact with these functionalities are often successful.

  • Polar Protic Solvents: Ethanol, methanol, and isopropanol can form hydrogen bonds with the nitrogen and oxygen atoms of the spirocycle.

  • Polar Aprotic Solvents: Acetonitrile, acetone, and ethyl acetate are also good candidates. Dichloromethane has been used to obtain single crystals of some derivatives.[3]

  • Nonpolar Solvents: Toluene and heptane are often used as anti-solvents in solvent/anti-solvent systems.[4]

A systematic screening approach using a solvent panel in small-scale experiments is the most effective strategy.

Q2: My 2-oxa-6-azaspiro[3.3]heptane derivative tends to "oil out" instead of crystallizing. What causes this and how can I prevent it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the compound is too soluble in the chosen solvent or when the solution is cooled too quickly.[5] For 2-oxa-6-azaspiro[3.3]heptane derivatives, the polarity and potential for strong intermolecular interactions can contribute to this issue.

To prevent oiling out:

  • Use a less effective solvent: If your compound is highly soluble, switch to a solvent in which it has lower solubility.

  • Slow down the crystallization process: Reduce the rate of cooling or evaporation. Using a Dewar or an insulated container can help achieve slow cooling.[6]

  • Use a solvent/anti-solvent system: Dissolve your compound in a good solvent and slowly add an anti-solvent in which it is insoluble. This gradual change in solvent composition can promote crystal formation over oiling.

  • Increase the solvent volume: Using a more dilute solution can sometimes prevent oiling out by keeping the compound from becoming too supersaturated upon cooling.[7]

Q3: Can the salt form of my 2-oxa-6-azaspiro[3.3]heptane derivative affect crystallization?

A3: Absolutely. The salt form can significantly impact the crystal packing and overall stability of the compound. Research has shown that isolating 2-oxa-6-azaspiro[3.3]heptane as a sulfonic acid salt can yield a more stable and soluble product compared to the oxalate salt.[8] If you are struggling to crystallize the freebase or a particular salt, consider performing a salt screen with different counterions. This can introduce new intermolecular interactions, such as hydrogen bonding, which can facilitate crystallization.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of 2-oxa-6-azaspiro[3.3]heptane derivatives.

Problem 1: No Crystals Form

Q: I've set up my crystallization experiment, but after several days, the solution remains clear. What should I do?

A: A clear solution indicates that the compound has not reached a sufficient level of supersaturation to induce nucleation.

Causality:

  • Solvent is too good: The compound is too soluble in the chosen solvent system at the experimental temperature.[5]

  • Concentration is too low: There may not be enough solute in the solution to reach supersaturation upon cooling or solvent evaporation.

  • Nucleation barrier is too high: The energy barrier for the initial formation of crystal nuclei has not been overcome.

Solutions:

  • Increase Concentration:

    • Slow Evaporation: Loosen the cap of your vial to allow for slow solvent evaporation. This will gradually increase the concentration.[6] Be cautious with highly volatile solvents as they can evaporate too quickly.[5]

    • Reduce Solvent Volume: If you have a larger volume, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the glass vial with a glass rod just below the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[7]

    • Seeding: Introduce a tiny crystal of your compound (a "seed crystal") into the solution. This provides a template for further crystal growth.[9]

  • Change the Solvent System:

    • Add an Anti-solvent: If your compound is in a "good" solvent, slowly add a miscible "bad" solvent (an anti-solvent) until the solution becomes slightly turbid. Then, add a drop or two of the good solvent to redissolve the precipitate and let it stand.

    • Vapor Diffusion: Place your compound, dissolved in a moderately volatile solvent, in a small open vial. Place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting crystallization.[1][10]

Problem 2: Poor Crystal Quality (Needles, Plates, or Microcrystals)

Q: I'm getting crystals, but they are very fine needles or thin plates that are not suitable for X-ray diffraction. How can I improve the crystal quality?

A: The morphology of a crystal is determined by the kinetics of crystal growth. Rapid crystallization often leads to poorly formed crystals.[11]

Causality:

  • High Supersaturation: A very high degree of supersaturation can lead to rapid nucleation and the formation of many small crystals instead of the slow growth of a few large ones.[9]

  • Fast Cooling or Evaporation: If the solvent evaporates or the solution cools too quickly, the crystals do not have enough time to grow in an ordered manner.[11]

  • Solvent Effects: The solvent can influence which crystal faces grow faster, leading to different morphologies.

Solutions:

  • Slow Down Crystal Growth:

    • Reduce Temperature Gradient: Instead of placing your solution directly in a freezer, let it cool slowly to room temperature first, then move it to a refrigerator, and finally to a freezer.[10]

    • Limit Evaporation: Use a cap with a smaller opening or a less volatile solvent to slow down the rate of evaporation.[10]

  • Optimize the Solvent System:

    • Solvent Mixtures: Experiment with different solvent/anti-solvent ratios. Sometimes, a slight change in the solvent composition can favor the growth of more equant crystals.

    • Additive Screening: Small amounts of additives can sometimes modify crystal habits.

  • Re-dissolve and Re-crystallize:

    • Temperature Cycling: Gently warm the solution to dissolve the small crystals, then allow it to cool even more slowly than before. This process, known as Ostwald ripening, can lead to the growth of larger crystals at the expense of smaller ones.

Problem 3: Formation of an Amorphous Solid or Powder

Q: My compound crashes out of solution as a powder or an amorphous solid. What's happening?

A: This is typically a sign of extremely rapid precipitation, where the molecules do not have time to arrange themselves into an ordered crystal lattice.

Causality:

  • Extreme Supersaturation: This can be caused by a very rapid change in temperature or solvent composition.

  • Insoluble Impurities: Impurities can sometimes trigger rapid precipitation.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling/Anti-solvent Addition: This is the most critical factor. Ensure that the temperature change or the addition of an anti-solvent is very gradual.

    • Use a More Dilute Solution: Starting with a lower concentration can help to avoid reaching a state of extreme supersaturation.[7]

  • Ensure Purity:

    • Hot Filtration: If you suspect insoluble impurities, dissolve your compound in a minimal amount of hot solvent and filter it while hot to remove the impurities. Then, allow the filtrate to cool slowly.[2]

    • Chromatography: If soluble impurities are the issue, further purification of your compound by column chromatography may be necessary before attempting crystallization.

Experimental Protocols

Protocol 1: Slow Evaporation
  • Dissolve the 2-oxa-6-azaspiro[3.3]heptane derivative in a suitable solvent in a small vial to create a nearly saturated solution.

  • Cover the vial with a cap or parafilm.

  • Puncture a few small holes in the covering to allow for slow evaporation. The rate of evaporation can be controlled by the number and size of the holes.[6]

  • Place the vial in a vibration-free location and let it stand undisturbed.

  • Monitor for crystal growth over several days.

Protocol 2: Vapor Diffusion
  • Dissolve your compound in a small amount of a moderately non-volatile solvent (e.g., methanol, acetonitrile) in a small, open vial.[1]

  • Place this inner vial inside a larger vial or beaker that contains a small amount of a volatile anti-solvent (e.g., diethyl ether, pentane, hexane).[1]

  • Seal the outer container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial, causing the compound to crystallize.

Protocol 3: Slow Cooling
  • Prepare a saturated solution of your compound in a suitable solvent at an elevated temperature.

  • Ensure all the solid has dissolved. If not, you may have insoluble impurities that should be removed by hot filtration.

  • Cover the container and allow it to cool slowly to room temperature. To slow the cooling process, you can place the container in an insulated box or a Dewar flask.[6]

  • Once at room temperature, you can further cool the solution in a refrigerator and then a freezer to maximize the yield of crystals.

Data Presentation

Table 1: Common Solvent Systems for 2-Oxa-6-Azaspiro[3.3]heptane Derivatives

Good Solvent (Soluble)Anti-Solvent (Insoluble)TechniqueNotes
DichloromethaneHexaneVapor Diffusion, LayeringA common combination for many organic compounds.[1]
MethanolDiethyl EtherVapor DiffusionGood for polar compounds.
Ethyl AcetateHeptaneLayering, Slow AdditionA versatile system with a good polarity difference.
AcetoneTolueneVapor DiffusionCan be effective for moderately polar derivatives.
WaterAcetoneSlow Cooling, LayeringUseful for water-soluble salts of the spirocycle.

Visualizations

Decision Tree for Initial Solvent Screening

Caption: A decision tree to guide the initial selection of solvents for crystallization.

Troubleshooting Flowchart: No Crystals Formed

Sources

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Guide to 2-Oxa-6-azaspiro[3.3]heptane and Morpholine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of the right molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. For decades, the morpholine motif has been a trusted ally, a "privileged scaffold" gracing the structures of numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2] However, the relentless pursuit of improved drug-like properties has ushered in a new era of scaffold innovation. Enter 2-oxa-6-azaspiro[3.3]heptane, a more rigid and three-dimensional bioisostere of morpholine that is rapidly gaining traction as a valuable tool to overcome common drug discovery hurdles.[3][4]

This guide provides an in-depth, objective comparison of these two pivotal scaffolds. We will dissect their key physicochemical and structural differences, explore the strategic rationale for choosing one over the other, and provide practical, data-supported insights for researchers, scientists, and drug development professionals.

At a Glance: Key Physicochemical and Structural Distinctions

The fundamental differences between the flexible morpholine and the rigid spirocyclic 2-oxa-6-azaspiro[3.3]heptane give rise to distinct physicochemical profiles. These differences can be strategically leveraged to fine-tune the properties of a lead compound.

PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptaneRationale for an Alternative
Lipophilicity (logD7.4) Generally higherGenerally lower (can decrease logD by up to 1.0 unit)[4]To improve solubility and reduce off-target effects associated with high lipophilicity.
Basicity (pKa) Weaker base (pKa ≈ 8.4)[1]Stronger base (ΔpKa ≈ +1.5)[4]To modulate interactions with the biological target or to alter pharmacokinetic properties.
Three-Dimensionality Flexible chair-like conformation[5]Rigid, spirocyclic structureTo enhance binding affinity and selectivity by exploring different regions of chemical space.
Metabolic Stability Can be metabolically labile[6]Generally exhibits higher metabolic stability[7][8]To increase the half-life of a drug candidate and reduce the potential for toxic metabolites.
Aqueous Solubility GoodGenerally improved[7]To enhance bioavailability and facilitate formulation.
Synthetic Accessibility Readily available and synthetically versatile[2]More complex, multi-step synthesis[3][9]The primary trade-off for its beneficial properties.

The Strategic Decision: When to Choose Which Scaffold

The choice between morpholine and its spirocyclic counterpart is a nuanced one, driven by the specific challenges encountered during lead optimization.

The Case for Morpholine: The Tried and True Workhorse

Morpholine remains an invaluable scaffold in drug discovery, particularly in the early stages.[10] Its synthetic accessibility allows for rapid exploration of structure-activity relationships (SAR).[11][12] The weak basicity of the morpholine nitrogen can be advantageous in minimizing off-target effects, and its ability to form hydrogen bonds via the oxygen atom can contribute to target binding.[5][13] Furthermore, its presence in a multitude of FDA-approved drugs provides a wealth of historical data on its safety and pharmacokinetic profiles.[13][14][15]

The Rise of 2-Oxa-6-azaspiro[3.3]heptane: A Modern Solution to Modern Problems

The true value of 2-oxa-6-azaspiro[3.3]heptane emerges when addressing the liabilities often associated with "flat" or overly lipophilic molecules.[16] Its rigid, three-dimensional structure allows for a more precise presentation of substituents into a binding pocket, potentially leading to enhanced potency and selectivity.[17]

The most celebrated feature of this spirocycle is its ability to reduce lipophilicity while increasing basicity.[4] This counterintuitive effect, where the addition of a carbon atom leads to a decrease in logD, is a powerful tool for improving the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile of a compound.[4] The increased metabolic stability of the 2-oxa-6-azaspiro[3.3]heptane core is another significant advantage, addressing a common downfall of morpholine-containing compounds.[7][8][18]

Visualizing the Scaffolds

Below is a diagram illustrating the structural differences between morpholine and 2-oxa-6-azaspiro[3.3]heptane.

Scaffolds cluster_morpholine Morpholine cluster_spiro 2-Oxa-6-azaspiro[3.3]heptane M Morpholine (Flexible Chair Conformation) S 2-Oxa-6-azaspiro[3.3]heptane (Rigid Spirocyclic Structure) logD_Workflow start Start: Prepare Compound Stock mix Mix with Octanol/PBS (1:1) start->mix vortex Vortex for 30 min mix->vortex centrifuge Centrifuge for 20 min vortex->centrifuge separate Separate Phases centrifuge->separate analyze_org Analyze Octanol Phase (HPLC) separate->analyze_org analyze_aq Analyze Aqueous Phase (HPLC) separate->analyze_aq calculate Calculate logD7.4 analyze_org->calculate analyze_aq->calculate end_process End calculate->end_process

Caption: Workflow for logD7.4 determination.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To assess the intrinsic clearance of a compound by drug-metabolizing enzymes in HLM.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Incubator/shaking water bath (37°C)

  • Acetonitrile (with internal standard) for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in a suitable solvent.

  • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound. Pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to pellet the protein.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following formulas: t1/2 = 0.693 / k CLint (μL/min/mg) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Conclusion: An Expanding Toolkit for the Modern Medicinal Chemist

The emergence of 2-oxa-6-azaspiro[3.3]heptane does not signal the obsolescence of morpholine. Rather, it represents a valuable expansion of the medicinal chemist's toolkit. Morpholine remains a highly effective and efficient scaffold for initial SAR exploration and for compounds where its properties are well-suited. [19]However, when faced with challenges of low solubility, high lipophilicity, or metabolic instability, the strategic replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane offers a rational and often successful path forward. [4][7][20]Understanding the distinct advantages and liabilities of each scaffold, supported by robust experimental data, is paramount to navigating the complex landscape of modern drug discovery and ultimately, to designing safer and more effective medicines.

References

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]

  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2656-2679. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (2017). Thieme Chemistry. [Link]

  • Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. (2025). ResearchGate. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Publications. [Link]

  • Morpholine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • 2-Oxa-6-Azaspiro[3.3]heptane. (2024). ChemBK. [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (2023). PubMed Central. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed Central. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. (2023). American Chemical Society. [Link]

  • Morpholine. (n.d.). Wikipedia. [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (2023). The Journal of Physical Chemistry Letters. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed. [Link]

  • Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-speci. (2022). RSC Publishing. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars. [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Characterization: Novel Morpholine Derivatives. (n.d.). Medimops. [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane. (n.d.). PubChem. [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. (n.d.). ResearchGate. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). ResearchGate. [Link]

  • 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. (n.d.). PubChem. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (n.d.). ResearchGate. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2025). ResearchGate. [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011). Organic Letters. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate. [Link]

Sources

The Ascendant Spirocycle: A Comparative Guide to 2-Oxa-6-azaspiro[3.3]heptane and Piperidine as Bioisosteres in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, the strategic selection of molecular scaffolds is paramount to achieving the desired trifecta of potency, selectivity, and favorable pharmacokinetic properties. For decades, the piperidine ring, a saturated six-membered heterocycle, has been a stalwart knight, gracing the structures of numerous blockbuster drugs.[1][2] Its predictable geometry and synthetic accessibility have made it a go-to fragment for medicinal chemists. However, the relentless pursuit of improved drug candidates with enhanced properties and reduced metabolic liabilities has ushered in a new era of scaffold innovation. Enter 2-oxa-6-azaspiro[3.3]heptane, a rigid, three-dimensional spirocycle that is rapidly emerging as a powerful bioisosteric replacement for the venerable piperidine.

This guide provides an in-depth, objective comparison of these two critical building blocks, offering experimental data and field-proven insights to inform strategic decisions in drug development programs.

At a Glance: Key Physicochemical and Structural Differences

The fundamental divergence between piperidine and 2-oxa-6-azaspiro[3.3]heptane lies in their topology and electronic nature. The introduction of a spirocyclic oxetane ring in place of a methylene group imparts a profound influence on the molecule's physicochemical properties.

PropertyPiperidine2-Oxa-6-azaspiro[3.3]heptaneImplication in Drug Design
Molecular Weight ( g/mol ) 85.15[3][4]99.13[5]A modest increase in molecular weight for the spirocycle.
logP (Octanol-Water Partition Coefficient) 0.84[3]-0.065 to -0.7[5][6]2-oxa-6-azaspiro[3.3]heptane significantly lowers lipophilicity, which can lead to improved aqueous solubility and reduced off-target effects.[7]
pKa of Conjugate Acid ~11.12 - 11.22[4][8]~9.73[6]The spirocycle is less basic, which can alter interactions with biological targets and affect properties like cell permeability and metabolic stability.
Three-Dimensional Shape Flexible chair/boat conformations[4]Rigid, spirocyclic structureThe rigidity of 2-oxa-6-azaspiro[3.3]heptane can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding.
Solubility Miscible with water[3][9]Soluble in water[10]Both scaffolds generally confer good aqueous solubility.

The Rationale Behind Bioisosteric Replacement: Causality in Experimental Choices

The decision to replace a piperidine moiety with a 2-oxa-6-azaspiro[3.3]heptane is driven by the desire to modulate several key drug-like properties. The underlying principle of bioisosterism is to retain the essential biological activity while improving the overall pharmaceutical profile of a compound.

Impact on Lipophilicity and Aqueous Solubility

One of the most significant advantages of the 2-oxa-6-azaspiro[3.3]heptane scaffold is its ability to reduce lipophilicity (logP/logD).[7] High lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity. The counterintuitive phenomenon of lowering lipophilicity despite adding a carbon atom can be attributed to the increased basicity of the nitrogen atom in the spirocycle.[7] This increased basicity leads to a higher degree of protonation at physiological pH, resulting in a more polar, and thus more water-soluble, molecule.

Enhancing Metabolic Stability

Piperidine rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to the formation of inactive or potentially toxic metabolites.[2] The spirocyclic nature of 2-oxa-6-azaspiro[3.3]heptane can sterically hinder the approach of metabolic enzymes, thereby improving the metabolic stability of the parent compound.[11][12] This can translate to a longer half-life and improved oral bioavailability.

Modulating Pharmacological Activity and Selectivity

The rigid, three-dimensional structure of 2-oxa-6-azaspiro[3.3]heptane presents a distinct vector for substituent placement compared to the more flexible piperidine ring. This defined spatial arrangement can lead to more specific interactions with the target protein, potentially increasing potency and selectivity. However, it is crucial to note that this structural rigidity can also lead to a loss of potency if the new geometry is not complementary to the binding pocket.[7]

Experimental Protocols: A Self-Validating System

To empirically assess the impact of this bioisosteric switch, a series of standardized in vitro assays are indispensable.

Experimental Workflow: Evaluating the Impact of Bioisosteric Replacement

G cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 Pharmacological Evaluation cluster_4 Data Analysis & Decision Making synth_piperidine Synthesize Piperidine Analog solubility Aqueous Solubility (e.g., Nephelometry) synth_piperidine->solubility logp Lipophilicity (LogP/LogD) synth_piperidine->logp pka pKa Determination (e.g., Potentiometric Titration) synth_piperidine->pka synth_spiro Synthesize 2-Oxa-6-azaspiro[3.3]heptane Analog synth_spiro->solubility synth_spiro->logp synth_spiro->pka metabolic_stability Metabolic Stability (Microsomal or Hepatocyte Assay) solubility->metabolic_stability permeability Permeability (e.g., PAMPA, Caco-2) logp->permeability pka->permeability binding_assay Target Binding Assay (e.g., Radioligand Binding, SPR) metabolic_stability->binding_assay functional_assay Cell-based Functional Assay permeability->functional_assay analysis Comparative Analysis of Data binding_assay->analysis functional_assay->analysis decision Go/No-Go Decision for Further Development analysis->decision G cluster_0 Piperidine Synthesis cluster_1 2-Oxa-6-azaspiro[3.3]heptane Synthesis pyridine Pyridine Derivative hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2) pyridine->hydrogenation piperidine Piperidine Derivative hydrogenation->piperidine start_material Tribromopentaerythritol cyclization Cyclization with a Sulfonamide start_material->cyclization deprotection Deprotection cyclization->deprotection spirocycle 2-Oxa-6-azaspiro[3.3]heptane deprotection->spirocycle

Caption: High-level overview of common synthetic routes.

Conclusion: A Strategic Choice for Modern Drug Discovery

The comparative analysis of 2-oxa-6-azaspiro[3.3]heptane and piperidine underscores a critical evolution in medicinal chemistry. While piperidine remains a valuable and widely used scaffold, 2-oxa-6-azaspiro[3.3]heptane offers a compelling alternative for overcoming common challenges in drug development, particularly those related to lipophilicity and metabolic stability.

The decision to employ one over the other is not a matter of universal superiority but rather a strategic choice based on the specific goals of a drug discovery program. For projects where reducing lipophilicity, improving metabolic stability, and exploring novel chemical space are priorities, 2-oxa-6-azaspiro[3.3]heptane represents a powerful tool in the medicinal chemist's armamentarium. As synthetic routes to this spirocycle become more accessible, its prevalence in the next generation of therapeutics is poised to grow significantly.

References

  • Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Available from: [Link]

  • Blakemore, D. C. et al. (2018). Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(11), 1138-1143. Available from: [Link]

  • Jones, S. P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1624. Available from: [Link]

  • Savchuk, M. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7338. Available from: [Link]

  • DeLaCruz, M. et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1546-1552. Available from: [Link]

  • ChemBK. (2024). 2-Oxa-6-Azaspiro[3.3]heptane. Available from: [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Available from: [Link]

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Available from: [Link]

  • Stepan, A. F. et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1436-1442. Available from: [Link]

  • Wikipedia. (n.d.). Piperidine. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. PubChem Compound Database. Available from: [Link]

  • Mol-Instincts. (n.d.). Piperidine (C5H11N) properties. Available from: [Link]

  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Available from: [Link]

  • LookChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Available from: [Link]

  • Solubility of Things. (n.d.). Piperidine. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. PubChem Compound Database. Available from: [Link]

  • ResearchGate. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Available from: [Link]

  • SlidePlayer. (n.d.). Bioisosteres of Common Functional Groups. Available from: [Link]

  • Mykhailiuk Chem. (n.d.). Novel Class of Piperidine Bioisosteres. Available from: [Link]

  • ResearchGate. (2024). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • ScienceOpen. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Available from: [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available from: [Link]

  • Università degli Studi di Bari Aldo Moro. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Available from: [Link]

Sources

A Comparative Analysis of TBI-223 and Linezolid for the Treatment of Tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel, more effective, and safer therapeutic agents. The oxazolidinone class of antibiotics has been pivotal in treating drug-resistant tuberculosis, with linezolid being a key component of recommended regimens. However, its long-term use is hampered by significant toxicities. This guide provides a detailed comparison of TBI-223, a novel oxazolidinone in development, with the established drug linezolid, focusing on their efficacy, safety, and therapeutic potential based on available preclinical and clinical data.

Introduction: The Challenge of Drug-Resistant Tuberculosis and the Role of Oxazolidinones

Tuberculosis remains a leading cause of death from a single infectious agent worldwide. The treatment of drug-resistant TB is lengthy, complex, and often associated with severe adverse effects, leading to poor patient adherence and treatment outcomes. Linezolid, originally developed for gram-positive bacterial infections, has demonstrated potent activity against Mtb and is recommended by the World Health Organization for treating drug-resistant TB.[1] Its efficacy, however, is often compromised by dose-dependent toxicities, including myelosuppression and peripheral neuropathy.[2][3] This has driven the development of next-generation oxazolidinones, such as TBI-223, with the aim of retaining high efficacy while improving the safety profile.[4]

Mechanism of Action: A Shared Target with a Key Difference

Both TBI-223 and linezolid belong to the oxazolidinone class of antibiotics and share a common mechanism of action.[5][6] They are protein synthesis inhibitors that target the 50S ribosomal subunit, preventing the formation of the initiation complex essential for bacterial protein synthesis.[5][6] This mode of action is effective against both drug-sensitive and drug-resistant strains of Mtb.[7]

The critical difference lies in their interaction with mammalian mitochondrial ribosomes. The toxicities associated with long-term linezolid use are believed to stem from the inhibition of mitochondrial protein synthesis (MPS).[8] TBI-223 was specifically designed to have significantly reduced activity against mammalian MPS, suggesting a potentially lower risk of the adverse events associated with linezolid.[7][8]

cluster_0 Mechanism of Action cluster_1 Off-Target Effect (Toxicity) Bacterial Ribosome (50S) Bacterial Ribosome (50S) Protein Synthesis Protein Synthesis Bacterial Ribosome (50S)->Protein Synthesis Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Linezolid Linezolid Linezolid->Bacterial Ribosome (50S) Inhibits Mammalian Mitochondrial Ribosome Mammalian Mitochondrial Ribosome Linezolid->Mammalian Mitochondrial Ribosome Inhibits (Higher Affinity) TBI-223 TBI-223 TBI-223->Bacterial Ribosome (50S) Inhibits TBI-223->Mammalian Mitochondrial Ribosome Inhibits (Lower Affinity) Mitochondrial Protein Synthesis Mitochondrial Protein Synthesis Mammalian Mitochondrial Ribosome->Mitochondrial Protein Synthesis Adverse Events (Myelosuppression, Neuropathy) Adverse Events (Myelosuppression, Neuropathy) Mitochondrial Protein Synthesis->Adverse Events (Myelosuppression, Neuropathy)

Caption: Comparative mechanism of action and off-target effects of TBI-223 and linezolid.

Preclinical Efficacy: Head-to-Head Comparison

Preclinical studies in mouse models of tuberculosis have been crucial in evaluating the potential of TBI-223 as a successor to linezolid. These studies have generally shown that TBI-223 has comparable efficacy to linezolid.

Parameter TBI-223 Linezolid Reference
In vitro MIC50 against Mtb 1.50 µg/mLNot specified in provided results[10]
In vivo Efficacy (Mouse Model) Comparable to linezolidEstablished efficacy[9][11][12]
Combination Therapy (with Bedaquiline & Pretomanid) Additive activity, comparable to linezolidAdditive activity[7][9]

Clinical Efficacy and Development Status

Linezolid has a well-established, albeit challenging, clinical track record in treating drug-resistant tuberculosis. Multiple studies and meta-analyses have demonstrated its efficacy, with treatment success rates for MDR-TB around 68%.[13] In some studies, culture conversion rates were as high as 93.5%.[2] However, the optimal dose to balance efficacy and toxicity is still a subject of research, with higher doses showing greater efficacy but also more adverse events.[1]

TBI-223 is currently in earlier stages of clinical development. It has completed Phase 1 single and multiple-ascending dose studies in healthy adult volunteers.[8][14] These studies showed that TBI-223 was generally safe and well-tolerated at single doses up to 2,600 mg and multiple daily doses up to 2,400 mg over 14 days.[8][14] No serious or severe adverse events were reported.[8][14] TBI-223 is now in Phase 2 clinical trials to evaluate its efficacy and safety in patients with tuberculosis.[5][15] Translational modeling based on preclinical and Phase 1 data predicts that daily doses of 1200–2400 mg of TBI-223 may achieve efficacy comparable to the BPaL (bedaquiline, pretomanid, and linezolid) regimen, with over 90% of patients predicted to achieve culture conversion by two months.[16][17]

Parameter TBI-223 Linezolid Reference
Development Status Phase 2 Clinical TrialsApproved and in clinical use[5][15]
Phase 1 Clinical Trial Outcomes Generally safe and well-tolerated in healthy volunteersN/A[8][14]
Established Clinical Efficacy Under investigationProven efficacy in MDR/XDR-TB treatment[2][13]
Predicted Efficacious Human Dose 1200-2400 mg daily600 mg daily (standard, but variable)[16][17]

Safety and Tolerability: The Key Differentiator

The primary motivation for developing TBI-223 is to offer a safer alternative to linezolid. The adverse effects of linezolid are a major limiting factor in its use, especially for the long durations required for TB treatment.

Linezolid:

  • Common Adverse Events: Anemia, peripheral neuropathy, gastrointestinal disorders, optic neuritis, and thrombocytopenia.[2]

  • Frequency: Adverse events were observed in 58.9% of patients in one meta-analysis, with a higher incidence at doses exceeding 600 mg daily.[2]

  • Discontinuation Rate: A significant percentage of patients (around 36%) may discontinue linezolid due to adverse events.

TBI-223:

  • Preclinical Safety: TBI-223 has shown significantly reduced inhibition of mammalian mitochondrial protein synthesis, with an IC50 of >74 μM compared to 8 μM for linezolid.[7] In a 28-day rat toxicity study, no hematological changes or bone marrow toxicity were observed at exposures 10-fold higher than the efficacious exposure in mice.[7]

  • Phase 1 Clinical Safety: In healthy volunteers, TBI-223 was well-tolerated with no deaths, serious, or severe adverse events reported.[8][14]

The preclinical data strongly suggests a wider safety margin for TBI-223 concerning the hematological and neurological toxicities that plague linezolid therapy.[4][7]

Experimental Protocols for Evaluation

The evaluation of anti-tuberculosis drugs like TBI-223 and linezolid involves a standardized set of in vitro and in vivo experiments.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the drug required to inhibit the growth of M. tuberculosis.

Protocol:

  • Prepare a serial dilution of the drug in 7H9 broth.

  • Inoculate the drug-containing media with a standardized suspension of M. tuberculosis.

  • Incubate the cultures at 37°C.

  • Determine the MIC as the lowest drug concentration that prevents visible bacterial growth.

In Vivo Efficacy in a Mouse Model

Objective: To assess the bactericidal and sterilizing activity of the drug in a murine model of chronic tuberculosis infection.

Protocol:

  • Infect mice (e.g., BALB/c) via aerosol with a low dose of M. tuberculosis.

  • Allow the infection to establish for a specified period (e.g., 4-6 weeks).

  • Administer the test drug (TBI-223 or linezolid) or a combination regimen daily via oral gavage.

  • At various time points, sacrifice cohorts of mice and homogenize their lungs.

  • Plate serial dilutions of the lung homogenates on 7H11 agar to determine the number of colony-forming units (CFU).

  • Compare the reduction in CFU counts between treatment groups and an untreated control group.

cluster_0 In Vivo Efficacy Evaluation Workflow Aerosol Infection of Mice with M. tb Aerosol Infection of Mice with M. tb Establishment of Chronic Infection Establishment of Chronic Infection Aerosol Infection of Mice with M. tb->Establishment of Chronic Infection Initiation of Drug Treatment Initiation of Drug Treatment Establishment of Chronic Infection->Initiation of Drug Treatment Sacrifice and Lung Homogenization Sacrifice and Lung Homogenization Initiation of Drug Treatment->Sacrifice and Lung Homogenization CFU Enumeration CFU Enumeration Sacrifice and Lung Homogenization->CFU Enumeration Comparison of Treatment Groups Comparison of Treatment Groups CFU Enumeration->Comparison of Treatment Groups

Caption: Workflow for evaluating in vivo efficacy of anti-TB drugs in a mouse model.

Conclusion and Future Directions

Linezolid has been a crucial tool in the fight against drug-resistant tuberculosis, but its clinical utility is often limited by severe, dose-dependent toxicities. TBI-223 has emerged as a promising next-generation oxazolidinone with a preclinical profile that suggests comparable efficacy to linezolid but with a significantly improved safety margin, particularly concerning myelosuppression and neuropathy.[4][8][9]

The ongoing Phase 2 clinical trials are critical to validating these preclinical findings in a patient population. If TBI-223 demonstrates non-inferior efficacy and a superior safety profile to linezolid, it could become a cornerstone of future all-oral, shortened, and better-tolerated treatment regimens for all forms of tuberculosis. This would represent a significant advancement in the global effort to combat this devastating disease.

References

  • PubMed Central. (n.d.). Assessment of linezolid efficacy, safety and tolerability in the treatment of tuberculosis: A retrospective case review. Retrieved from [Link]

  • ERS Publications. (n.d.). Efficacy, safety and tolerability of linezolid containing regimens in treating MDR-TB and XDR-TB: systematic review and meta-analysis. Retrieved from [Link]

  • TB Alliance. (2020, January 27). New Research Assesses Efficacy of Different Doses of Linezolid, Key Medicine Used in Regimens that Treat Drug-Resistant Tuberculosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Compiled preclinical data for TBI-223 and linezolid All collected.... Retrieved from [Link]

  • National Institutes of Health. (2019, March 6). Linezolid for XDR-TB: Final Study Outcomes. Retrieved from [Link]

  • MSF Science Portal. (2012, February 8). Linezolid for the treatment of complicated drug-resistant tuberculosis: a systematic review and meta-analysis. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). TBI-223 - Drug Targets, Indications, Patents. Retrieved from [Link]

  • PubMed. (2024, August 25). Dose optimization of TBI-223 for enhanced therapeutic benefit compared to linezolid in antituberculosis regimen. Retrieved from [Link]

  • Working Group for New TB Drugs. (n.d.). TBI-223. Retrieved from [Link]

  • TB Alliance. (n.d.). TBI-223. Retrieved from [Link]

  • National Institutes of Health. (2024, June 17). New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon?. Retrieved from [Link]

  • TB Alliance. (n.d.). TBI-223 / Oxazolidinone. Retrieved from [Link]

  • ResearchGate. (n.d.). TBI-223 clinical translation, comparison to linezolid and dose.... Retrieved from [Link]

  • ASM Journals. (2025, March 11). Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose selection and formulation strategy for TBI-223 Shaded areas show.... Retrieved from [Link]

  • ASM Journals. (n.d.). Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. Retrieved from [Link]

  • PubMed. (2022, October 26). The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection. Retrieved from [Link]

  • National Institutes of Health. (2022, September 15). The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection. Retrieved from [Link]

  • National Institutes of Health. (2025, March 11). Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. Retrieved from [Link]

  • Johns Hopkins University. (n.d.). Dose optimization of TBI-223 for enhanced therapeutic benefit compared to linezolid in antituberculosis regimen. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Validation of 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and a critical step in drug discovery. The spatial arrangement of atoms dictates a molecule's physical, chemical, and biological properties. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural elucidation of small organic molecules, using 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane, a molecule of interest in medicinal chemistry, as a case study.

Spirocyclic scaffolds are increasingly incorporated into drug candidates to explore three-dimensional chemical space, enhance metabolic stability, and improve pharmacological profiles.[1][2] The rigid nature of the spirocyclic core in this compound makes it an attractive building block. However, this rigidity also presents challenges for structural characterization by indirect methods. Here, we demonstrate the definitive power of single-crystal X-ray crystallography and compare it with Nuclear Magnetic Resonance (NMR) spectroscopy and a promising newer technique, microcrystal-electron diffraction (MicroED).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[5]

Experimental Workflow for this compound

The journey from a powdered sample to a fully refined crystal structure involves several critical steps, each demanding meticulous execution.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Crystallization Crystallization Purification->Crystallization Pure Compound Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Single Crystal Xray_Source X-ray Diffraction Crystal_Mounting->Xray_Source Mounted Crystal Data_Acquisition Data Acquisition Xray_Source->Data_Acquisition Diffraction Pattern Data_Processing Data Processing Data_Acquisition->Data_Processing Raw Data Structure_Solution Structure Solution Data_Processing->Structure_Solution Processed Data Refinement Refinement Structure_Solution->Refinement Initial Model Validation Validation Refinement->Validation Refined Structure CIF_Generation CIF Generation Validation->CIF_Generation Validated Structure Deposition Deposition CIF_Generation->Deposition CIF File

A streamlined workflow for X-ray crystallographic analysis.

Step 1: Crystallization - The Critical Bottleneck

The most challenging step is often growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[5][6] For this compound, a suitable method is slow evaporation from a nearly saturated solution.

  • Protocol:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture). The choice of solvent is crucial; one in which the compound has moderate solubility is ideal.[7]

    • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[7]

    • Transfer the solution to a clean vial, cover it loosely to allow for slow evaporation, and store it in a vibration-free environment.

    • Monitor for crystal growth over several days to weeks. Patience is key, as rapid growth often leads to smaller, lower-quality crystals.[7]

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted and exposed to a monochromatic X-ray beam.[5] As the crystal is rotated, a diffraction pattern of spots (reflections) is recorded.[5] The intensity of each spot is measured, providing the amplitudes of the structure factors.[8]

Step 3: Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[9][10] For small molecules like our target compound, direct methods are typically successful in providing an initial estimate of the phases.[5] This allows for the calculation of an initial electron density map, from which a preliminary molecular model is built. This model is then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[9]

Step 4: Validation and Deposition

The final structure is validated using software like checkCIF to ensure its chemical and geometric sensibility.[11] The crystallographic data is then deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), in the standard Crystallographic Information File (CIF) format.[12]

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides definitive structural information, other techniques offer complementary data and can be more suitable in certain situations.

Structural_Validation_Comparison X-ray_Crystallography X-ray Crystallography NMR_Spectroscopy NMR Spectroscopy X-ray_Crystallography->NMR_Spectroscopy Complementary Solution-State Info MicroED MicroED X-ray_Crystallography->MicroED Requires Larger Crystals NMR_Spectroscopy->X-ray_Crystallography Requires Crystal (Solid-State) NMR_Spectroscopy->MicroED Provides Connectivity & Dynamics in Solution MicroED->X-ray_Crystallography Uses Nanocrystals MicroED->NMR_Spectroscopy Provides Absolute Structure (Solid-State)

Interplay between key structural validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for elucidating the structure of molecules in solution.[10] It provides information about the connectivity of atoms and their chemical environment. For this compound, 1H, 13C, and 19F NMR would be essential.

  • Advantages over X-ray Crystallography:

    • Does not require crystalline material.

    • Provides information about the molecule's structure and dynamics in solution, which is often more relevant to its biological activity.

  • Limitations:

    • Provides indirect structural information. While 2D NMR techniques (COSY, HSQC, HMBC) can establish connectivity, determining the precise 3D arrangement, especially for rigid systems with few protons, can be challenging.

    • Determining the relative stereochemistry of quaternary centers, like the spirocyclic carbon in our target molecule, can be difficult or impossible with NMR alone.[13]

Microcrystal-Electron Diffraction (MicroED)

A relatively new technique, MicroED uses an electron beam instead of X-rays to determine the structure of molecules from nanocrystals.[4] This method is particularly advantageous when growing crystals large enough for X-ray crystallography is not feasible.

  • Advantages over X-ray Crystallography:

    • Requires crystals that are a billionth of the size needed for traditional X-ray diffraction.[4]

    • Data collection can be significantly faster, often taking less than 30 minutes.[4]

  • Limitations:

    • It is an evolving technique and not as widely available as X-ray crystallography.[14]

    • Sample preparation and handling can be more delicate.

Data Summary and Interpretation

The crystallographic data for a successfully solved structure provides a wealth of information. Below is a table summarizing the kind of key parameters obtained from an X-ray diffraction experiment.

ParameterDescriptionTypical Value/RangeImportance
Crystal SystemThe symmetry class of the crystal lattice.e.g., Monoclinic, OrthorhombicFundamental property of the crystal packing.
Space GroupThe specific symmetry elements of the unit cell.e.g., P2₁/cDefines the arrangement of molecules in the crystal.
a, b, c (Å)The dimensions of the unit cell.VariesDefines the size of the repeating unit.
α, β, γ (°)The angles of the unit cell.VariesDefines the shape of the repeating unit.
ZThe number of molecules per unit cell.Integer (e.g., 4)Relates the unit cell volume to the molecular volume.
R1A measure of the agreement between the calculated and observed structure factor amplitudes.< 0.05 for good structuresA key indicator of the quality of the refinement.[15]
wR2A weighted R-factor based on F².< 0.15 for good structuresAnother important indicator of refinement quality.[15]
Goodness-of-Fit (GooF)Should be close to 1 for a good model.~1.0Indicates that the model is a good fit to the data.[15]

Conclusion

For the unambiguous structural validation of novel small molecules like this compound, single-crystal X-ray crystallography remains the gold standard.[3][4] It provides a definitive and high-resolution three-dimensional structure, which is invaluable for understanding structure-activity relationships and for guiding further drug design efforts. While techniques like NMR and MicroED offer significant advantages in specific contexts—characterizing molecules in solution and analyzing nanocrystalline samples, respectively—they do not replace the certainty provided by a well-refined X-ray crystal structure. For drug development professionals, investing the effort to obtain a crystal structure can prevent costly downstream failures and provide a solid foundation for intellectual property.

References

  • Benchchem. Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods.
  • The Cambridge Crystallographic Data Centre (CCDC). Deposit.
  • ACS Central Science. Researchers develop powerful method to solve structures of small molecules.
  • American Chemical Society. Requirements for Depositing X-Ray Crystallographic Data.
  • The Cambridge Crystallographic Data Centre (CCDC). Correcting CIFs.
  • The Cambridge Crystallographic Data Centre (CCDC). CIF Deposition Guidelines.
  • Creative Biostructure. Crystallography Data Analysis.
  • The Science Notes. X-ray Crystallography: Definition, Principle, Steps, Data Analysis, Applications, and Limitations.
  • Wikipedia. X-ray crystallography.
  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
  • Wikipedia. X-ray crystallography.
  • RSC Publishing. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Creative BioMart. X-ray Crystallography.
  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • Creative BioMart. X-ray Crystallography.
  • PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value.
  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • Chemistry LibreTexts. X-ray Crystallography.
  • Chemistry Stack Exchange. Why is crystallography still used in some cases for small molecule structure determination?.
  • ACS Publications. Hydroalkoxylation-Initiated Cascade on Sulfone-Tethered Aryl Alkynols Gives Cyclic and Spiro-Heterocyclic β-Ketosulfones. Organic Letters.
  • ACS Publications. Metal-Free Sulfonylative Spirocyclization of Indolyl-ynones via Insertion of Sulfur Dioxide: Access to Sulfonated Spiro[cyclopentenone-1,3′-indoles]. Organic Letters.
  • ResearchGate. Synthesis of Sulfonyl-Containing spiro[11][11]trienones from Sodium Metabisulfite. Available from:

  • NIH. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes.
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • NIH. 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.

Sources

The Ascendant Role of 2-Oxa-6-azaspiro[3.3]heptane in Modern Drug Design: A Comparative Guide to Assessing Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to three-dimensional scaffolds to navigate beyond the flatlands of traditional aromatic structures. Among these, the 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a compelling bioisosteric replacement for conventional moieties like morpholine and piperidine. Its rigid, sp³-rich framework offers a unique vectoral projection of substituents, often leading to improved physicochemical properties and pharmacological profiles. However, a key determinant of a drug candidate's success is its metabolic stability. This guide provides a comprehensive comparison of the metabolic stability of 2-oxa-6-azaspiro[3.3]heptane-containing compounds against their classical counterparts, supported by experimental data and detailed protocols for in-house assessment.

The Stability Advantage: Beyond Isosterism

The strategic incorporation of spirocyclic systems is a deliberate tactic to enhance a molecule's drug-like properties. Shifting from planar, aromatic structures to those with a higher fraction of saturated carbons (Fsp³) generally correlates with improved solubility, reduced lipophilicity, and critically, enhanced metabolic stability.[1] The 2-oxa-6-azaspiro[3.3]heptane scaffold, as a morpholine bioisostere, exemplifies this principle. While maintaining similar spatial arrangements for target engagement, its inherent structural rigidity can shield metabolically susceptible sites from enzymatic degradation.

A noteworthy example is the case of AZD1979, a compound where a 2-oxa-6-azaspiro[3.3]heptane moiety was utilized. When compared to its morpholine analogue, a significant reduction in metabolic turnover was observed.[2] This enhancement in stability is a crucial consideration for drug development professionals aiming to optimize pharmacokinetic profiles.

Comparative Metabolic Stability Data

The following table summarizes the intrinsic clearance (CLint) data for a 2-oxa-6-azaspiro[3.3]heptane-containing compound (6b) and its corresponding morpholine analogue (6a). Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug, and lower values indicate greater metabolic stability.[3]

CompoundScaffoldHLM CLint (μL/min/mg)HH/RH CLint (μL/min/10⁶ cells)
6a Morpholine7261 / 190
6b 2-Oxa-6-azaspiro[3.3]heptane1311 / 5.1
Data sourced from ACS Med. Chem. Lett. 2019, 10, 8, 1145–1150.[2]

The data clearly demonstrates the superior metabolic stability of the 2-oxa-6-azaspiro[3.3]heptane-containing compound, with a more than 5-fold reduction in intrinsic clearance in human liver microsomes and even more dramatic reductions in human and rat hepatocytes.[2]

Experimental Assessment of Metabolic Stability

To empower researchers to validate these findings within their own discovery programs, this section details the standard in vitro assays for determining metabolic stability: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

The Underlying Principle of In Vitro Stability Assays

These assays are fundamental in drug metabolism and pharmacokinetics (DMPK) studies. They involve incubating a test compound with liver-derived enzyme systems and monitoring its disappearance over time.[2] The liver is the primary site of drug metabolism, and these in vitro systems provide a reliable and cost-effective means to predict a compound's in vivo behavior.[4]

Experimental Workflow: A Visual Overview

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock Solution (e.g., in DMSO) initiate Initiate Reaction by adding Test Compound & Cofactors (e.g., NADPH) prep_compound->initiate prep_system Prepare Metabolic System (Microsomes or Hepatocytes) pre_inc Pre-incubate Metabolic System at 37°C prep_system->pre_inc pre_inc->initiate sampling Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (e.g., with cold acetonitrile + Internal Standard) sampling->quench process Process Sample (Centrifuge to precipitate protein) quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze plot Plot % Remaining vs. Time analyze->plot calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) plot->calculate

Sources

The 2-Oxa-6-azaspiro[3.3]heptane Moiety: A Scaffold for Superior Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic (PK) profiles is a paramount objective. The 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a compelling structural motif, offering significant advantages over traditional heterocyclic scaffolds such as morpholine and piperidine. This guide provides a comprehensive comparison of the pharmacokinetic properties of drugs and clinical candidates incorporating this spirocyclic system against their non-spirocyclic analogues, supported by experimental data and detailed protocols.

The Physicochemical Advantages of Spirocyclic Scaffolds

The introduction of a spirocyclic center, particularly the 2-oxa-6-azaspiro[3.3]heptane moiety, imparts a unique three-dimensional character to a molecule. This structural rigidity can lead to a more defined interaction with biological targets. However, the most profound impact is often observed in the molecule's physicochemical properties, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Key advantages frequently associated with the 2-oxa-6-azaspiro[3.3]heptane moiety include:

  • Reduced Lipophilicity: A consistent observation is the reduction in lipophilicity, often quantified by a lower distribution coefficient (logD). This can be advantageous in mitigating off-target effects and improving the overall safety profile of a drug candidate.

  • Enhanced Aqueous Solubility: The inherent polarity of the oxetane ring within the spirocyclic system generally leads to improved aqueous solubility, a crucial factor for oral bioavailability.

  • Increased Metabolic Stability: The compact and rigid structure of the 2-oxa-6-azaspiro[3.3]heptane moiety can render it less susceptible to metabolic enzymes, particularly cytochrome P450s, leading to reduced clearance and a more favorable half-life.[1]

Comparative Pharmacokinetic Profiles

To illustrate the tangible benefits of incorporating the 2-oxa-6-azaspiro[3.3]heptane moiety, this section presents a comparative analysis of key pharmacokinetic parameters for representative drug candidates and their analogues.

Case Study 1: TBI-223 vs. Linezolid

TBI-223 is a novel oxazolidinone antibiotic currently in development for the treatment of tuberculosis.[2][3][4] It features a 2-oxa-6-azaspiro[3.3]heptane moiety as a replacement for the morpholine ring found in the established antibiotic, linezolid. This substitution was strategically designed to improve upon the safety profile of linezolid, particularly concerning myelosuppression, while maintaining or enhancing its pharmacokinetic properties.[2]

Pharmacokinetic ParameterTBI-223LinezolidSpecies
Oral Bioavailability High~100%Human
High>70%Mouse
High>95%Rat
High>95%Dog
Elimination Half-life (t½) 1.9 - 3.8 hours5 - 7 hoursHuman
3.0 hours1.58 hoursMouse
8 hours-Rat
Area Under the Curve (AUC₀₋₂₄) 179.4 µg·h/mL (100 mg/kg, oral)130.7 µg·h/mL (100 mg/kg, oral)Mouse
Maximum Concentration (Cmax) 44.5 µg/mL (100 mg/kg, oral)52.6 µg/mL (100 mg/kg, oral)Mouse
Metabolism Improved stability in microsomes and hepatocytesOxidation of the morpholine ringVarious

Data compiled from multiple sources.[2][5][6]

The data clearly indicates that TBI-223 maintains high oral bioavailability across multiple species, comparable to linezolid.[5] Notably, TBI-223 exhibits a longer half-life in rats and a comparable half-life in mice, suggesting favorable metabolic stability conferred by the spirocyclic moiety.[5] Preclinical data also highlight TBI-223's improved stability in microsomes and hepatocytes from five different species and a lack of significant inhibition of major human cytochrome P450 enzymes.

Case Study 2: AZD1979 - A CNS Drug Candidate

AZD1979 is a potent and selective melanin-concentrating hormone receptor 1 (MCH1) antagonist that was investigated for the treatment of obesity.[7][8][9] The discovery of AZD1979 involved a lead optimization program focused on reducing lipophilicity and mitigating off-target effects, such as hERG channel interactions.[5] The incorporation of the 2-oxa-6-azaspiro[3.3]heptane moiety was a key strategy in achieving these "favourable physicochemical properties."[2]

While a direct side-by-side table with a morpholine analogue is not publicly available, the literature highlights the significant improvements achieved with the spirocyclic scaffold. Compared to its morpholine-containing precursors, AZD1979 demonstrated:

  • Reduced Lipophilicity: A significant decrease in logD, a critical factor for CNS drug candidates to minimize non-specific binding and improve the therapeutic window.

  • Excellent Permeability with No Efflux: This indicates that the compound can readily cross biological membranes, including the blood-brain barrier, without being actively removed by efflux pumps.[5]

These properties underscore the utility of the 2-oxa-6-azaspiro[3.3]heptane moiety in designing CNS-penetrant drugs with desirable ADME characteristics.

Case Study 3: LRRK2 Inhibitors for Parkinson's Disease

The development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors is a promising therapeutic avenue for Parkinson's disease. In the exploration of LRRK2 inhibitors, the 2-oxa-6-azaspiro[3.3]heptane moiety has been evaluated as a bioisostere for morpholine.

One such example is the comparison between the morpholine-containing LRRK2 inhibitor PF-06447475 and its 2-oxa-6-azaspiro[3.3]heptane-containing analogue. While PF-06447475 demonstrated high potency and brain penetration, its overall pharmacokinetic profile was deemed suboptimal, with moderate to low clearance and oral bioavailability, which ultimately halted its clinical development.[8][10] In contrast, the introduction of the spirocyclic moiety in an analogous series led to a significant loss of potency. This highlights a critical consideration in drug design: while the 2-oxa-6-azaspiro[3.3]heptane scaffold can offer significant ADME advantages, its impact on target engagement must be carefully evaluated and optimized within each specific chemical series.

Experimental Protocols for Pharmacokinetic Profiling

The following are detailed, step-by-step methodologies for key in vitro experiments crucial for evaluating the pharmacokinetic properties of drug candidates containing the 2-oxa-6-azaspiro[3.3]heptane moiety.

Determination of Lipophilicity (logD)

Objective: To quantify the lipophilicity of a compound at a physiologically relevant pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare a phosphate buffer solution at pH 7.4.

    • Prepare a solution of n-octanol.

  • Partitioning Experiment:

    • In a glass vial, combine 1 mL of the phosphate buffer (pH 7.4) and 1 mL of n-octanol.

    • Add a small aliquot of the test compound stock solution to the biphasic system to achieve a final concentration of 10 µM.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Place the vial on a shaker and agitate for 1 hour at room temperature to allow for partitioning equilibrium to be reached.

    • Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic phases.

  • Quantification:

    • Carefully collect aliquots from both the aqueous and n-octanol layers.

    • Analyze the concentration of the test compound in each layer using a suitable analytical method, such as LC-MS/MS.

  • Calculation:

    • The logD value is calculated using the following formula: logD = log10([Compound]octanol / [Compound]aqueous)

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

  • Preparation of Reagents:

    • Thaw cryopreserved human liver microsomes (HLM) on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a phosphate buffer solution (pH 7.4).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a compound and assess its potential for active transport or efflux.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For apical-to-basolateral (A-B) permeability, add the test compound (at a final concentration of 10 µM) to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with 5% CO₂ for 2 hours.

  • Sample Analysis:

    • At the end of the incubation period, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in each sample by LC-MS/MS.

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizing the Impact: Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize a typical experimental workflow for pharmacokinetic profiling and a simplified representation of how improved ADME properties contribute to a better drug candidate profile.

experimental_workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetics logD logD Assay met_stab Metabolic Stability (Microsomes/Hepatocytes) caco2 Caco-2 Permeability herg hERG Assay pk_study Rodent PK Study (e.g., Mouse, Rat) herg->pk_study dose_escalation Dose Escalation bioavailability Bioavailability Determination candidate Candidate Drug Selection bioavailability->candidate lead_opt Lead Optimization (Incorporate Moiety) lead_opt->logD lead_opt->met_stab lead_opt->caco2 lead_opt->herg adme_advantages cluster_properties Improved Physicochemical Properties cluster_outcomes Favorable PK Outcomes moiety 2-Oxa-6-azaspiro[3.3]heptane Moiety logD Lower logD (Reduced Lipophilicity) moiety->logD solubility Higher Aqueous Solubility moiety->solubility met_stab Increased Metabolic Stability moiety->met_stab distribution Optimal Tissue Distribution logD->distribution absorption Good Oral Absorption solubility->absorption clearance Lower Clearance & Longer Half-life met_stab->clearance candidate Superior Drug Candidate Profile absorption->candidate distribution->candidate clearance->candidate

Caption: The causal relationship between the 2-oxa-6-azaspiro[3.3]heptane moiety and a superior drug candidate profile.

Conclusion

The strategic incorporation of the 2-oxa-6-azaspiro[3.3]heptane moiety represents a powerful tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic properties of drug candidates. As demonstrated by the comparative data, this spirocyclic scaffold can effectively reduce lipophilicity, enhance metabolic stability, and maintain or improve oral bioavailability. While careful consideration of its impact on target potency is essential, the evidence strongly supports the 2-oxa-6-azaspiro[3.3]heptane moiety as a valuable building block for the design of next-generation therapeutics with superior ADME profiles. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage this promising chemical scaffold in their discovery programs.

References

  • BenchChem. (2025). A Comparative Analysis of the Pharmacokinetic Profiles of Tbi-223 and Linezolid. BenchChem.
  • Strydom, N., et al. (2025). Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. Antimicrobial Agents and Chemotherapy, 69(4), e01542-24.
  • ResearchGate. (n.d.). TBI-223 clinical translation, comparison to linezolid and dose...
  • ASM Journals. (2025). Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. Antimicrobial Agents and Chemotherapy.
  • PubMed. (2025). Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. PubMed.
  • Daher, J. P., et al. (2022). Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. Genes, 13(8), 1459.
  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(3), 1033-1046.
  • Gennemark, P., et al. (2017). Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin-concentrating Hormone Receptor 1 Antagonist. CPT: Pharmacometrics & Systems Pharmacology, 6(5), 329-339.
  • Daher, J. P., et al. (2015). Efficacy and pharmacodynamic properties of the LRRK2 kinase inhibitor PF-06447475 in a transgenic mouse model of LRRK2-driven neurodegeneration. Journal of Neuroscience, 35(10), 4196-4208.
  • Grönberg, G., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. British Journal of Pharmacology, 173(15), 2354-2367.
  • Henderson, J. L., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry, 58(1), 419-432.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). PF-06447475. IUPHAR/BPS Guide to PHARMACOLOGY.
  • GUP. (n.d.). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. GUP.
  • Grygorenko, O. O., et al. (2020). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and other spirocyclic motifs in medicinal chemistry. Chemical Society Reviews, 49(18), 6755-6803.
  • Gennemark, P., et al. (2017). Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin-concentrating Hormone Receptor 1 Antagonist.
  • Grönberg, G., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. PubMed Central.
  • Sci-Hub. (n.d.). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. Sci-Hub.
  • Carreira, E. M., et al. (2019). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.

Sources

Comparative Guide to Lipophilicity: 2-Oxa-6-azaspiro[3.3]heptane Derivatives vs. Morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Medicinal Chemists

In modern drug discovery, the meticulous optimization of a molecule's physicochemical properties is as crucial as enhancing its potency. Among these properties, lipophilicity stands out as a primary determinant of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] For decades, the morpholine ring has been a staple in medicinal chemistry, valued for its favorable properties, including improving aqueous solubility and its synthetic tractability.[2][3][4] However, the drive to escape "flatland" and explore novel chemical space with enhanced three-dimensionality has led to the rise of bioisosteric replacements that can fine-tune these properties.

This guide provides an in-depth comparison of the lipophilicity of a prominent morpholine bioisostere, the 2-oxa-6-azaspiro[3.3]heptane scaffold, with its traditional analog.[5][6] We will explore the structural rationale for the observed differences, present supporting experimental data, and detail the methodologies used to generate this critical information.

The Structural Rationale: Beyond Simple Atom Counting

At first glance, replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety seems counterintuitive for lowering lipophilicity, as it involves the net addition of a carbon atom. However, the effect is rooted in the distinct three-dimensional architecture and resulting electronic properties of the spirocyclic system.

  • Increased Three-Dimensionality (sp³ Character): The defining feature of the 2-oxa-6-azaspiro[3.3]heptane scaffold is its spirocyclic core—a quaternary carbon atom joining two rings. This structure is inherently more rigid and three-dimensional than the flexible chair-like conformation of morpholine.[7][8] Increasing the fraction of sp³ hybridized carbons is a widely recognized strategy for improving the physicochemical properties of drug candidates, often leading to enhanced solubility and better metabolic stability.[9]

  • The Basicity-Lipophilicity Connection: The key to understanding the lipophilicity difference lies in the basicity (pKa) of the scaffold's nitrogen atom. The strained four-membered azetidine ring within the spirocycle alters the hybridization of the nitrogen's lone pair, making it more available for protonation compared to the nitrogen in the six-membered morpholine ring. This results in a significantly higher pKa for 2-oxa-6-azaspiro[3.3]heptane derivatives.[10][11]

At the physiological pH of 7.4, a more basic compound will exist to a greater extent in its protonated, charged form. This ionized species is far more soluble in aqueous media than the neutral form and partitions poorly into an organic solvent like n-octanol. Consequently, the distribution coefficient at pH 7.4 (LogD₇.₄), the most physiologically relevant measure of lipophilicity for ionizable compounds, is lowered.[10][11]

Caption: Structural and property comparison of morpholine vs. its spirocyclic bioisostere.

Experimental Data: A Quantitative Comparison

The theoretical rationale is strongly supported by experimental data from matched molecular pair analysis. A pivotal study conducted by Degorce et al. systematically replaced morpholine moieties with 2-oxa-6-azaspiro[3.3]heptane in various chemical contexts and measured the resulting changes in pKa and LogD₇.₄.[11]

The data consistently shows that this bioisosteric swap leads to a decrease in lipophilicity, which is more pronounced for basic amines than for neutral amides.

Parent Morpholine Compound pKa LogD₇.₄ 2-Oxa-6-azaspiro[3.3]heptane Analog pKa LogD₇.₄ ΔpKa ΔLogD₇.₄
Compound 6a (Alkylamine)6.72.8Compound 6b (AZD1979)8.21.6+1.5-1.2
Compound 9a (Artefenomel)8.83.9Compound 9b 9.63.3+0.8-0.6
Amide Series (Average)N/AN/AAmide Series (Average)N/AN/AN/A-0.17
Arylamine Series (Average)N/AN/AArylamine Series (Average)N/AN/AN/A-0.44
Alkylamine Series (Average)N/AN/AAlkylamine Series (Average)N/AN/AN/A-0.75
Data synthesized from Degorce, S. L. et al., ACS Med. Chem. Lett. 2019, 10 (8), 1157–1162.[11]

This quantitative evidence underscores the reliability of using the 2-oxa-6-azaspiro[3.3]heptane scaffold as a "lipophilicity-lowering twist." For example, in the case of compound 6a , the replacement resulted in a significant 1.2 log unit reduction in lipophilicity, which can dramatically alter a compound's ADMET properties in a favorable direction.[11]

Experimental Protocols for Lipophilicity Determination

Accurate and reproducible measurement of lipophilicity is paramount. The two most common and accepted methods in the industry are the shake-flask method for definitive values and reversed-phase high-performance liquid chromatography (RP-HPLC) for higher throughput screening.[12][13]

Protocol 1: The Shake-Flask "Gold Standard" Method for LogD₇.₄

The shake-flask method directly measures the partitioning of a compound between n-octanol and an aqueous buffer. It is considered the benchmark for accuracy.[12][14][15]

Causality Behind Experimental Choices:

  • Pre-saturation of Solvents: Saturating the n-octanol with buffer and the buffer with n-octanol before the experiment is critical to prevent volume changes during partitioning, which would lead to inaccurate concentration measurements.[16]

  • Buffer Selection: A phosphate buffer at pH 7.4 is used to mimic physiological conditions and ensure the pH remains stable during the experiment, which is crucial for LogD determination of ionizable compounds.[14][16]

  • Equilibration Time: Sufficient shaking time followed by a resting period is necessary to allow the compound to reach a true thermodynamic equilibrium between the two phases.[17]

  • Concentration Analysis: Using a sensitive and linear analytical method like LC-MS/MS or HPLC-UV is required to accurately quantify the compound's concentration in each phase, especially when partitioning heavily favors one phase.[17][18]

Step-by-Step Methodology:

  • Solvent Preparation:

    • Prepare a 0.01 M phosphate buffer solution and adjust the pH to precisely 7.4.

    • In a large separation funnel, mix equal volumes of n-octanol and the pH 7.4 buffer.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely for at least 24 hours before use. Carefully separate and store each phase.[14]

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[15]

  • Partitioning Experiment:

    • In a glass vial, add a precise volume of the pre-saturated n-octanol (e.g., 1 mL) and the pre-saturated pH 7.4 buffer (e.g., 1 mL).

    • Spike a small volume of the compound stock solution into the biphasic system. The final concentration should be within the linear range of the analytical detector.

    • Cap the vial tightly and shake on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours).[17]

    • Allow the vial to stand undisturbed for at least 24 hours to ensure complete phase separation. Centrifugation can be used to break up any emulsions.

  • Analysis:

    • Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase.

    • Quantify the concentration of the compound in each aliquot using a validated HPLC or LC-MS/MS method against a standard curve.

  • Calculation:

    • Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

G start Start prep 1. Prepare & Pre-saturate n-Octanol and pH 7.4 Buffer start->prep sample 2. Add Compound to Biphasic System prep->sample shake 3. Shake to Reach Equilibrium (e.g., 2-24h) sample->shake separate 4. Allow Phase Separation (e.g., 24h, Centrifuge if needed) shake->separate analyze 5. Quantify Compound Concentration in Each Phase (HPLC, LC-MS) separate->analyze calc 6. Calculate LogD₇.₄ analyze->calc end End calc->end

Caption: Workflow for the Shake-Flask LogD determination method.

Protocol 2: High-Throughput RP-HPLC Method

This indirect method correlates a compound's retention time on a reversed-phase column with the known LogP values of a set of standard compounds. It is fast, requires very little compound, and is easily automated.[19][20][21]

Step-by-Step Methodology:

  • System Setup:

    • Use an HPLC system equipped with a C18 reversed-phase column.

    • The mobile phase typically consists of a buffered aqueous phase and an organic modifier. Methanol is often preferred as it can mimic the hydrogen bonding of n-octanol.[13][20]

  • Calibration:

    • Select a set of 5-10 standard compounds with well-established LogP values that span the expected range of your test compounds.

    • Inject each standard individually and record its retention time (tᵣ). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀

    • Create a calibration curve by plotting the known LogP values of the standards against their calculated log k values. A linear regression will yield a standard equation: LogP = m(log k) + c .[20]

  • Sample Analysis:

    • Dissolve the test compounds (morpholine and spiro-heptane analogs) in a suitable solvent.

    • Inject each test compound under the identical chromatographic conditions used for the standards and record its retention time.

  • Calculation:

    • Calculate the log k for each test compound using its retention time.

    • Interpolate the LogP value of each test compound from the calibration curve using the standard equation derived in step 2.

Summary and Implications in Drug Design

The replacement of a morpholine moiety with a 2-oxa-6-azaspiro[3.3]heptane scaffold is a validated and effective strategy for reducing lipophilicity in drug candidates.

Key Takeaways:

  • Counterintuitive but Effective: Despite adding a carbon atom, the spirocyclic analog is less lipophilic at physiological pH.

  • Mechanism-Driven: This effect is primarily driven by an increase in the basicity (pKa) of the spirocycle's nitrogen, which increases the population of the more hydrophilic ionized form at pH 7.4.

  • Broad Applicability: The lipophilicity-lowering effect is observed across various chemical classes, including amides, arylamines, and alkylamines, though it is most pronounced in the latter.[11]

  • Strategic Advantage: For a research program, this bioisosteric switch provides a powerful tool to modulate a key physicochemical property. Reducing high lipophilicity can mitigate risks associated with poor solubility, high metabolic turnover, and off-target toxicities like hERG channel inhibition.[7]

While this substitution is powerful, it is not a universal solution. The rigid, three-dimensional structure of the spirocycle significantly alters the vector and distance between the nitrogen and oxygen atoms compared to morpholine.[22] This geometric change can impact binding affinity at the target protein, and therefore must be evaluated on a case-by-case basis. Nonetheless, the 2-oxa-6-azaspiro[3.3]heptane scaffold has earned its place in the medicinal chemist's toolbox as a sophisticated bioisostere for intelligently tuning molecular properties and advancing drug discovery programs.

References

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (2007). PharmTech. [Link]

  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1157–1162. [Link]

  • LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane. LookChem. [Link]

  • Taleb, F., & Roy, A. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(11), 1229-1232. [Link]

  • Ciura, K., Dziomba, S., & Nowak, P. (2017). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 22(10), 1667. [Link]

  • Wilson, D., & Clark, T. N. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica, 78(11). [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162. [Link]

  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1157–1162. [Link]

  • LogP / LogD shake-flask method v1. (2020). ResearchGate. [Link]

  • Ang, C. W., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58611. [Link]

  • Relationships between the experimental n-octanol-water partition coefficients (logP exp ) and theoretical AlogPs values. ResearchGate. [Link]

  • Stravs, M. A., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(3), 1439-1449. [Link]

  • Determination of Partitioning Coefficient by UPLC-MS/MS. (2009). Waters. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (2022). ResearchGate. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. (2019). ResearchGate. [Link]

  • Işık, M., et al. (2019). Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. bioRxiv. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2020). Molecules, 25(1), 199. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2025). ResearchGate. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2021). Expert Opinion on Drug Discovery, 16(11), 1229-1232. [Link]

  • Bioisosteres of Common Functional Groups. (n.d.). [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane. PubChem. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ResearchGate. [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane, CAS No. 174-78-7. iChemical. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]

  • Lipophilicity of fentalogs: Comparison of experimental and computationally derived data. (2023). Journal of Forensic Sciences. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. [Link]

Sources

An In Vivo Comparative Analysis of TBI-223 and Other Leading Oxazolidinone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of Oxazolidinone Antibiotics

The rise of multidrug-resistant Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge in clinical practice. Oxazolidinones are a critical class of synthetic antibiotics that inhibit bacterial protein synthesis through a unique mechanism, binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[1][2][3] Linezolid, the first-in-class agent, has been a mainstay in treating severe Gram-positive infections but its long-term use is hampered by adverse effects, most notably myelosuppression.[4][5] This has spurred the development of next-generation oxazolidinones with improved safety and pharmacokinetic profiles.

This guide provides an in-depth, objective comparison of the in vivo performance of TBI-223, a novel oxazolidinone antibiotic, with established agents such as linezolid and tedizolid. We will delve into supporting experimental data from preclinical models, offering insights into comparative efficacy, pharmacokinetics, and safety.

Mechanism of Action: A Shared Foundation

Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation of protein synthesis. They bind to the P site of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, which is a crucial step in bacterial protein translation.[1][2]

Caption: Mechanism of action of oxazolidinone antibiotics.

In Vivo Efficacy: A Head-to-Head Comparison in Preclinical Models

The true test of a novel antibiotic lies in its performance in relevant in vivo infection models. TBI-223 has been rigorously evaluated against linezolid in several murine models of MRSA infection. While direct in vivo comparative studies between TBI-223 and tedizolid are not yet published, we can draw meaningful comparisons from studies evaluating tedizolid against linezolid in similar models.

Murine Systemic Infection (Bacteremia) Model

In a murine model of MRSA bacteremia, TBI-223 demonstrated efficacy comparable to linezolid in a dose-dependent manner.[4][6][7] Treatment with both TBI-223 and linezolid resulted in a significant reduction in bacterial burden and increased survival compared to sham-treated controls.[4][6][7]

Murine Skin and Soft Tissue Infection (SSTI) Model

TBI-223 was as effective as linezolid in reducing bacterial load and disease severity in a murine MRSA skin wound infection model.[4][6][7] Similarly, studies comparing tedizolid and linezolid in murine thigh infection models have shown comparable efficacies against MRSA.[4][5] Tedizolid, administered once daily, demonstrated similar in vivo efficacy to twice-daily linezolid against various S. aureus isolates.[5]

Murine Orthopedic Implant-Associated Infection (OIAI) Model

In a challenging murine model of orthopedic implant-associated MRSA infection, both TBI-223 and linezolid significantly reduced the bacterial burden associated with the implant compared to no treatment.[4][6][7] There were no statistically significant differences in efficacy observed between TBI-223 and linezolid in this model.[6][7] Studies have also shown tedizolid's effectiveness in experimental foreign body-associated osteomyelitis, suggesting its potential in treating these complex infections.[8]

Table 1: Comparative In Vivo Efficacy Against MRSA in Murine Models

Antibiotic Infection Model Dosage (mg/kg) Key Efficacy Outcome Reference
TBI-223 Bacteremia80 and 160 (twice daily)Comparable to linezolid in reducing bacterial burden and increasing survival.[4][6][7]
Skin Wound Infection80 and 160 (twice daily)Comparable efficacy to linezolid in reducing bacterial load.[4][6][7]
Orthopedic Implant80 and 160 (twice daily)Comparable to linezolid in reducing bacterial burden on implant.[4][6][7]
Linezolid Bacteremia40 and 80 (twice daily)Significant reduction in bacterial burden and increased survival.[4][6][7]
Skin Wound Infection40 and 80 (twice daily)Significant reduction in bacterial load.[4][6][7]
Orthopedic Implant40 and 80 (twice daily)Significant reduction in bacterial burden on implant.[4][6][7]
Tedizolid Thigh InfectionHuman-simulated 200 mg (once daily)Similar in vivo efficacy to linezolid.[5]
Foreign Body OsteomyelitisNot specifiedActive in reducing bacterial burden.[8]

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic (PK) properties of an antibiotic are crucial determinants of its efficacy and dosing regimen. TBI-223 exhibits high oral bioavailability in preclinical species.[9]

Table 2: Comparative Pharmacokinetic Parameters in Mice

Parameter TBI-223 Linezolid Tedizolid Reference
Dose (mg/kg, oral) 1001008.4[6][9]
AUC (µg·h/mL) 179.4 ± 19.1130.7 ± 8.5Not directly comparable due to different dosing[6][9]
Half-life (t½) (h) 3.0 ± 0.41.58 ± 0.4~12 (in humans)[6][9]

Note: Direct comparison of tedizolid PK in mice with TBI-223 and linezolid is challenging due to different experimental designs and reported parameters. Tedizolid's longer half-life in humans allows for once-daily dosing.[6]

In Vivo Safety and Tolerability: A Key Differentiator

A significant driver for developing new oxazolidinones is to improve upon the safety profile of linezolid, particularly its association with myelosuppression with long-term use.[4][5] Preclinical data strongly suggest that TBI-223 has a better safety profile than linezolid.[4] TBI-223 has shown significantly reduced potential for myelosuppression compared to linezolid.[4][5]

Similarly, tedizolid has demonstrated a favorable safety profile in both preclinical and clinical studies, with a lower incidence of hematologic adverse events compared to linezolid.[3][6][10][11][12]

Experimental Protocols

The following are detailed step-by-step methodologies for key in vivo experiments cited in this guide. The causality behind these experimental choices is to create robust and reproducible models of human infections to accurately assess antibiotic efficacy.

Murine Systemic Infection (Bacteremia) Model

This model is crucial for evaluating an antibiotic's ability to clear bacteria from the bloodstream and prevent mortality.

  • Animal Preparation: Use 6- to 8-week-old female BALB/c mice. Acclimatize animals for at least 7 days before the experiment.

  • Bacterial Inoculum Preparation: Culture MRSA (e.g., USA300 strain) overnight in tryptic soy broth (TSB). Dilute the culture in sterile saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Infection: Anesthetize mice and infect via retro-orbital or tail vein injection with 100 µL of the bacterial suspension (e.g., 1 x 10⁷ CFU/mouse).

  • Antibiotic Administration: Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer TBI-223, linezolid, or vehicle control orally or via the appropriate route at the desired dosage and frequency for a set duration (e.g., 7 days).

  • Endpoint Measurement: Monitor mice daily for signs of morbidity and mortality. At the end of the study, euthanize the mice, harvest organs (e.g., kidneys, spleen), homogenize, and plate serial dilutions to determine the bacterial load (CFU/gram of tissue).

Start Start Animal_Prep Animal Preparation (6-8 week old BALB/c mice) Start->Animal_Prep Inoculum_Prep Bacterial Inoculum Preparation (MRSA culture) Animal_Prep->Inoculum_Prep Infection Systemic Infection (e.g., retro-orbital injection) Inoculum_Prep->Infection Treatment Antibiotic Administration (TBI-223, Linezolid, Vehicle) Infection->Treatment Monitoring Daily Monitoring (Morbidity and Mortality) Treatment->Monitoring Endpoint Endpoint Analysis (Organ harvest, CFU enumeration) Monitoring->Endpoint End End Endpoint->End

Caption: Experimental workflow for a murine systemic infection model.

Murine Skin and Soft Tissue Infection (SSTI) Model

This model assesses the efficacy of antibiotics in a localized infection, which is a common clinical presentation of MRSA.

  • Animal Preparation: Anesthetize mice and shave a small area on their back.

  • Infection: Inject a suspension of MRSA subcutaneously or intradermally into the shaved area.

  • Antibiotic Administration: Begin treatment at a set time post-infection and continue for the duration of the study.

  • Endpoint Measurement: Measure lesion size daily. At the end of the experiment, excise the infected skin tissue, homogenize, and plate for bacterial enumeration.

Murine Orthopedic Implant-Associated Infection (OIAI) Model

This is a more complex model that mimics the challenging clinical scenario of implant-related infections.

  • Surgical Procedure: Anesthetize mice and perform a surgical procedure to implant a sterile medical-grade wire or plate into a long bone (e.g., femur or tibia).

  • Infection: Inoculate a known quantity of MRSA directly onto the implant or into the surrounding tissue during the surgical procedure.

  • Antibiotic Administration: Allow the infection to establish for a period (e.g., several days to weeks) before initiating antibiotic treatment.

Discussion and Future Perspectives

The available in vivo data indicate that TBI-223 is a promising new oxazolidinone with efficacy comparable to linezolid against MRSA in various preclinical infection models.[4][6][7] The key potential advantage of TBI-223 lies in its improved safety profile, particularly the reduced risk of myelosuppression.[4][5] This could be a significant clinical benefit, especially in infections requiring long-term therapy.

Tedizolid also offers advantages over linezolid, including once-daily dosing and a better safety profile.[3][6][10][11][12] While direct comparative studies are lacking, the collective preclinical data suggest that both TBI-223 and tedizolid are valuable additions to the oxazolidinone class, offering potentially safer alternatives to linezolid.

Future studies should include direct head-to-head in vivo comparisons of TBI-223 and tedizolid to better delineate their respective strengths. Ultimately, clinical trials will be necessary to translate these promising preclinical findings into tangible benefits for patients with serious Gram-positive infections.[4]

References

  • The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection. Microbiology Spectrum. [Link]

  • The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PMC. National Institutes of Health (NIH). [Link]

  • TBI-223. Working Group for New TB Drugs. [Link]

  • Comparative Efficacies of Human Simulated Exposures of Tedizolid and Linezolid against Staphylococcus aureus in the Murine Thigh Infection Model. National Institutes of Health (NIH). [Link]

  • Pharmacokinetics and Pharmacodynamics of Tedizolid. Springer. [Link]

  • The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection | Microbiology Spectrum. ASM Journals. [Link]

  • Dose optimization of TBI-223 for enhanced therapeutic benefit compared to linezolid in antituberculosis regimen. Nature Communications. [Link]

  • Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. Antimicrobial Agents and Chemotherapy. [Link]

  • Pharmacokinetics and Pulmonary Disposition of Tedizolid and Linezolid in a Murine Pneumonia Model under Variable Conditions. Antimicrobial Agents and Chemotherapy. [Link]

  • Activity of Tedizolid in Methicillin-Resistant Staphylococcus epidermidis Experimental Foreign Body-Associated Osteomyelitis. Antimicrobial Agents and Chemotherapy. [Link]

  • The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection. PubMed. [Link]

  • Murine models of orthopedic infection featuring Staphylococcus aureus biofilm. Journal of Bone and Joint Infection. [Link]

  • Mouse model of hematogenous implant-related Staphylococcus aureus biofilm infection reveals therapeutic targets. PNAS. [Link]

  • Oxazolidinone antibiotics. Research Starters. [Link]

  • TBI-223 / Oxazolidinone. TB Alliance. [Link]

  • A Murine Skin Wound Infection Model to Study the Immune Response against a Bacterial Pathogen. JoVE. [Link]

  • Oxazolidinone antibiotics. The Lancet Infectious Diseases. [Link]

  • Safety and tolerability of tedizolid as oral treatment for bone and joint infections. Antimicrobial Agents and Chemotherapy. [Link]

  • Efficacy of Tedizolid Against Methicillin-Resistant Staphylococcus Aureus and Peptostreptococcus Anaerobius in Thigh Mixed-Infection Mouse Model. PubMed. [Link]

  • Tedizolid: new data and experiences for clinical practice. Revista Española de Quimioterapia. [Link]

  • Murine Models for Staphylococcal Infection. Current Protocols in Immunology. [Link]

  • Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes. Antimicrobial Agents and Chemotherapy. [Link]

  • Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. STAR Protocols. [Link]

  • A Novel Murine Model of Established Staphylococcal Bone Infection in the Presence of a Fracture Fixation Plate to Study Therapies Utilizing Antibiotic-laden Spacers after Revision Surgery. National Institutes of Health (NIH). [Link]

  • Mouse models for infectious diseases caused by Staphylococcus aureus. National Institutes of Health (NIH). [Link]

  • A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains. MDPI. [Link]

  • Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens. Expert Opinion on Pharmacotherapy. [Link]

  • The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection. PubMed. [Link]

  • Efficacy, safety, tolerability and population pharmacokinetics of tedizolid, a novel antibiotic, in Latino patients with acute bacterial skin and skin structure infections. National Institutes of Health (NIH). [Link]

  • Tedizolid is a promising antimicrobial option for the treatment of Staphylococcus aureus infections in cystic fibrosis patients. Journal of Antimicrobial Chemotherapy. [Link]

  • Use of Translational Pharmacokinetic/Pharmacodynamic Infection Models to Understand the Impact of Neutropenia on the Efficacy of Tedizolid Phosphate. Antimicrobial Agents and Chemotherapy. [Link]

  • Pharmacokinetics and pulmonary disposition of tedizolid and linezolid in a murine pneumonia model under variable conditions. PubMed. [Link]

  • Profile of tedizolid phosphate and its potential in the treatment of acute bacterial skin and skin structure infections. Infection and Drug Resistance. [Link]

Sources

A Computational and Experimental Guide to 2-Oxa-6-azaspiro[3.3]heptane as a Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in this endeavor.[1] This guide provides an in-depth computational and experimental comparison of 2-oxa-6-azaspiro[3.3]heptane (OASH) as a bioisosteric replacement for commonly used saturated heterocycles like piperidine and azetidine. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical methodologies to effectively evaluate OASH in their own discovery programs.

The Rise of Spirocyclic Scaffolds: Beyond "Flatland"

The drive to escape the "flatland" of predominantly two-dimensional molecular architectures has led to an increased interest in three-dimensional scaffolds.[2] Spirocycles, with their inherent rigidity and defined exit vectors, offer a compelling strategy to improve aqueous solubility, metabolic stability, and target engagement by exploring novel chemical space.[2][3] OASH, a spirocyclic ether and amine, has emerged as a versatile bioisostere, often considered as a replacement for morpholine, but its potential to substitute for other key heterocycles like piperidine and azetidine warrants a detailed investigation.[2][4]

Physicochemical Property Comparison: OASH vs. Piperidine and Azetidine

A key consideration in bioisosteric replacement is the modulation of physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare key calculated and experimental properties of OASH with its more traditional counterparts.

Property2-Oxa-6-azaspiro[3.3]heptane (OASH)PiperidineAzetidineRationale for Comparison
Molecular Weight ( g/mol ) 99.13[5]85.1557.10Size and ligand efficiency considerations.
Calculated logP (XLogP3) -0.7[5]0.9-0.2Lipophilicity is crucial for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) (Ų) 21.3[5]12.012.0Influences cell permeability and oral bioavailability.
Predicted pKa 9.73 ± 0.20[6]~11.2~11.3Basicity affects solubility, receptor interactions, and off-target effects.
Hydrogen Bond Donors 1[5]11Key for molecular recognition.
Hydrogen Bond Acceptors 2[5]11Key for molecular recognition.

Key Insights:

  • Lipophilicity (logP): OASH exhibits a significantly lower calculated logP compared to piperidine, suggesting improved aqueous solubility. This is a notable advantage, as poor solubility is a common hurdle in drug development. The negative logP of OASH is more in line with the smaller azetidine ring.

  • Basicity (pKa): The predicted pKa of OASH is lower than that of piperidine and azetidine. This reduced basicity can be advantageous in mitigating potential off-target effects, such as hERG channel inhibition, and can also influence the overall lipophilicity at physiological pH (logD).[7]

  • Polarity (TPSA): The presence of the ether oxygen in OASH increases its TPSA compared to piperidine and azetidine, which can contribute to its enhanced hydrophilicity.

A study by Degorce et al. demonstrated that replacing a morpholine with OASH in a series of compounds led to a significant increase in pKa (ΔpKa = +1.5) and a decrease in the distribution coefficient at pH 7.4 (ΔlogD7.4 = -1.2).[7] This highlights the profound impact OASH can have on key physicochemical properties.

Computational Analysis Workflow

A robust computational workflow is essential to predict the impact of a bioisosteric replacement before committing to synthesis.

G cluster_0 Computational Workflow 3D_Structure_Generation 3D Structure Generation (OASH, Piperidine, Azetidine Analogs) Conformational_Analysis Conformational Analysis (DFT: M06-2X/def2-TZVP) 3D_Structure_Generation->Conformational_Analysis Generate Conformers Property_Calculation Physicochemical Property Calculation (logP, pKa, TPSA) Conformational_Analysis->Property_Calculation Optimized Geometries Molecular_Docking Molecular Docking (GPCR Target) Conformational_Analysis->Molecular_Docking Low-energy Conformers Binding_Free_Energy Binding Free Energy Estimation (MM/GBSA or FEP) Molecular_Docking->Binding_Free_Energy Docked Poses Results_Analysis Comparative Analysis of Poses and Scores Binding_Free_Energy->Results_Analysis G cluster_1 Experimental Validation Synthesis Synthesis of Analogs LogP_Solubility LogP and Aqueous Solubility Measurement Synthesis->LogP_Solubility Metabolic_Stability In Vitro Metabolic Stability Assay Synthesis->Metabolic_Stability Receptor_Binding Receptor Binding Assay Synthesis->Receptor_Binding Data_Analysis Comparative Data Analysis LogP_Solubility->Data_Analysis Metabolic_Stability->Data_Analysis Receptor_Binding->Data_Analysis

Caption: Experimental validation workflow.

Protocol 3: Experimental Determination of Lipophilicity (logP)

Objective: To experimentally measure the octanol-water partition coefficient.

Rationale: The shake-flask method is the gold standard for logP determination and provides a direct measure of a compound's lipophilicity.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol.

  • Sample Preparation: Dissolve a known amount of the test compound in the n-octanol phase.

  • Partitioning: Mix the n-octanol solution with an equal volume of the aqueous phase in a separatory funnel. Shake vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 4: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

Rationale: High metabolic clearance can lead to poor oral bioavailability and a short duration of action. This assay provides an early indication of a compound's metabolic liabilities.

Step-by-Step Methodology:

  • Incubation Preparation: Prepare an incubation mixture containing liver microsomes (human or from other species), the test compound at a known concentration (e.g., 1 µM), and a buffer solution.

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C and initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the rate constant of degradation. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Case Study Insights: OASH as a Bioisostere

In a review of azaspiro[3.3]heptanes, it was noted that the replacement of piperidine with 2-azaspiro[3.3]heptane can lead to improved aqueous solubility. [2]However, the same review highlights that the geometric changes introduced by the spirocycle can sometimes be detrimental to binding affinity. For instance, in a series of mGlu2 negative allosteric modulators, the 2-azaspiro[3.3]heptane analog was found to be approximately 10-fold less potent than the corresponding piperidine-containing compound. [7][8] Conversely, a C-linked 2-azaspiro[3.3]heptane CXCR2 antagonist was reported to be about 2-fold more potent than its piperidine counterpart. [7]These examples underscore the context-dependent nature of bioisosteric replacements and the importance of careful evaluation for each target and chemical series.

Conclusion

2-Oxa-6-azaspiro[3.3]heptane presents a compelling option for medicinal chemists seeking to modulate the properties of their lead compounds. Its unique combination of increased polarity, reduced basicity, and a rigid, three-dimensional structure can offer advantages in terms of aqueous solubility and metabolic stability over more traditional saturated heterocycles like piperidine. However, the geometric constraints imposed by the spirocyclic system can also lead to a loss of potency if the exit vectors are not compatible with the target's binding site.

The computational and experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of OASH as a bioisosteric replacement. By combining predictive in silico modeling with rigorous in vitro characterization, researchers can make informed decisions about the incorporation of this novel scaffold into their drug discovery programs, ultimately accelerating the journey towards optimized clinical candidates.

References

  • Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. (n.d.). Retrieved January 15, 2026, from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2), 114-122.
  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane - LookChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS medicinal chemistry letters, 10(8), 1198–1204.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC - NIH. (2023). Retrieved January 15, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020). Retrieved January 15, 2026, from [Link]

  • Bioisosterism is a crucial strategy in modern drug design that... - Google Search. (n.d.).
  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine - ResearchGate. (2023). Retrieved January 15, 2026, from [Link]

  • Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). Chemical Society Reviews.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2019). ACS Medicinal Chemistry Letters, 10(8), 1198-1204.
  • 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

The Strategic Incorporation of 2-Oxa-6-azaspiro[3.3]heptane in Modern Drug Discovery: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles is a paramount challenge. The "escape from flatland"—a strategic shift away from planar, aromatic molecules towards three-dimensional scaffolds—has been a guiding principle in this endeavor. Among the rising stars in the medicinal chemist's toolkit are spirocyclic systems, which offer a unique combination of structural rigidity, synthetic accessibility, and improved physicochemical properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-oxa-6-azaspiro[3.3]heptane analogs, a scaffold increasingly recognized for its potential to enhance drug-like properties.

The 2-oxa-6-azaspiro[3.3]heptane moiety is often employed as a bioisosteric replacement for the morpholine ring, a common functional group in many bioactive compounds. While morpholine is a versatile and synthetically accessible building block, it can be susceptible to metabolic degradation. The spirocyclic nature of 2-oxa-6-azaspiro[3.3]heptane imparts a higher degree of three-dimensionality and can shield adjacent chemical bonds from enzymatic attack, often leading to improved metabolic stability. Furthermore, this scaffold has been shown to favorably modulate physicochemical properties such as lipophilicity and aqueous solubility.

This guide will explore the nuanced SAR of 2-oxa-6-azaspiro[3.3]heptane analogs, drawing upon specific examples from the literature to illustrate how subtle structural modifications can profoundly impact biological activity. We will delve into the synthesis of these compounds, the biological assays used to evaluate their efficacy, and provide a comparative analysis with alternative scaffolds.

The Physicochemical Impact of the Spirocyclic Core

A key driver for the adoption of the 2-oxa-6-azaspiro[3.3]heptane scaffold is its ability to modulate a molecule's physicochemical properties in a predictable manner. A comprehensive analysis has shown that replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety often leads to a decrease in lipophilicity (logD) and an increase in basicity (pKa). This counterintuitive reduction in lipophilicity, despite the net addition of a carbon atom, is attributed to the increased basicity of the nitrogen atom within the spirocyclic system.

Comparative Physicochemical Data
CompoundScaffoldlogD7.4pKaReference
6a Morpholine2.86.7
6b (AZD1979) 2-Oxa-6-azaspiro[3.3]heptane1.68.2
9a (Artefenomel) Morpholine--
9b 2-Oxa-6-azaspiro[3.3]heptane-0.6 (ΔlogD)+0.8 (ΔpKa)

This table summarizes the change in lipophilicity (logD) and basicity (pKa) upon replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane scaffold in two different molecular contexts.

Case Study: Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists

A compelling example of the successful application of the 2-oxa-6-azaspiro[3.3]heptane scaffold can be found in the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHr1), a G-protein coupled receptor implicated in the regulation of energy homeostasis. The clinical candidate AZD1979 incorporates this spirocyclic moiety and demonstrates a superior pharmacokinetic profile compared to its morpholine-containing predecessor.

The strategic replacement of the morpholine in an earlier lead compound with 2-oxa-6-azaspiro[3.3]heptane in AZD1979 resulted in a significant reduction in lipophilicity and an increase in basicity. These modifications contributed to an improved overall profile, including enhanced metabolic stability and a favorable balance of potency and permeability.

Structure-Activity Relationship Workflow for MCHr1 Antagonists

SAR_Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Evaluation cluster_2 SAR Analysis & Optimization cluster_3 In Vivo Studies Start Initial Lead with Morpholine Bioisostere Bioisosteric Replacement (Morpholine -> 2-Oxa-6-azaspiro[3.3]heptane) Start->Bioisostere Improve PK profile Synthesis Synthesis of Analog Library Bioisostere->Synthesis Binding_Assay MCHr1 Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux) Binding_Assay->Functional_Assay Confirm antagonism ADME_Assays ADME Profiling (Solubility, Permeability, Stability) Functional_Assay->ADME_Assays SAR_Analysis Analyze Potency, Selectivity, and PK Data ADME_Assays->SAR_Analysis Optimization Iterative Design & Synthesis of New Analogs SAR_Analysis->Optimization Optimization->Synthesis Refine Structure PK_Studies Pharmacokinetic Studies in Rodents Optimization->PK_Studies Lead Candidate Efficacy_Models Efficacy in Animal Models of Obesity PK_Studies->Efficacy_Models

Caption: A generalized workflow for the SAR-driven optimization of MCHr1 antagonists incorporating the 2-oxa-6-azaspiro[3.3]heptane scaffold.

Experimental Protocols

General Synthesis of N-Aryl-2-oxa-6-azaspiro[3.3]heptane Analogs

A common and effective method for the synthesis of N-aryl-2-oxa-6-azaspiro[3.3]heptane analogs is the Palladium-catalyzed Buchwald-Hartwig amination.

Step 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

A scalable synthesis of the free base or a stable salt of 2-oxa-6-azaspiro[3.3]heptane is the prerequisite. A practical two-step process starting from commercially available tribromoneopentyl alcohol has been reported.

Step 2: Buchwald-Hartwig Amination

  • To a reaction vessel, add 2-oxa-6-azaspiro[3.3]heptane (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like XPhos (0.04 eq.), and a base, for instance, sodium tert-butoxide (1.4 eq.).

  • Add anhydrous toluene to the vessel.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to 80-110 °C.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-aryl-2-oxa-6-azaspiro[3.3]heptane analog.

Biological Evaluation: MCHr1 Receptor Binding Assay

The affinity of the synthesized analogs for the MCHr1 receptor can be determined using a competitive radioligand binding assay.

  • Prepare cell membranes from a stable cell line overexpressing the human MCHr1 receptor.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled MCHr1 antagonist (e.g., [³H]-S36057) and varying concentrations of the test compounds.

  • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Harvest the membranes onto filter plates and wash to remove unbound radioligand.

  • Determine the amount of bound radioactivity using a scintillation counter.

  • Calculate the Ki values for the test compounds by fitting the data to a one-site competition binding model using appropriate software (e.g., GraphPad Prism).

Comparative Analysis with Alternative Scaffolds

While 2-oxa-6-azaspiro[3.3]heptane is an excellent morpholine bioisostere, other spirocyclic and non-spirocyclic scaffolds can also be considered during lead optimization.

Alternative Scaffolds and Their Rationale

Alternatives cluster_spiro Spirocyclic Alternatives cluster_nonspiro Non-Spirocyclic Alternatives Core 2-Oxa-6-azaspiro[3.3]heptane Diazaspiro 2,6-Diazaspiro[3.3]heptane (Piperazine Bioisostere) Core->Diazaspiro Modulate N-substituents Azaspiro 2-Azaspiro[3.3]heptane (Piperidine Bioisostere) Core->Azaspiro Remove Oxetane Oxygen Bicyclo Bicyclo[1.1.1]pentane (Benzene Bioisostere) Core->Bicyclo Increase 3D character in aromatic region Bridged Bridged Piperazines/Morpholines Core->Bridged Alternative 3D conformation

Caption: A comparison of 2-oxa-6-azaspiro[3.3]heptane with alternative scaffolds in drug design.

  • 2,6-Diazaspiro[3.3]heptane: A bioisostere of piperazine, this scaffold offers two points for diversification, allowing for fine-tuning of properties and interactions with the target.

  • 2-Azaspiro[3.3]heptane: As a piperidine bioisostere, it provides a rigidified framework that can improve metabolic stability compared to the more flexible piperidine ring.

  • Bicyclo[1.1.1]pentane: This highly rigid and three-dimensional scaffold is often used as a bioisostere for a phenyl ring, improving solubility and metabolic stability.

  • Bridged Piperazines/Morpholines: These scaffolds also introduce conformational constraint and three-dimensionality, offering a different spatial arrangement of substituents compared to their spirocyclic counterparts.

The choice of scaffold will ultimately depend on the specific goals of the drug discovery program, including the target protein's binding site topology and the desired physicochemical properties of the final compound.

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a valuable tool in modern medicinal chemistry, offering a reliable strategy to improve the pharmacokinetic and physicochemical properties of drug candidates. Its successful application as a morpholine bioisostere, exemplified by the MCHr1 antagonist AZD1979, underscores its potential. A thorough understanding of the structure-activity relationships of its analogs, facilitated by systematic synthesis and biological evaluation, is crucial for harnessing the full potential of this and other novel three-dimensional scaffolds in the quest for safer and more effective medicines.

References

  • [Author(s) of "Lowering Lipophilicity by Adding Carbon..."], Journal of Medicinal Chemistry, [Year], [Volume], [Pages]. [A working URL to the article abstract or full text]
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • [Author(s) of a relevant review on spirocycles], Journal Name, [Year], [Volume], [Pages]. [A working URL to the article abstract or full text]
  • [Author(s) of a paper on metabolic stability of spirocycles], Journal Name, [Year], [Volume], [Pages]. [A working URL to the article abstract or full text]
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(26), 4472-4476. [Link]

  • [Author(s) of a paper detailing synthesis of azaspiroheptanes], Journal Name, [Year], [Volume], [Pages]. [A working URL to the article abstract or full text]
  • [Author(s) of a paper on biological assays for GPCRs], Journal Name, [Year], [Volume], [Pages]. [A working URL to the article abstract or full text]
  • [Author(s) of a paper on alternative scaffolds], Journal Name, [Year], [Volume], [Pages]. [A working URL to the article abstract or full text]
  • [Author(s) of a paper on SAR of MCHr1 antagonists], Journal Name, [Year], [Volume], [Pages]. [A working URL to the article abstract or full text]
  • [Author(s) of "Practical and Scalable Two-Step Process..."], Organic Process Research & Development, [Year], [Volume], [Pages]. [A working URL to the article abstract or full text]
  • [Author(s) of a paper on 2,6-diazaspiro[3.3]heptane synthesis], Synlett, [Year], [Volume], [Pages]. [A working URL to the article abstract or full text]
  • [Author(s) of a paper on 2-azaspiro[3.3]heptane synthesis], Amino Acids, [Year], [Volume], [Pages]. [A working URL to the article abstract or full text]
  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane, a compound featuring a sulfonyl group and a halogenated phenyl ring attached to a spirocyclic core. The procedures outlined here are synthesized from established laboratory safety principles and regulatory guidelines to ensure the protection of personnel and the environment.

The causality behind these specific protocols is rooted in the compound's structure. The presence of a fluorine atom designates it as a halogenated organic compound, requiring segregation from non-halogenated waste streams to prevent complications in the disposal process, such as incineration.[1][2][3][4] The sulfonyl group, similar to sulfonyl halides, may have reactivity that necessitates careful handling and waste stream management.[5][6]

I. Immediate Safety and Hazard Assessment
  • 2-oxa-6-azaspiro[3.3]heptane Core: The parent spirocycle is a solid and is classified with acute oral toxicity.

  • (4-Fluorophenyl)sulfonyl Moiety: Analogs like 4-Fluorobenzenesulfonyl chloride are corrosive, causing severe skin and eye burns, and may react with water.[7][8]

Based on this analysis, the compound should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the solid compound or its solutions should be conducted in a chemical fume hood to minimize inhalation exposure.[9][10]

II. Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in chemical waste management.[11] It prevents dangerous reactions between incompatible chemicals and facilitates environmentally sound disposal. For this compound, two primary waste streams will be generated: solid waste and liquid waste.

Table 1: Waste Stream Classification and Segregation

Waste TypeClassificationSegregation Requirement
Unused or expired solid compoundHalogenated Organic SolidCollect in a dedicated, labeled container. Do not mix with non-halogenated organic or inorganic waste.[2]
Contaminated labware (e.g., weigh boats, pipette tips, gloves)Halogenated Organic SolidCollect in the same container as the solid compound or a dedicated, lined container for contaminated debris.
Solutions of the compound in organic solvents (e.g., DCM, Chloroform)Halogenated Organic LiquidCollect in a dedicated, labeled waste container for halogenated solvents.[1][3][12]
Rinsate from cleaning contaminated glassware (using an organic solvent)Halogenated Organic LiquidCollect with the halogenated organic liquid waste.[5]
Solutions of the compound in non-halogenated solvents (e.g., Hexane, Ethyl Acetate)Halogenated Organic LiquidCrucially, this must still be disposed of as halogenated waste due to the presence of the fluorinated compound.[3]

The rationale for separating halogenated from non-halogenated waste is both a safety and a cost consideration. Halogenated waste requires special incineration processes, and mixing it with non-halogenated solvents increases the volume of waste that must undergo this more expensive treatment.[3][4]

III. Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound from the point of generation to the arrangement for final disposal.

  • Select Appropriate Containers: Use containers made of materials compatible with the waste. For liquid halogenated organic waste, a high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[11][13] For solid waste, a wide-mouth HDPE container is suitable.

  • Inspect Containers: Ensure waste containers are in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[14]

  • Pre-label Containers: Before adding any waste, label the container clearly.[12]

Proper labeling is a regulatory requirement and is essential for the safety of all personnel.[13][15] The label must include:

  • The words "Hazardous Waste".[3][14]

  • The full chemical name(s) of the contents. For this compound, write "this compound". If it is in a solvent, list the solvent as well with its approximate percentage.[14]

  • The appropriate hazard pictograms (e.g., corrosive, irritant, toxic), which can be inferred from the parent compounds.

  • The name and contact information of the generating researcher or lab.

  • The date when the first waste was added to the container.[13]

  • Solid Waste:

    • Carefully transfer any unused or waste this compound into the designated "Halogenated Organic Solid Waste" container.

    • Place any contaminated disposable items, such as gloves, weigh paper, and pipette tips, into the same container.

    • Keep the container closed except when adding waste.[13][14]

  • Liquid Waste:

    • Pour solutions containing the compound directly into the designated "Halogenated Organic Liquid Waste" container using a funnel.

    • Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.[11]

    • Keep the container closed at all times when not in use.[12][14]

Empty containers that held the pure compound must be treated as hazardous waste unless properly decontaminated.[16]

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol).[5][17]

  • Rinsate Collection: The rinsate from all three rinses is considered hazardous and must be collected and disposed of as halogenated liquid waste.[5][16]

  • Final Disposal: After triple rinsing, deface or remove the original label. The decontaminated container can then typically be disposed of in the appropriate glass or plastic recycling bin.[17] Confirm this final step with your institution's specific guidelines.

  • Satellite Accumulation Area (SAA): Store the waste containers in a designated SAA, which should be at or near the point of waste generation.[13][15] This area must be under the control of the laboratory personnel.

  • Secondary Containment: Place waste containers in a secondary containment tray to prevent the spread of material in case of a leak.[11]

  • Arrange for Pickup: Once a waste container is nearly full (around 90%), or if it has been in storage for a specified period (often not to exceed 12 months), arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[13][14][16] Complete any required waste pickup forms accurately.

IV. Visualizing the Disposal Workflow

To provide a clear, at-a-glance summary of the disposal process, the following workflow diagram has been created.

G cluster_generation Waste Generation Point cluster_segregation Segregation & Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal A Solid Waste (Pure Compound, Contaminated Items) C Labelled Halogenated Organic Solid Waste Container A->C B Liquid Waste (Solutions, Rinsate) D Labelled Halogenated Organic Liquid Waste Container B->D E Satellite Accumulation Area (Secondary Containment) C->E D->E F EHS Pickup Request E->F G Licensed Hazardous Waste Disposal Facility F->G

Caption: Disposal workflow for this compound.

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Notify others in the immediate area.

  • Restrict Access: Secure the area to prevent further contamination.

  • Assess the Spill: If the spill is large or you are not comfortable cleaning it, contact your institution's EHS immediately.

  • Cleanup (for small, manageable spills):

    • Solid Spill: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.[16] Carefully sweep the material into a designated hazardous waste container.

    • Liquid Spill: Cover the spill with an inert absorbent material like vermiculite or sand.[16] Collect the contaminated absorbent material using spark-proof tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste. Follow with a soap and water wash.[16]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. Link

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Link

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Link

  • Laboratory Waste Management Guidelines. (Specific institution not provided in search result). Link

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Link

  • 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887. PubChem. Link

  • Cleanroom Waste Disposal Protocol. Auckland Microfab. Link

  • Hazardous Waste Segregation. (Specific institution not provided in search result). Link

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Link

  • SAFETY DATA SHEET - 4-Fluorobenzenesulfonyl chloride. Thermo Fisher Scientific. Link

  • 2-Oxa-6-azaspiro[3.3]heptane. Sigma-Aldrich. Link

  • 7.2 Organic Solvents. Cornell EHS. Link

  • 2-Oxa-6-azaspiro[3.3]heptane, CAS No. 174-78-7. iChemical. Link

  • Chemical Waste Disposal Guidelines. (Specific institution not provided in search result). Link

  • 2-oxa-6-azaspiro[3.3]heptane | 174-78-7. ChemicalBook. Link

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Link

  • Halogenated Solvents in Laboratories. Campus Operations, Temple University. Link

  • SAFETY DATA SHEET - 4-(Acetylamino)benzenesulfonyl chloride. Sigma-Aldrich. Link

  • 4-Fluorobenzenesulfonyl chloride SDS, 349-88-2 Safety Data Sheets. ECHEMI. Link

  • SAFETY DATA SHEET - Trifluoromethanesulfonyl chloride. Sigma-Aldrich. Link

  • Cas 174-78-7,2-oxa-6-azaspiro[3.3]heptane. LookChem. Link

  • SAFETY DATA SHEET - 3-Chloro-4-fluorobenzenesulfonyl chloride. Fisher Scientific. Link

  • Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals. Benchchem. Link

  • 6-Fluoro-2-azaspiro[3.3]heptane. AK Scientific, Inc. Link

  • SAFETY DATA SHEET - Spiro[3.3]heptane. Sigma-Aldrich. Link

  • Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane. ChemicalBook. Link

  • SAFETY DATA SHEET - 2-Oxa-6-azaspiro[3.3]heptane hemioxalate. Fisher Scientific. Link

  • Safety Data Sheet - 6-((TERT-BUTOXYCARBONYL)AMINO)-2-OXASPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID. Fluorochem. Link

Sources

A Comprehensive Guide to the Safe Handling and Disposal of 6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The following protocols are based on established best practices for handling similar chemical structures, including sulfonyl-containing compounds and azaspiro[3.3]heptane derivatives, in the absence of a specific Safety Data Sheet (SDS) for the compound of interest.

Hazard Assessment and Triage

Key Precautionary Principles:

  • Assume Hazard: In the absence of comprehensive data, treat the compound as harmful, corrosive, and potentially toxic.[4]

  • Controlled Access: Designate a specific area within the laboratory for the handling of this compound to minimize cross-contamination.[5]

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate exposure risks.[6] PPE should be chosen based on the potential for splashing, inhalation of aerosols, and direct skin contact.[7][8]

Table 1: Recommended Personal Protective Equipment

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[2]Protects against splashes and airborne particles that could cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.Provides a barrier against skin contact, which may cause irritation.[2] Regular glove changes are crucial to prevent permeation.
Body Protection A clean, buttoned laboratory coat reserved for compounding or a disposable gown.[6]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood is mandatory.[4] If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of potentially harmful vapors or dust.[2]
Foot Protection Closed-toe shoes, preferably with chemical resistance.Protects against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the integrity of your research.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in a Suitable Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in Table 1.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the designated area.

  • Handling:

    • Handle the solid compound exclusively within the fume hood to prevent inhalation of any fine particulates.[2]

    • When weighing, use a spatula and handle the container with care to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling & Cleanup:

    • Decontaminate all surfaces with an appropriate solvent and then wipe down with a detergent solution.

    • Segregate all waste as described in the disposal plan below.

    • Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat).

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated waste is a critical final step.[4] All waste generated should be treated as hazardous unless determined otherwise by a qualified environmental health and safety (EHS) professional.[5]

Waste Segregation and Disposal Workflow

G cluster_waste_generation Waste Generation cluster_waste_disposal Disposal Pathway waste_solid Unused Solid Compound disposal_solid Labeled Hazardous Solid Waste Container waste_solid->disposal_solid waste_liquid Contaminated Solvents & Solutions disposal_liquid Labeled Hazardous Liquid Waste Container (Halogenated) waste_liquid->disposal_liquid waste_sharps Contaminated Sharps (Needles, etc.) disposal_sharps Puncture-Proof Sharps Container waste_sharps->disposal_sharps waste_ppe Contaminated PPE (Gloves, etc.) disposal_ppe Sealed Bag for Contaminated Solid Waste waste_ppe->disposal_ppe

Caption: Waste segregation for this compound.

Disposal Protocol:

  • Waste Identification and Segregation:

    • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous solid waste.[1]

    • Liquid Waste: Since the compound contains fluorine, a halogen, all liquid waste (e.g., reaction mixtures, rinse solutions) should be collected in a designated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste.

    • Contaminated Materials: Dispose of all contaminated disposable items, such as gloves, weigh boats, and pipette tips, in a sealed bag within the solid hazardous waste stream.[5]

  • Containerization and Labeling:

    • Use appropriate, leak-proof, and chemically compatible containers for all waste streams.

    • Label all waste containers clearly with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[4]

  • Storage and Pickup:

    • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[4]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound or its solutions down the drain.[4]

  • DO NOT allow the solvent to evaporate in the fume hood as a means of disposal.[4]

  • DO NOT mix with non-hazardous laboratory trash.[4]

By adhering to these rigorous safety and handling protocols, you contribute to a safer research environment for yourself and your colleagues while ensuring the integrity of your scientific work.

References

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • SKAN AG. (n.d.). Personal Protective Equipment (PPE) for Cytostatics. Retrieved from [Link]

  • Ontario College of Pharmacists. (2019). Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro[3.3]heptane. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.